(23Z,26Z,29Z,32Z)-3-oxooctatriacontatetraenoyl-CoA
描述
属性
分子式 |
C59H100N7O18P3S |
|---|---|
分子量 |
1320.4 g/mol |
IUPAC 名称 |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (23Z,26Z,29Z,32Z)-3-oxooctatriaconta-23,26,29,32-tetraenethioate |
InChI |
InChI=1S/C59H100N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-47(67)42-50(69)88-41-40-61-49(68)38-39-62-57(72)54(71)59(2,3)44-81-87(78,79)84-86(76,77)80-43-48-53(83-85(73,74)75)52(70)58(82-48)66-46-65-51-55(60)63-45-64-56(51)66/h8-9,11-12,14-15,17-18,45-46,48,52-54,58,70-71H,4-7,10,13,16,19-44H2,1-3H3,(H,61,68)(H,62,72)(H,76,77)(H,78,79)(H2,60,63,64)(H2,73,74,75)/b9-8-,12-11-,15-14-,18-17-/t48-,52-,53-,54+,58-/m1/s1 |
InChI 键 |
AHHDQEJMPXMIQP-WMVBGHTASA-N |
产品来源 |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to (23Z,26Z,29Z,32Z)-3-oxooctatriacontatetraenoyl-CoA: Structure, Metabolism, and Analysis
A Foreword for the Researcher: The molecule at the heart of this guide, (23Z,26Z,29Z,32Z)-3-oxooctatriacontatetraenoyl-CoA, represents a highly specific and complex entity within the landscape of lipid biochemistry. As a C38 polyunsaturated fatty acyl-CoA with a keto group at the beta-position, its direct experimental characterization in the literature is sparse. This guide, therefore, adopts a dual approach. It will first dissect the known structural and functional principles governing its constituent parts—the very-long-chain polyunsaturated fatty acid (VLC-PUFA) backbone and the 3-oxoacyl-CoA functional group. Secondly, it will synthesize this information to build a robust theoretical and practical framework for its study, providing researchers with the necessary context and methodologies to investigate this and related molecules.
Part 1: Deconstructing the Molecular Architecture
This compound is a molecule of significant complexity. Its structure can be broken down into three key components:
-
Octatriacontatetraenoyl Backbone: This signifies a 38-carbon fatty acid chain with four double bonds. Fatty acids with a carbon chain length greater than 20 are classified as very-long-chain fatty acids (VLCFAs).[1][2]
-
(23Z,26Z,29Z,32Z) Stereochemistry: This notation specifies the location and configuration of the four double bonds. The 'Z' denotes a cis configuration, which introduces kinks into the acyl chain, influencing its three-dimensional structure and interaction with enzymes.
-
3-oxoacyl-CoA Moiety: The "3-oxo" indicates a ketone group at the third carbon (the β-carbon) of the fatty acyl chain. The "CoA" signifies that the carboxyl group of the fatty acid is esterified to coenzyme A, a necessary activation step for many metabolic processes.[3][4] 3-oxoacyl-CoAs are key intermediates in both fatty acid synthesis (elongation) and degradation (β-oxidation).[3][5]
The combination of a very-long-chain polyunsaturated backbone and a 3-oxo functional group places this molecule at a critical metabolic crossroads.
Part 2: The Metabolic Nexus: Synthesis and Degradation
The presence of this compound in a biological system would be transient, existing as an intermediate in one of two major pathways: fatty acid elongation or β-oxidation.
Biosynthesis via Fatty Acid Elongation
VLC-PUFAs are synthesized in the endoplasmic reticulum by a membrane-bound multi-enzyme complex known as the elongase complex.[6][7] This process involves a cyclical series of four reactions that add two-carbon units from malonyl-CoA to a pre-existing fatty acyl-CoA.[7]
The synthesis of a C38 VLC-PUFA would begin with a shorter polyunsaturated fatty acid precursor, which is sequentially elongated. The enzyme family responsible for the initial condensation step, which creates the 3-oxoacyl-CoA intermediate, are the Elongase of Very Long Chain Fatty Acids (ELOVL) enzymes.[6][7] Specifically, ELOVL4 is the only known elongase responsible for the synthesis of VLC fatty acids with chain lengths greater than C24.[6]
Experimental Workflow: Reconstitution of VLC-PUFA Elongation
A detailed protocol for studying the synthesis of molecules like this compound would involve the in vitro reconstitution of the ELOVL4-mediated elongation cycle.
Causality: By isolating the key enzymes, researchers can dissect the substrate specificity and kinetic parameters of each step, providing unambiguous evidence for the synthetic pathway.
Protocol:
-
Expression and Purification of Recombinant Enzymes:
-
Clone and express human ELOVL4 and the subsequent reductases and dehydratases of the elongation complex in a suitable system (e.g., Saccharomyces cerevisiae or insect cells).
-
Purify the recombinant proteins to homogeneity using affinity and size-exclusion chromatography.
-
-
Liposome Reconstitution:
-
Reconstitute the purified enzymes into liposomes to mimic the endoplasmic reticulum membrane environment, which is crucial for their function.[8]
-
-
In Vitro Elongation Assay:
-
Incubate the reconstituted enzymes with a suitable C36 polyunsaturated acyl-CoA precursor, radiolabeled [14C]malonyl-CoA, and NADPH.
-
The reaction will produce (23Z,26Z,29Z,32Z)-3-oxo-[14C]octatriacontatetraenoyl-CoA as an intermediate.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to separate and quantify the radiolabeled products.
-
Caption: The fatty acid elongation cycle.
Catabolism via Peroxisomal β-Oxidation
The degradation of VLCFAs occurs primarily in peroxisomes, as the acyl-CoA synthetases in mitochondria have low activity towards these long-chain substrates.[4][9] The β-oxidation pathway shortens the fatty acyl-CoA chain by two carbons in each cycle, generating acetyl-CoA.[4][10]
For a polyunsaturated substrate like (23Z,26Z,29Z,32Z)-octatriacontatetraenoyl-CoA (assuming it first undergoes the initial steps of β-oxidation to become a 3-oxo intermediate), the process is more complex than for saturated fatty acids. The presence of cis double bonds requires the action of auxiliary enzymes, such as enoyl-CoA isomerase and 2,4-dienoyl-CoA reductase, to reconfigure the double bonds for the standard β-oxidation machinery.[10][11][12]
Given its C38 length, the initial rounds of β-oxidation for the parent fatty acid would occur in the peroxisomes. This compound would be the product of the third step in a β-oxidation cycle, catalyzed by a 3-hydroxyacyl-CoA dehydrogenase.[4] The subsequent and final step of that cycle would be the thiolytic cleavage by a 3-oxoacyl-CoA thiolase, yielding a C36-acyl-CoA and acetyl-CoA.[13]
References
- 1. Reactome | Synthesis of very long-chain fatty acyl-CoAs [reactome.org]
- 2. Metabolism of very long-chain Fatty acids: genes and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Oxoacyl-CoA - Wikipedia [en.wikipedia.org]
- 4. Beta oxidation - Wikipedia [en.wikipedia.org]
- 5. 3-oxo-fatty acyl-CoA | SGD [frontend.qa.yeastgenome.org]
- 6. aocs.org [aocs.org]
- 7. researchgate.net [researchgate.net]
- 8. The long and short of fatty acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. jackwestin.com [jackwestin.com]
- 11. Beta-oxidation of polyunsaturated fatty acids with conjugated double bonds. Mitochondrial metabolism of octa-2,4,6-trienoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Beta-oxidation of polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The peroxisomal targeting signal of 3-oxoacyl-CoA thiolase from Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
biological role of (23Z,26Z,29Z,32Z)-3-oxooctatriacontatetraenoyl-CoA
An In-Depth Technical Guide to the Putative Biological Role and Analysis of (23Z,26Z,29Z,32Z)-3-oxooctatriacontatetraenoyl-CoA
Disclaimer: The molecule this compound is a theoretical construct for the purpose of this guide. As of the latest literature review, it has not been identified or characterized in biological systems. This document serves as a prospective framework, outlining the methodologies and conceptual approaches a research team would employ to investigate such a novel very-long-chain fatty acyl-CoA.
Introduction: A Hypothetical Frontier in Lipid Metabolism
Very-long-chain fatty acids (VLCFAs) and their activated CoA esters are critical components of cellular architecture and signaling. They are integral to the formation of sphingolipids, serve as precursors for signaling molecules, and play essential roles in maintaining epidermal and neural integrity. This guide posits the existence of a novel C38 tetra-unsaturated 3-oxo-acyl-CoA, termed this compound (hereafter designated OOTA-CoA), and outlines a comprehensive research program to elucidate its biological significance.
The unique structure of OOTA-CoA, featuring a C38 backbone, four cis-double bonds, and a beta-keto (3-oxo) group, suggests several intriguing, albeit hypothetical, biological roles. The 3-oxo moiety marks it as a likely intermediate in fatty acid elongation or degradation, while its extreme length and polyunsaturation point towards specialized functions, potentially in tissues with high metabolic activity or unique membrane compositions, such as the retina, brain, or testes. This document provides a theoretical framework for its investigation, from initial identification to functional characterization, grounded in established principles of lipid biochemistry.
Part 1: Postulated Biosynthesis and Metabolic Fate of OOTA-CoA
The biosynthesis of a novel VLCFA like OOTA-CoA would likely occur within the endoplasmic reticulum (ER), integrated into the well-established fatty acid elongation (FAE) cycle. This multi-step process sequentially adds two-carbon units to a growing acyl-CoA chain. The presence of the 3-oxo group specifically implicates the initial condensation step of this cycle.
Hypothetical Biosynthesis Pathway
We propose that OOTA-CoA is generated via the condensation of a C36 polyunsaturated fatty acyl-CoA with malonyl-CoA, catalyzed by a specialized elongase enzyme (ELOVL).
-
Step 1: Priming the Pathway: The synthesis would initiate from a C36:4 acyl-CoA precursor.
-
Step 2: Condensation: An ELOVL enzyme, potentially a yet-unidentified isoform with specificity for very-long-chain polyunsaturated substrates, would catalyze the condensation with malonyl-CoA. This reaction forms the transient 3-oxo intermediate, OOTA-CoA.
-
Step 3: Subsequent Processing: In a canonical FAE cycle, this 3-oxo intermediate is rapidly reduced, dehydrated, and reduced again to form the saturated C38 acyl-CoA. However, we hypothesize that OOTA-CoA may accumulate or be channeled towards an alternative fate before this reduction cascade is completed, possibly due to substrate specificity of the downstream enzymes or regulatory mechanisms.
Below is a diagram illustrating this proposed biosynthetic logic.
Caption: Proposed biosynthesis of OOTA-CoA in the ER and its potential metabolic fates.
Potential Metabolic Fates
The accumulation of a 3-oxo intermediate is atypical, suggesting specialized handling:
-
Precursor to Novel Bioactive Lipids: OOTA-CoA could be diverted from the FAE pathway and hydrolyzed to its free fatty acid form or otherwise modified to generate a new class of signaling molecules.
-
Regulatory Molecule: The molecule itself might act as a ligand for nuclear receptors or other sensors of metabolic flux, directly regulating gene expression related to lipid metabolism.
-
Substrate for Peroxisomal Oxidation: If transported to peroxisomes, OOTA-CoA could undergo beta-oxidation, a pathway known to handle VLCFAs.
Part 2: Experimental Framework for the Investigation of OOTA-CoA
A multi-pronged approach is required to validate the existence and function of OOTA-CoA, combining advanced analytical chemistry, molecular biology, and cell-based assays.
Analytical Workflow: Identification and Quantification
The primary challenge is the unambiguous detection of this low-abundance, high molecular weight molecule. A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method would be the gold standard.
Experimental Protocol: LC-MS/MS-based Quantification of OOTA-CoA
-
Lipid Extraction:
-
Homogenize 10-20 mg of tissue (e.g., mouse liver, brain) in 1 mL of ice-cold 2:1 chloroform:methanol containing a suitable internal standard (e.g., C17:0-CoA).
-
Vortex for 15 minutes at 4°C.
-
Add 200 µL of 0.9% NaCl solution, vortex, and centrifuge at 2,000 x g for 10 minutes to separate phases.
-
Collect the lower organic phase and dry it under a stream of nitrogen.
-
-
Solid-Phase Extraction (SPE) for Acyl-CoA Enrichment:
-
Reconstitute the dried lipid extract in 100 µL of loading buffer (98:2 water:acetonitrile with 0.1% formic acid).
-
Condition an Oasis HLB SPE cartridge with 1 mL methanol followed by 1 mL of loading buffer.
-
Load the sample and wash with 1 mL of loading buffer to remove unbound contaminants.
-
Elute the acyl-CoAs with 1 mL of 80:20 acetonitrile:water with 0.1% formic acid.
-
Dry the eluate under nitrogen and reconstitute in 50 µL of 50:50 acetonitrile:water for injection.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) with a gradient elution from 5% to 95% mobile phase B over 20 minutes (Mobile Phase A: 10 mM ammonium acetate in water; Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:isopropanol).
-
Mass Spectrometry: Operate in negative ion mode using Multiple Reaction Monitoring (MRM). The precursor ion would be the deprotonated molecule [M-H]⁻. The product ions would be generated from the fragmentation of the CoA moiety.
-
Table 1: Hypothetical Mass Spectrometry Parameters for OOTA-CoA
| Parameter | Value | Rationale |
| Formula | C60H92N7O18P3S | Calculated based on structure |
| Molecular Weight | 1347.54 g/mol | Calculated based on formula |
| Precursor Ion [M-H]⁻ | m/z 1346.53 | For negative ion mode detection |
| Primary Fragment Ion | m/z 408.0 | Characteristic fragment of the 3',5'-ADP moiety of CoA |
| Secondary Fragment Ion | m/z 766.2 | Characteristic fragment of the phosphopantetheine-containing portion |
| Collision Energy | 50-70 eV | To be optimized for maximal fragmentation efficiency |
Functional Characterization Workflow
Investigating the function of OOTA-CoA requires perturbing its metabolism and observing the downstream cellular consequences.
Experimental Protocol: siRNA-mediated Knockdown of a Putative ELOVL
-
Cell Culture: Plate human retinal pigment epithelial cells (ARPE-19) or hepatocytes (HepG2) at 60-70% confluency in 6-well plates.
-
Transfection:
-
Prepare two siRNA constructs targeting the hypothetical ELOVL isoform and a non-targeting scramble control.
-
Dilute 50 pmol of siRNA in 100 µL of serum-free medium.
-
Dilute 5 µL of a suitable lipid-based transfection reagent in 100 µL of serum-free medium.
-
Combine the diluted siRNA and reagent, incubate for 20 minutes at room temperature to form complexes.
-
Add the 200 µL complex dropwise to the cells in 1.8 mL of complete medium.
-
-
Incubation and Harvest: Incubate cells for 48-72 hours. Harvest cells for multiple downstream analyses:
-
qRT-PCR: To confirm knockdown efficiency of the target ELOVL mRNA.
-
LC-MS/MS: To measure the levels of OOTA-CoA and its precursor C36:4-CoA.
-
Functional Assay: Perform a cell viability assay (e.g., MTT) or a lipid droplet accumulation stain (e.g., Oil Red O) to assess the phenotypic outcome.
-
The logical flow for a functional investigation is depicted below.
Caption: Workflow for functional analysis using siRNA-mediated gene knockdown.
Part 3: Authoritative Grounding and Future Directions
While OOTA-CoA itself is hypothetical, the principles guiding its investigation are firmly rooted in established science. The methodologies for acyl-CoA analysis are well-documented, and the biological roles of other VLCFAs provide a strong foundation for forming hypotheses.
Future work would focus on:
-
Enzyme Kinetics: Purifying the candidate ELOVL enzyme and performing in vitro assays with C36:4-CoA and malonyl-CoA to measure the production of OOTA-CoA and determine its Km and Vmax.
-
Receptor Binding Assays: Using radiolabeled or fluorescently-tagged OOTA-CoA to screen for potential protein binding partners, such as nuclear receptors (e.g., PPARs) or orphan GPCRs.
-
In Vivo Models: Developing a knockout mouse model for the identified ELOVL isoform to study the systemic effects of OOTA-CoA deficiency on physiology and disease susceptibility.
The exploration of novel lipids like OOTA-CoA, though challenging, holds the potential to uncover new regulatory pathways and provide novel targets for therapeutic intervention in metabolic diseases.
An In-Depth Technical Guide to the Biosynthesis of (23Z,26Z,29Z,32Z)-3-Oxooctatriacontatetraenoyl-CoA
Abstract
This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of (23Z,26Z,29Z,32Z)-3-oxooctatriacontatetraenoyl-CoA, a key intermediate in the formation of very-long-chain polyunsaturated fatty acids (VLC-PUFAs). This document is intended for researchers, scientists, and drug development professionals working in the fields of lipid metabolism, neurobiology, and ophthalmology. We will delve into the enzymatic machinery, substrate specificities, and the cellular context of this intricate metabolic route. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the elucidation and characterization of this pathway, alongside data presentation standards and visualizations to facilitate a deeper understanding of this critical area of lipid biochemistry.
Introduction: The Significance of Very-Long-Chain Polyunsaturated Fatty Acids
Very-long-chain polyunsaturated fatty acids (VLC-PUFAs), defined as fatty acids with chain lengths of 24 carbons or more, are a unique class of lipids with indispensable roles in the physiology of several vital organs, most notably the retina, brain, and testes.[1][2][3] In the retina, VLC-PUFAs are crucial components of photoreceptor outer segment membranes, influencing membrane fluidity, and are implicated in the regeneration of rhodopsin.[1][4] Their deficiency has been linked to various retinal degenerative diseases, including Stargardt-like macular dystrophy (STGD3).[5][6]
The molecule at the core of this guide, this compound, represents a critical, yet transient, intermediate in the biosynthesis of C38 VLC-PUFAs. Its structure—a 38-carbon chain with four cis double bonds and a keto group at the third carbon—points directly to its origin within the fatty acid elongation cycle. Understanding its formation is paramount to unraveling the complexities of VLC-PUFA metabolism and its deregulation in disease.
A Proposed Biosynthetic Pathway
The synthesis of this compound is a multi-step process that occurs primarily in the endoplasmic reticulum. It involves a series of enzymatic reactions catalyzed by two main families of enzymes: the Elongation of Very-Long-Chain Fatty Acids (ELOVL) elongases and the Fatty Acid Desaturases (FADS). Based on the known functions of these enzymes, a plausible biosynthetic pathway can be proposed, starting from the essential omega-6 fatty acid, linoleic acid (LA, 18:2n-6).[7][8]
The initial steps involve the conversion of linoleic acid to arachidonic acid (AA, 20:4n-6) through the canonical PUFA synthesis pathway, followed by further elongation and desaturation cycles to generate a very-long-chain precursor. The final step is a condensation reaction that yields the 3-oxo intermediate.
Figure 1: Proposed Biosynthetic Pathway. A hypothetical pathway for the synthesis of this compound starting from linoleic acid.
Key Enzymatic Players and Their Mechanistic Roles
The biosynthesis of our target molecule is orchestrated by a specialized set of enzymes, each with distinct substrate specificities and catalytic mechanisms.
Fatty Acid Elongases (ELOVLs)
The ELOVL family of enzymes catalyzes the rate-limiting condensation step in fatty acid elongation.[6] For the synthesis of VLC-PUFAs, ELOVL4 is the key player.[5]
-
Function: ELOVL4 is responsible for the elongation of fatty acyl-CoAs with chain lengths of C26 and greater.[5][6][9] Experimental evidence has shown that ELOVL4 can elongate C20 and C22 PUFA precursors to produce C28-C38 VLC-PUFAs.[5][10]
-
Mechanism: The elongation process is a four-step cycle occurring in the endoplasmic reticulum:
-
Condensation: ELOVL4 catalyzes the condensation of a very-long-chain acyl-CoA with malonyl-CoA to form a 3-ketoacyl-CoA. This is the step that produces our target molecule.
-
Reduction: The 3-ketoacyl-CoA is then reduced by a 3-ketoacyl-CoA reductase (KAR) to a 3-hydroxyacyl-CoA.
-
Dehydration: A 3-hydroxyacyl-CoA dehydratase (HACD) removes a water molecule to form a trans-2,3-enoyl-CoA.
-
Reduction: Finally, a trans-2,3-enoyl-CoA reductase (TER) reduces the double bond to yield a saturated acyl-CoA that is two carbons longer than the starting substrate.
-
Fatty Acid Desaturases (FADS)
Fatty acid desaturases are responsible for introducing double bonds at specific positions in the fatty acyl chain. The key enzymes in the canonical PUFA pathway are FADS1 (Δ5-desaturase) and FADS2 (Δ6-desaturase).
-
Function: FADS2 is known to have broad substrate specificity and can act on various fatty acids, including saturated and polyunsaturated ones.[11][12][13] It is plausible that FADS2 or a related desaturase is responsible for introducing the double bonds during the elongation of the VLC-PUFA chain, although its activity on substrates longer than C24 is an area of active research.
-
Mechanism: FADS enzymes are non-heme iron-containing enzymes that utilize molecular oxygen and electrons from cytochrome b5 to catalyze the desaturation reaction.
Table 1: Key Enzymes and Their Properties
| Enzyme | Gene Name | Cellular Location | Function in Pathway | Known Substrates (relevant to pathway) |
| ELOVL4 | ELOVL4 | Endoplasmic Reticulum | Elongation of C26+ acyl-CoAs | C26:0-CoA, 20:5n-3-CoA, 22:5n-3-CoA |
| FADS2 | FADS2 | Endoplasmic Reticulum | Δ6-desaturation | Linoleic acid, α-linolenic acid, various PUFAs |
Experimental Protocols for Pathway Elucidation
The validation and detailed characterization of the proposed biosynthetic pathway require a suite of robust experimental protocols. The following sections provide detailed methodologies for key experiments.
Recombinant Expression and Purification of Key Enzymes
To study the activity and substrate specificity of ELOVL4 and FADS2 in a controlled in vitro system, recombinant expression and purification are essential.
Protocol 4.1.1: Recombinant Expression of Human ELOVL4 in a Baculovirus/Insect Cell System
-
Cloning: Subclone the full-length human ELOVL4 cDNA into a baculovirus transfer vector (e.g., pFastBac) with a C-terminal His-tag for purification.
-
Baculovirus Generation: Generate recombinant baculovirus using the Bac-to-Bac system (Invitrogen) according to the manufacturer's protocol.
-
Protein Expression: Infect Sf9 insect cells with the high-titer recombinant baculovirus. Culture for 48-72 hours.
-
Cell Lysis and Membrane Preparation: Harvest the cells and lyse them by sonication in a hypotonic buffer. Isolate the microsomal fraction by ultracentrifugation.
-
Purification: Solubilize the microsomal membranes with a mild detergent (e.g., dodecyl maltoside). Purify the His-tagged ELOVL4 protein using immobilized metal affinity chromatography (IMAC).
-
Verification: Confirm the purity and identity of the protein by SDS-PAGE and Western blotting using an anti-His-tag antibody.
Protocol 4.1.2: Recombinant Expression of Human FADS2 in E. coli
-
Cloning: Clone the human FADS2 cDNA into an E. coli expression vector (e.g., pET vector) with an N-terminal His-tag.[14]
-
Expression: Transform the expression plasmid into an appropriate E. coli strain (e.g., BL21(DE3)). Induce protein expression with IPTG at a low temperature (e.g., 18°C) to enhance solubility.
-
Lysis and Purification: Lyse the cells and purify the His-tagged FADS2 protein using IMAC as described for ELOVL4.[14]
In Vitro Enzyme Activity Assays
Protocol 4.2.1: In Vitro Fatty Acid Elongation Assay [15]
This assay measures the incorporation of radiolabeled malonyl-CoA into a fatty acyl-CoA substrate.
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Microsomal preparation or purified recombinant ELOVL4.
-
Fatty acyl-CoA substrate (e.g., C22:5n-6-CoA).
-
[14C]-malonyl-CoA.
-
NADPH.
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.2).
-
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination and Saponification: Stop the reaction by adding a strong base (e.g., KOH in ethanol) and heat to saponify the fatty acids.
-
Extraction: Acidify the mixture and extract the fatty acids with an organic solvent (e.g., hexane).
-
Analysis: Separate the fatty acid products by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Quantify the radioactivity in the elongated fatty acid products using a scintillation counter.
Figure 2: In Vitro Elongation Assay Workflow. A schematic representation of the key steps in the in vitro fatty acid elongation assay.
Protocol 4.2.2: Fatty Acid Desaturase Activity Assay [16][17]
This assay measures the conversion of a fatty acid substrate to its desaturated product.
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Microsomal preparation or purified recombinant FADS2.
-
Fatty acyl-CoA substrate.
-
NADH or NADPH.
-
Reaction buffer.
-
-
Incubation: Incubate the reaction at 30°C.
-
Termination and Derivatization: Stop the reaction and convert the fatty acids to fatty acid methyl esters (FAMEs) by acid-catalyzed methylation.
-
Extraction: Extract the FAMEs with hexane.
-
Analysis: Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the desaturated product.[17]
Analysis of VLC-PUFAs by Mass Spectrometry
The identification and quantification of this compound and related VLC-PUFAs in biological samples require sensitive and specific analytical techniques.
Protocol 4.3.1: LC-MS/MS Analysis of Acyl-CoAs
-
Lipid Extraction: Extract lipids from cells or tissues using a modified Bligh-Dyer or Folch method.
-
Solid-Phase Extraction: Enrich for acyl-CoAs using a solid-phase extraction (SPE) protocol.
-
LC-MS/MS Analysis: Separate the acyl-CoAs by reverse-phase liquid chromatography coupled to a tandem mass spectrometer. Use multiple reaction monitoring (MRM) for targeted quantification of the specific acyl-CoA intermediates.
Protocol 4.3.2: GC-MS Analysis of Total Fatty Acids [18]
-
Lipid Extraction and Transesterification: Extract total lipids and convert the fatty acids to FAMEs.
-
GC-MS Analysis: Separate the FAMEs on a long-chain capillary GC column and identify them based on their retention times and mass spectra.
Table 2: Quantitative Parameters for Enzyme Assays
| Parameter | Elongation Assay | Desaturase Assay |
| Principle | Measures incorporation of [14C]-malonyl-CoA | Measures formation of desaturated product |
| Substrate(s) | VLC-acyl-CoA, [14C]-malonyl-CoA | VLC-PUFA-CoA |
| Enzyme Source | Microsomes, purified recombinant ELOVL4 | Microsomes, purified recombinant FADS2 |
| Detection Method | Scintillation counting | GC-MS, LC-MS/MS |
| Key Readout | nmol of malonyl-CoA incorporated/mg protein/min | Product/substrate ratio |
Biological Context and Future Directions
The biosynthesis of C38 VLC-PUFAs is a highly specialized metabolic pathway with profound implications for cellular function, particularly in neural and retinal tissues.[5][6] The presence of these unique lipids in photoreceptor membranes suggests a role in maintaining the structural integrity required for vision.[1][2]
Future research should focus on several key areas:
-
Definitive Pathway Elucidation: The use of stable isotope tracing studies in relevant cell models (e.g., retinal cells) overexpressing key enzymes will be crucial to definitively map the entire biosynthetic pathway.
-
Identification of Novel Desaturases: Investigating the desaturase activity on very-long-chain substrates may reveal novel enzymes or alternative functions of known desaturases.
-
Functional Roles of C38 VLC-PUFAs: Elucidating the precise biophysical and signaling roles of these exceptionally long fatty acids will provide a deeper understanding of their importance in health and disease.
-
Therapeutic Targeting: A thorough understanding of this pathway may open new avenues for the development of therapeutic interventions for diseases associated with VLC-PUFA deficiency.
References
- 1. The role of omega-3 long-chain polyunsaturated fatty acids in health and disease of the retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Retinal polyunsaturated fatty acid supplementation reverses aging-related vision decline in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. ELOVL4: Very long-chain fatty acids serve an eclectic role in mammalian health and function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Linoleic and α-linolenic acid as precursor and inhibitor for the synthesis of long-chain polyunsaturated fatty acids in liver and brain of growing pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. ELOVL4 protein preferentially elongates 20:5n3 to very long chain PUFAs over 20:4n6 and 22:6n3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Apocryphal FADS2 activity promotes fatty acid diversification in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
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- 14. Over-expression in Escherichia coli, purification and characterization of isoform 2 of human FAD synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mammalian Fatty Acid Elongases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Identification of new, very long-chain polyunsaturated fatty acids in fish by gas chromatography coupled to quadrupole/time-of-flight mass spectrometry with atmospheric pressure chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Role of (23Z,26Z,29Z,32Z)-3-oxooctatriacontatetraenoyl-CoA in Cellular Metabolism
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides an in-depth analysis of the function of (23Z,26Z,29Z,32Z)-3-oxooctatriacontatetraenoyl-CoA, a specific 3-oxoacyl-CoA intermediate, within the broader context of cellular metabolism. While direct empirical data on this precise molecule is limited, its structure strongly implicates it as a transient intermediate in the peroxisomal β-oxidation of very-long-chain polyunsaturated fatty acids (VLC-PUFAs). This document elucidates its formation, subsequent metabolic fate, and physiological significance by synthesizing established principles of fatty acid catabolism. We detail the enzymatic machinery responsible for its processing, including the D-bifunctional protein and peroxisomal thiolases. Furthermore, we present established and emerging methodologies for studying these pathways and discuss the profound clinical implications of their dysfunction, particularly in peroxisomal biogenesis disorders like Zellweger syndrome.
Part I: Introduction to Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs)
Very-long-chain polyunsaturated fatty acids (VLC-PUFAs) are a unique class of lipids, characterized by acyl chains of 24 carbons or more and multiple double bonds.[1][2] These molecules, including derivatives of docosahexaenoic acid (DHA, C22:6n-3), are highly enriched in specific tissues such as the retina, brain, and testes.[1][3] In these tissues, VLC-PUFAs are critical components of cellular membranes, influencing fluidity, signal transduction, and the function of embedded proteins like rhodopsin in photoreceptor cells.[4][5] The synthesis of VLC-PUFAs occurs in the endoplasmic reticulum through a series of elongation steps catalyzed by ELOVL family enzymes, particularly ELOVL4.[3][6]
However, the catabolism of these large, unsaturated fatty acids presents a unique challenge to the cell. Due to their chain length, their initial breakdown cannot be handled by the mitochondrial β-oxidation machinery.[7] Instead, this crucial task falls to the peroxisome, a specialized organelle equipped for the chain-shortening of VLC-FAs.[8][9] It is within the peroxisomal β-oxidation spiral that the subject of this guide, this compound, emerges as a key, albeit transient, intermediate.
Part II: The Peroxisomal β-Oxidation Pathway
Peroxisomal β-oxidation is a cyclical four-step process that systematically shortens fatty acyl-CoA chains by two carbons per cycle, releasing acetyl-CoA.[3] Unlike its mitochondrial counterpart, the first step in peroxisomes is catalyzed by an acyl-CoA oxidase that transfers electrons directly to molecular oxygen, generating hydrogen peroxide (H₂O₂).[7]
The canonical pathway proceeds as follows:
-
Oxidation: An Acyl-CoA Oxidase (ACOX) introduces a double bond between the α and β carbons (C2 and C3) of the fatty acyl-CoA.
-
Hydration: A 2-enoyl-CoA hydratase adds a water molecule across the double bond, forming a 3-hydroxyacyl-CoA intermediate.
-
Dehydrogenation: A 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a ketone, yielding a 3-oxoacyl-CoA.
-
Thiolysis: A 3-oxoacyl-CoA thiolase cleaves the bond between the α and β carbons, releasing acetyl-CoA and a fatty acyl-CoA that is two carbons shorter.
For straight-chain VLCFAs, the second and third steps are both catalyzed by a single polypeptide known as the D-bifunctional protein (DBP), encoded by the HSD17B4 gene.[10][11] This enzyme is central to understanding the lifecycle of our target molecule.
Part III: Formation and Function of this compound
The specific structure of this compound pinpoints its exact position within the metabolic cascade. It is a C38 tetra-unsaturated 3-oxoacyl-CoA. Its formation is the direct result of the third step of a peroxisomal β-oxidation cycle acting on a C38 VLC-PUFA.
Formation:
-
A C38 VLC-PUFA, such as one derived from the elongation of linoleic or arachidonic acid, enters the peroxisome and is activated to its CoA ester.[12]
-
After the initial oxidation by ACOX1, the resulting trans-2-enoyl-CoA is hydrated by the enoyl-CoA hydratase domain of D-bifunctional protein (DBP) to form (23Z,26Z,29Z,32Z)-3-hydroxyoctatriacontatetraenoyl-CoA.
-
The (3R)-hydroxyacyl-CoA dehydrogenase domain of DBP then catalyzes the NAD⁺-dependent oxidation of this hydroxyl intermediate.[13] This reaction yields our molecule of interest: This compound .
Function: The primary and sole function of this 3-oxoacyl-CoA intermediate is to serve as the immediate substrate for the final, irreversible step of the β-oxidation cycle: thiolytic cleavage.[14][15]
Caption: Formation of the 3-oxoacyl-CoA intermediate.
Part IV: The Final Step - Thiolytic Cleavage
The newly formed this compound is immediately targeted by a peroxisomal 3-oxoacyl-CoA thiolase, such as ACAA1.[16][17] This enzyme catalyzes the thiolytic cleavage of the C2-C3 bond, using a free Coenzyme A molecule.[18]
The reaction products are:
-
Acetyl-CoA: A two-carbon unit that can be transported to the mitochondria for entry into the TCA cycle or used in other biosynthetic pathways.[19][20]
-
(21Z,24Z,27Z,30Z)-Hexatriacontatetraenoyl-CoA: A C36 acyl-CoA that is now shortened and ready to re-enter the peroxisomal β-oxidation pathway for further degradation.
This cycle continues until the fatty acyl chain is shortened sufficiently (typically to octanoyl-CoA) to be transferred to the mitochondria for complete oxidation.[21] The presence of cis double bonds at positions 23, 26, 29, and 32 means that as the chain is shortened, auxiliary enzymes such as enoyl-CoA isomerase and 2,4-dienoyl-CoA reductase will be required to handle the non-standard bond configurations, a topic beyond the scope of this specific intermediate's direct fate but critical for the overall pathway.[9]
Part V: Methodologies for Studying VLC-PUFA Metabolism
Analyzing the function and flux of intermediates like this compound requires sophisticated techniques, as its transient nature makes direct measurement challenging. Research typically focuses on the activity of the enzymes that produce and consume it, or on the overall pathway flux.
| Methodology | Principle | Advantages | Limitations |
| Stable Isotope Tracing | Cultured cells (e.g., fibroblasts) are incubated with a stable-isotope labeled VLCFA (e.g., D₃-C22:0).[22] The rate of appearance of labeled breakdown products (e.g., D₃-C16:0) is measured by GC-MS or LC-MS/MS.[23] | Measures overall pathway flux in a live-cell context; highly sensitive and specific. | Does not measure individual intermediates; requires specialized equipment. |
| In Vitro Enzyme Assays | Purified or recombinant enzymes (DBP, ACAA1) are incubated with synthetic substrates.[24] Activity is measured spectrophotometrically by monitoring NAD⁺ reduction or CoA release. | Allows for detailed kinetic analysis (Kₘ, Vₘₐₓ) of specific enzymes; enables screening for inhibitors or activators.[18] | Lacks cellular context; may not reflect in vivo activity due to substrate availability or post-translational modifications. |
| Seahorse XF Analysis | The oxygen consumption rate (OCR) of isolated, purified peroxisomes is measured in real-time upon addition of specific fatty acid substrates.[25][26] | Provides a functional readout of the entire oxidative pathway; can be adapted for higher throughput screening.[26] | Requires rigorous peroxisome isolation protocols to avoid mitochondrial contamination; indirect measurement of β-oxidation.[25] |
| Lipidomics Profiling | Comprehensive analysis of the lipid content of cells or tissues from patients or model organisms using high-resolution mass spectrometry. | Can identify the accumulation of specific VLCFAs that results from a pathway defect.[27] | Provides a static snapshot; does not directly measure metabolic rates. |
Protocol: Stable Isotope Tracing of VLCFA β-Oxidation in Fibroblasts
-
Cell Culture: Plate human skin fibroblasts in 6-well plates and grow to ~80% confluency.
-
Labeling: Replace the growth medium with a serum-free medium containing 10 µM of D₃-C22:0 (deuterium-labeled docosanoic acid). Incubate for 24-48 hours.
-
Lipid Extraction: Wash cells with PBS, scrape, and pellet. Extract total lipids using a modified Folch method (chloroform:methanol).
-
Saponification & Derivatization: Saponify the lipid extract to release free fatty acids. Derivatize the fatty acids to their methyl ester forms (FAMEs) for GC-MS analysis.
-
GC-MS Analysis: Analyze the FAMEs using a gas chromatograph coupled to a mass spectrometer. Monitor for the parent ion of D₃-C22:0 and the product ion of D₃-C16:0.
-
Quantification: Calculate the ratio of product (D₃-C16:0) to substrate (D₃-C22:0) to determine the peroxisomal β-oxidation activity.[23]
Caption: Workflow for stable isotope tracing assay.
Part VI: Clinical Relevance and Drug Development
The vital importance of the peroxisomal β-oxidation pathway is starkly illustrated by a group of severe, inherited metabolic disorders.
Zellweger Spectrum Disorders (ZSD): These are peroxisome biogenesis disorders (PBDs) caused by mutations in PEX genes, leading to empty or absent peroxisomes.[27][28] Patients with ZSD are unable to perform peroxisomal β-oxidation and consequently accumulate very-long-chain fatty acids (both saturated and polyunsaturated) in plasma and tissues.[12][28] This accumulation is a key diagnostic marker and is believed to contribute to the severe neurological defects, liver dysfunction, and early mortality characteristic of the disease.[29]
D-Bifunctional Protein (DBP) Deficiency: Caused by mutations in the HSD17B4 gene, this is a single-enzyme disorder that phenotypically resembles ZSD.[30][31] The deficiency of DBP means that the pathway is blocked at the second and third steps. This prevents the formation of 3-oxoacyl-CoA intermediates, including this compound, leading to the accumulation of upstream substrates.[11][13]
Therapeutic Implications: Understanding the precise function of intermediates and the enzymes that process them is critical for developing therapeutic strategies.
-
Enzyme Replacement Therapy: While challenging for intracellular targets, this remains a theoretical possibility.
-
Gene Therapy: Correcting the underlying genetic defect in disorders like DBP deficiency is an active area of research.
-
Pharmacological Chaperones: For missense mutations that cause protein misfolding, small molecules could potentially restore enzyme function.
-
Substrate Reduction Therapy: Dietary modifications to limit the intake of VLCFA precursors could potentially lessen the metabolic burden on the defective pathway.
Part VII: Conclusion
This compound represents a critical, albeit ephemeral, checkpoint in the complex catabolism of very-long-chain polyunsaturated fatty acids. Its existence is mandated by the fundamental biochemistry of β-oxidation. As the direct product of the D-bifunctional protein and the immediate substrate for peroxisomal thiolase, its efficient processing is essential for cellular lipid homeostasis. Pathological failures in this pathway, as seen in Zellweger syndrome and DBP deficiency, underscore its importance and provide a compelling rationale for further research into the intricate enzymology and regulation of peroxisomal metabolism. The advanced methodologies now available to researchers offer powerful tools to dissect these pathways, paving the way for novel diagnostic and therapeutic interventions for these devastating disorders.
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- 2. Understanding the Roles of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) in Eye Health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aocs.org [aocs.org]
- 4. Long-Chain Polyunsaturated Fatty Acids and Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
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- 12. Structure and lipid distribution of polyenoic very-long-chain fatty acids in the brain of peroxisome-deficient patients (Zellweger syndrome) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mutational Spectrum of d-Bifunctional Protein Deficiency and Structure-Based Genotype-Phenotype Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 3-Oxoacyl-CoA - Wikipedia [en.wikipedia.org]
- 15. What Is Acyl-CoAs Metabolism - Creative Proteomics Blog [creative-proteomics.com]
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- 17. ACAA1 - Wikipedia [en.wikipedia.org]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. Acetyl-CoA and the Regulation of Metabolism: Mechanisms and Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Acetyl-CoA metabolism in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Reactome | Beta-oxidation of very long chain fatty acids [reactome.org]
- 22. Method for Measurement of Peroxisomal Very Long-Chain Fatty Acid Beta-Oxidation and De Novo C26:0 Synthesis Activity in Living Cells Using Stable-Isotope Labeled Docosanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Peroxisomal beta-oxidation of long-chain fatty acids possessing different extents of unsaturation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. web-api.polscientific.com [web-api.polscientific.com]
- 26. researchgate.net [researchgate.net]
- 27. Very-long-chain polyunsaturated fatty acids accumulate in phosphatidylcholine of fibroblasts from patients with Zellweger syndrome and acyl-CoA oxidase1 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Accumulation and defective beta-oxidation of very long chain fatty acids in Zellweger's syndrome, adrenoleukodystrophy and Refsum's disease variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Retinal very long-chain PUFAs: new insights from studies on ELOVL4 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 30. D-Bifunctional Protein Deficiency - Alex - The Leukodystrophy Charity [alextlc.org]
- 31. metabolicsupportuk.org [metabolicsupportuk.org]
An In-depth Technical Guide on (23Z,26Z,29Z,32Z)-3-oxooctatriacontatetraenoyl-CoA: A Key Intermediate in Very-Long-Chain Fatty Acid Metabolism
This guide provides a comprehensive technical overview of (23Z,26Z,29Z,32Z)-3-oxooctatriacontatetraenoyl-CoA, an unsaturated fatty acyl-CoA, placing it within the broader context of the discovery, history, and intricate biochemical pathways of very-long-chain fatty acid (VLCFA) metabolism. This document is intended for researchers, scientists, and drug development professionals engaged in the study of lipid metabolism and its associated pathologies.
Introduction to Very-Long-Chain Fatty Acids (VLCFAs)
Very-long-chain fatty acids (VLCFAs) are a class of fatty acids with chain lengths of 22 carbon atoms or more.[1][2][3] While less abundant than their long-chain counterparts (typically C16-C18), VLCFAs are crucial components of cellular lipids, including sphingolipids and glycerophospholipids, and serve as precursors for signaling molecules.[3][4] They play vital roles in numerous physiological processes, including the formation of the skin barrier, maintenance of myelin in the nervous system, retinal function, and spermatogenesis.[2][3] The unique functions of VLCFAs are attributed to their distinct biophysical properties, which are conferred by their extended carbon chains.[3]
The metabolism of VLCFAs is a specialized process, as their length precludes them from being processed by the mitochondrial beta-oxidation machinery that handles shorter fatty acids.[1][5] Instead, the initial breakdown of VLCFAs occurs in peroxisomes.[1][5] Dysregulation of VLCFA metabolism is implicated in several severe inherited diseases, such as X-linked adrenoleukodystrophy (X-ALD) and Zellweger syndrome, which are often characterized by the accumulation of VLCFAs.[1][4]
This compound is a specific, highly unsaturated, 38-carbon fatty acyl-CoA intermediate.[6][7] Its structure suggests it is a transient molecule formed during the peroxisomal beta-oxidation of a polyunsaturated VLCFA. While a detailed history of the discovery of this specific molecule is not extensively documented, its significance is understood through its position within the well-established pathway of VLCFA degradation.
A Historical Perspective on the Discovery of VLCFA Metabolism
The understanding of fatty acid metabolism has evolved significantly over the past century. The essential nature of fatty acids was first recognized in the 1920s through nutritional studies.[8] The process of beta-oxidation, the fundamental pathway for fatty acid breakdown, was elucidated in the mid-20th century, primarily focusing on the mitochondrial processing of long-chain fatty acids.
A pivotal discovery in the history of VLCFA metabolism was the identification of peroxisomal beta-oxidation.[9] Initially, peroxisomes were not thought to be involved in fatty acid oxidation. However, in the 1970s, it was demonstrated that these organelles possess a beta-oxidation pathway distinct from that in mitochondria.[9] This discovery was crucial for understanding how cells handle VLCFAs, which are poor substrates for mitochondrial enzymes. Subsequent research has unveiled the specific enzymes and transporters that constitute the peroxisomal beta-oxidation system and their critical role in preventing the pathological accumulation of VLCFAs.[4][10]
The Biochemical Landscape: Synthesis and Degradation of VLCFAs
The cellular concentration of VLCFAs is tightly regulated through a balance of their synthesis in the endoplasmic reticulum and their degradation in peroxisomes.
Endoplasmic Reticulum: The Site of VLCFA Elongation
VLCFAs are synthesized through a cyclical process in the endoplasmic reticulum, where a multi-enzyme complex sequentially adds two-carbon units to a growing acyl-CoA chain.[4][11] This process, known as fatty acid elongation, involves four key enzymatic steps:
-
Condensation: This is the rate-limiting step, where an acyl-CoA is condensed with malonyl-CoA to form a 3-ketoacyl-CoA. This reaction is catalyzed by a family of enzymes called ELOVLs (Elongation of Very-Long-Chain fatty acids).[4]
-
Reduction: The 3-ketoacyl-CoA is then reduced to a 3-hydroxyacyl-CoA by a 3-ketoacyl-CoA reductase.[4]
-
Dehydration: A dehydratase then removes a water molecule to form a trans-2-enoyl-CoA.[4]
-
Reduction: Finally, an enoyl-CoA reductase reduces the double bond to yield a saturated acyl-CoA that is two carbons longer than the original substrate.[11]
This cycle is repeated until the desired chain length is achieved. The specificity of the ELOVL enzymes for different acyl-CoA substrates plays a key role in determining the diversity of VLCFAs within a cell.[2]
Caption: The fatty acid elongation cycle in the endoplasmic reticulum.
Peroxisomal Beta-Oxidation: The Degradative Pathway
VLCFAs are exclusively broken down in peroxisomes through a modified beta-oxidation pathway.[10][12] This process shortens the long acyl chains, producing acetyl-CoA and a shorter acyl-CoA that can then be transported to the mitochondria for complete oxidation.[5] The peroxisomal beta-oxidation of a saturated VLCFA involves four steps, catalyzed by a distinct set of enzymes:
-
Dehydrogenation: Acyl-CoA oxidase introduces a double bond between the alpha and beta carbons, forming a trans-2-enoyl-CoA.[4]
-
Hydration: A multifunctional enzyme then hydrates the double bond to form a 3-hydroxyacyl-CoA.[4]
-
Dehydrogenation: The same multifunctional enzyme dehydrogenates the 3-hydroxyacyl-CoA to produce a 3-ketoacyl-CoA.[4]
-
Thiolytic Cleavage: Finally, a 3-ketoacyl-CoA thiolase cleaves the 3-ketoacyl-CoA, yielding acetyl-CoA and a shortened acyl-CoA.[13][14]
It is in the third step of this pathway, during the degradation of a very-long-chain polyunsaturated fatty acid, that This compound is formed. The presence of multiple cis double bonds in the original fatty acid necessitates the action of auxiliary enzymes, such as isomerases and reductases, to reposition and modify these double bonds to allow the core beta-oxidation enzymes to proceed.[15][16]
The final and critical step of each beta-oxidation cycle is the thiolytic cleavage catalyzed by 3-ketoacyl-CoA thiolase.[13][14] This enzyme utilizes a free coenzyme A molecule to break the carbon-carbon bond, releasing a molecule of acetyl-CoA and an acyl-CoA that is two carbons shorter. This shortened acyl-CoA can then undergo further rounds of beta-oxidation until it is of a suitable length for mitochondrial degradation.
Caption: Peroxisomal beta-oxidation of a very-long-chain fatty acid.
Analytical Methodologies for the Detection and Quantification of this compound and other Acyl-CoAs
The study of VLCFA metabolism relies on sensitive and specific analytical techniques for the detection and quantification of acyl-CoA intermediates. Due to their low abundance and inherent instability, the analysis of these molecules presents a significant challenge.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for the analysis of acyl-CoAs.[17][18][19] This powerful technique combines the separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry.
A Generalized Experimental Protocol for Acyl-CoA Analysis
The following protocol outlines the key steps involved in the analysis of acyl-CoAs from biological samples. It should be noted that specific parameters will need to be optimized for the particular acyl-CoA of interest and the sample matrix.
1. Sample Preparation:
-
Extraction: Biological samples (e.g., cell pellets, tissue homogenates) are typically extracted with an acidic solution, such as 5% sulfosalicylic acid (SSA), to precipitate proteins and stabilize the acyl-CoAs.[19]
-
Internal Standard Spiking: To ensure accurate quantification, a suitable internal standard (e.g., a stable isotope-labeled acyl-CoA) should be added to the sample prior to extraction.[19]
-
Purification (Optional): Solid-phase extraction (SPE) can be used to further purify and concentrate the acyl-CoAs, although some methods have been developed that bypass this step.[19]
2. LC-MS/MS Analysis:
-
Chromatographic Separation: The extracted acyl-CoAs are separated using reverse-phase liquid chromatography. A C18 column is commonly employed with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with a pH modifier) and an organic component (e.g., acetonitrile).[20]
-
Mass Spectrometric Detection: The separated acyl-CoAs are ionized using electrospray ionization (ESI) in positive ion mode. Detection and quantification are typically performed using a triple quadrupole mass spectrometer operating in selected reaction monitoring (SRM) mode.[21] This involves monitoring a specific precursor-to-product ion transition for each acyl-CoA, which provides a high degree of specificity.
Table 1: Key Parameters for LC-MS/MS Analysis of Acyl-CoAs
| Parameter | Typical Conditions | Rationale |
| Chromatography Column | C18 Reverse-Phase | Provides good separation of acyl-CoAs based on their hydrophobicity. |
| Mobile Phase A | Water with formic acid or ammonium hydroxide | Controls the pH and aids in ionization. |
| Mobile Phase B | Acetonitrile | Elutes the acyl-CoAs from the column. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Acyl-CoAs readily form positive ions. |
| Detection Mode | Selected Reaction Monitoring (SRM) | Highly specific and sensitive for quantification. |
Conclusion
This compound represents a fleeting but critical intermediate in the complex and essential metabolic pathway of very-long-chain fatty acids. While its individual discovery is not a landmark event, its existence and chemical structure provide a window into the intricate enzymatic machinery that governs the degradation of these vital lipid molecules. A thorough understanding of the synthesis, degradation, and analysis of VLCFAs and their intermediates is paramount for researchers and clinicians working to unravel the mechanisms of lipid-related diseases and to develop novel therapeutic interventions. The continued advancement of analytical technologies, particularly in the realm of mass spectrometry, will undoubtedly shed further light on the nuanced roles of these fascinating molecules in health and disease.
References
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- 5. Beta oxidation - Wikipedia [en.wikipedia.org]
- 6. alfachemic.com [alfachemic.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A Brief Journey into the History of and Future Sources and Uses of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. aocs.org [aocs.org]
- 14. A role for the peroxisomal 3-ketoacyl-CoA thiolase B enzyme in the control of PPARα-mediated upregulation of SREBP-2 target genes in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Peroxisomal beta-oxidation of polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Peroxisomal beta-oxidation and polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
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- 20. LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs » JOANNEUM RESEARCH [joanneum.at]
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Whitepaper: A Technical Guide to Investigating (23Z,26Z,29Z,32Z)-3-oxooctatriacontatetraenoyl-CoA, a Putative Signaling Intermediate of Very-Long-Chain Polyunsaturated Fatty Acid Metabolism
Abstract
Very-long-chain polyunsaturated fatty acids (VLC-PUFAs; ≥C26) are a unique class of lipids critical to the function of specialized tissues such as the retina, brain, and testes.[1][2] Their metabolism, particularly their degradation via peroxisomal β-oxidation, generates a series of transient intermediates whose biological activities remain largely unexplored. This guide focuses on one such putative molecule, (23Z,26Z,29Z,32Z)-3-oxooctatriacontatetraenoyl-CoA , a C38:4 acyl-CoA intermediate. While this specific molecule is not yet characterized in the literature, its structure points to a distinct origin and a potential, unexamined role in lipid signaling. This document provides a comprehensive framework for its study, synthesizing established principles of VLC-PUFA biochemistry with actionable, state-of-the-art analytical and functional methodologies. We will explore its metabolic context, propose potential signaling functions by analogy to other lipid mediators, and provide detailed protocols for its isolation, identification, and functional characterization.
Introduction: The Emerging Frontier of VLC-PUFA Metabolites
Lipid signaling is a cornerstone of cellular communication, with molecules like eicosanoids and endocannabinoids acting as potent local mediators. These signaling lipids are typically derived from C18-C22 polyunsaturated fatty acids. However, a less-understood class of lipids, the VLC-PUFAs, represents a potential source of novel signaling molecules.[3] VLC-PUFAs are synthesized in situ in specific tissues by a dedicated enzymatic machinery, most notably the elongase ELOVL4, which can extend fatty acid chains to C38 and beyond.[4][5][6][7]
These molecules are not dietary staples but are built from shorter precursors, indicating highly specific functional roles.[1] Their degradation is equally specialized, occurring not in the mitochondria, but in peroxisomes.[1][3][8] The β-oxidation spiral in peroxisomes shortens VLC-PUFAs, producing acetyl-CoA and shorter acyl-CoAs. Each turn of this spiral also generates intermediates, including enoyl-CoA, 3-hydroxyacyl-CoA, and 3-oxoacyl-CoA species.
This compound is the predicted 3-oxo intermediate resulting from the first β-oxidation cycle of a C40:4 VLC-PUFA or a later cycle of an even longer precursor. Its structure—a massive 38-carbon chain combined with the chemically reactive β-keto group—raises intriguing possibilities. Could this molecule escape the peroxisome? Could it interact with lipid-sensing proteins like nuclear receptors? This guide provides the scientific rationale and technical blueprint to begin answering these questions.
The Metabolic Context: Synthesis and Catabolism
Understanding the potential function of our target molecule requires a firm grasp of its metabolic origin and fate. Its existence is intrinsically linked to the balance between VLC-PUFA synthesis by ELOVL4 and degradation via peroxisomal β-oxidation.
Biosynthesis of the C38 Precursor
VLC-PUFAs are synthesized in the endoplasmic reticulum (ER). The key enzyme, ELOVL4, is highly expressed in photoreceptor cells, the brain, and testes.[1][5] It catalyzes the initial, rate-limiting condensation step, adding two-carbon units from malonyl-CoA to a growing fatty acyl-CoA chain.[3] The synthesis of a C38:4 fatty acid, the precursor to our target molecule, is a multi-step process involving several cycles of elongation and potentially desaturation, starting from dietary essential fatty acids like linoleic acid or α-linolenic acid.[4]
Caption: Biosynthesis of a C38 VLC-PUFA via ELOVL4.
Peroxisomal β-Oxidation: The Genesis of 3-Oxo Intermediates
Once synthesized, VLC-PUFAs are incorporated into complex lipids, primarily at the sn-1 position of phosphatidylcholine.[2] For catabolism, the fatty acid must be liberated and activated to its CoA thioester. Due to their extreme length, these acyl-CoAs are substrates for peroxisomal, not mitochondrial, β-oxidation.[8][9] The process involves four core enzymatic steps per cycle, generating the 3-oxo intermediate at the third step.
Caption: Generation of the target 3-oxoacyl-CoA during peroxisomal β-oxidation.
Diseases associated with defects in peroxisomal β-oxidation, such as Zellweger spectrum disorders, lead to a toxic accumulation of VLC-PUFAs, underscoring the importance of this pathway.[1][3] This disease state could serve as a valuable model for studying the accumulation and potential downstream effects of pathway intermediates.
Putative Signaling Functions: An Evidence-Based Hypothesis
While no direct signaling role has been established for any 3-oxo-VLC-PUFA-CoA, we can hypothesize its function based on the known activities of other lipid molecules.
Nuclear Receptor Activation
The most compelling hypothesis is that our target molecule could act as a ligand for nuclear receptors. Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα, are well-established sensors of fatty acids and their derivatives.[10][11] PPARα activation is a master regulator of lipid metabolism, controlling the expression of genes involved in fatty acid oxidation in both mitochondria and peroxisomes.[12][13]
-
Causality: The accumulation of a β-oxidation intermediate could serve as a feedback signal to the nucleus, indicating a high flux through the peroxisomal pathway. By binding to and activating PPARα, the 3-oxoacyl-CoA could upregulate the very enzymes needed for its own degradation, creating a homeostatic loop. Fibrates, a class of hypolipidemic drugs, function precisely by activating PPARα.[12][14] The unique structure of a C38 3-oxoacyl-CoA may confer specific binding affinity and potency.
Caption: Hypothetical activation of PPARα signaling by 3-Oxo-C38:4-CoA.
Membrane Intercalation and Biophysical Effects
With a 38-carbon chain, this molecule is long enough to span a cellular membrane. If it were to escape the peroxisome and become de-esterified to the free fatty acid, its unique structure could influence membrane properties. Studies have shown that VLC-Saturated Fatty Acids (VLC-SFAs) can interdigitate with the opposing leaflet of a lipid bilayer, potentially altering membrane fluidity, thickness, and protein function.[15] The presence of four cis double bonds in our target molecule would add a significant kink to its structure, likely inducing localized disorder within the membrane core.
A Methodological Framework for Investigation
The following section provides a series of detailed, validated protocols designed to form a cohesive research program for identifying and characterizing this compound.
Overall Experimental Workflow
Caption: Integrated workflow for the study of 3-Oxo-C38:4-CoA.
Protocol 1: Cell Model and Perturbation
Objective: To generate a biological system with elevated levels of VLC-PUFA metabolism, maximizing the chance of detecting the target intermediate.
Rationale: Tissues that endogenously express ELOVL4, like the retina, are ideal but can be difficult to source. A human retinal pigment epithelium cell line (ARPE-19) or a similar line, engineered to overexpress ELOVL4, provides a scalable and controllable model system.[7]
Methodology:
-
Cell Culture: Culture ARPE-19 cells in standard DMEM/F12 medium supplemented with 10% FBS.
-
Transduction: Transduce cells with a lentiviral vector containing human ELOVL4 cDNA. Use a GFP-only vector as a control. Validate overexpression via qPCR or Western Blot.
-
Precursor Supplementation: 48 hours post-transduction, supplement the culture medium with a VLC-PUFA precursor, such as 50 µM docosapentaenoic acid (DPA, 22:5n-3), to provide the substrate for elongation.[7]
-
Perturbation (Optional): To induce accumulation of β-oxidation intermediates, treat a subset of cells with a peroxisomal β-oxidation inhibitor (e.g., thioridazine) at a non-toxic concentration for the final 6-12 hours of culture. This is a critical step for trapping transient molecules.
-
Harvesting: After 72 hours of precursor supplementation, wash cells twice with ice-cold PBS, scrape into methanol, and flash-freeze in liquid nitrogen for storage at -80°C.
Protocol 2: Acyl-CoA Extraction and Quantification by LC-MS/MS
Objective: To selectively extract and accurately quantify the target acyl-CoA from a complex biological matrix.
Rationale: Acyl-CoAs are low-abundance, polar molecules that require specific extraction methods to separate them from bulk lipids and proteins.[16] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this work, offering supreme sensitivity and specificity.[17][18][19]
Methodology:
-
Extraction:
-
Homogenize cell pellets in a 2:1:0.8 mixture of isopropanol:water:acetic acid.
-
Include a heavy-isotope labeled internal standard (e.g., ¹³C₃-Malonyl-CoA) for accurate quantification.
-
Perform a solid-phase extraction (SPE) using a weak anion exchange column to isolate the CoA species.[16]
-
Elute, dry under nitrogen, and reconstitute in a water/acetonitrile solution.
-
-
LC Separation:
-
Inject the extract onto a reverse-phase C18 column.
-
Use a gradient elution from a mobile phase of water with 10 mM ammonium acetate to acetonitrile. The long C38 chain will require a shallow, extended gradient for proper retention and separation.
-
-
MS/MS Detection:
-
Operate a triple quadrupole mass spectrometer in positive ion, Multiple Reaction Monitoring (MRM) mode.
-
Trustworthiness: The key to a self-validating system is the specificity of the MRM transition. For any acyl-CoA, a characteristic fragment of the phosphopantetheine moiety is produced.
-
Parent Ion (Q1): Calculate the exact mass of the protonated molecule [M+H]⁺. For C₅₉H₁₀₀N₇O₁₈P₃S, this is m/z 1320.6.
-
Fragment Ion (Q3): A common, diagnostic fragment for acyl-CoAs corresponds to the loss of the acyl chain, leaving the 3'-phospho-ADP-pantetheine portion, which results in a fragment of m/z ~809.5. A second transition to the adenosine fragment at m/z 428.1 can be used for confirmation.[20]
-
-
Quantification: Create a calibration curve using a synthetic standard of a related long-chain acyl-CoA. Quantify the endogenous peak area relative to the internal standard.
-
| Analyte | Parent Ion [M+H]⁺ (m/z) | Quantitative Fragment (m/z) | Confirmatory Fragment (m/z) |
| 3-Oxo-C38:4-CoA (Predicted) | 1320.6 | [M-acyl+H]⁺ | 428.1 (Adenosine) |
| Internal Standard (¹³C₃-Malonyl-CoA) | 855.1 | 348.0 | 428.1 (Adenosine) |
| Table 1: Predicted MRM transitions for LC-MS/MS analysis. |
Protocol 3: Functional Characterization using a PPARα Reporter Assay
Objective: To determine if the target molecule can activate the PPARα nuclear receptor.
Rationale: Luciferase reporter assays are a robust and widely used method for quantifying the activation of transcription factors. A cell line is engineered to express a luciferase gene under the control of a promoter containing PPAR response elements (PPREs).[10]
Methodology:
-
Cell Line: Use a suitable cell line (e.g., HEK293T or HepG2) stably transfected with two plasmids: one expressing human PPARα and another containing a luciferase gene downstream of a tandem PPRE promoter.
-
Treatment:
-
Plate the reporter cells in a 96-well plate.
-
Treat cells with either:
-
A known PPARα agonist (e.g., GW7647) as a positive control.[12]
-
Vehicle (e.g., DMSO) as a negative control.
-
Serial dilutions of the purified acyl-CoA extract from Protocol 2 (or a synthetic standard, if available).
-
-
-
Lysis and Readout: After 24 hours, lyse the cells and add a luciferase substrate (e.g., luciferin). Measure the resulting luminescence on a plate reader.
-
Data Analysis: Normalize the luminescence signal of treated cells to the vehicle control. Plot the fold-change in signal against the concentration of the treatment to determine dose-response and potency (EC₅₀).
Conclusion and Future Directions
The study of this compound represents a foray into a new and exciting area of lipid biology. While its existence and function are currently hypothetical, the established biochemistry of VLC-PUFAs provides a strong foundation for its investigation. The methodologies outlined in this guide—from targeted overexpression and metabolic trapping to ultra-sensitive mass spectrometry and functional reporter assays—provide a clear and robust path forward.
Successful identification and characterization of this molecule would be a significant advancement, suggesting that peroxisomal β-oxidation is not merely a catabolic process but also a potential source of bioactive signaling molecules. This could open new avenues for understanding the unique biology of the retina and brain and may provide novel targets for therapeutic intervention in diseases of lipid metabolism.
References
- 1. aocs.org [aocs.org]
- 2. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding the Roles of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) in Eye Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Retinal very long-chain PUFAs: new insights from studies on ELOVL4 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Essential Role of ELOVL4 Protein in Very Long Chain Fatty Acid Synthesis and Retinal Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations [frontiersin.org]
- 7. pnas.org [pnas.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Activation of peroxisome proliferator-activated receptor-alpha stimulates both differentiation and fatty acid oxidation in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Peroxisome proliferator-activated receptor alpha (PPARalpha) agonist treatment reverses PPARalpha dysfunction and abnormalities in hepatic lipid metabolism in ethanol-fed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Acyl-CoA: What is and Analytical Methods - MetwareBio [metwarebio.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 20. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Enzymes Involved in (23Z,26Z,29Z,32Z)-3-oxooctatriacontatetraenoyl-CoA Metabolism
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
(23Z,26Z,29Z,32Z)-3-oxooctatriacontatetraenoyl-CoA is a very-long-chain polyunsaturated 3-oxoacyl-CoA that represents a critical, yet transient, intermediate in fatty acid metabolism. Its presence signifies active elongation of very-long-chain fatty acids (VLCFAs), a pathway with profound implications in cellular physiology and a range of pathological conditions. This guide provides a comprehensive technical overview of the enzymatic machinery responsible for the biosynthesis and subsequent metabolic fate of this specific molecule. We will delve into the intricacies of the fatty acid elongation system, with a particular focus on the substrate specificity of the key condensing enzymes, and the peroxisomal β-oxidation pathway required for the catabolism of such extensive and unsaturated acyl chains. This document is intended to serve as a foundational resource for researchers investigating lipid metabolism, neurodegenerative diseases, and other disorders linked to aberrant VLCFA homeostasis, as well as for professionals in drug development targeting these enzymatic pathways.
Introduction: The Significance of Very-Long-Chain Fatty Acids (VLCFAs)
Very-long-chain fatty acids (VLCFAs) are defined as fatty acids with 22 or more carbon atoms.[1] They are not merely elongated versions of their shorter-chain counterparts but possess unique biochemical properties and play specialized roles in cellular structure and function. VLCFAs are integral components of sphingolipids (like ceramides and gangliosides) and glycerophospholipids, contributing to the biophysical characteristics of membranes, particularly in the nervous system, retina, skin, and testes.[2][3] The synthesis and degradation of VLCFAs are tightly regulated processes, and disruptions in these pathways are associated with severe inherited diseases, including X-linked adrenoleukodystrophy (X-ALD), Stargardt-like macular dystrophy (STGD3), and various forms of ichthyosis and spinocerebellar ataxia.[3][4]
The subject of this guide, this compound, is a C38 polyunsaturated fatty acyl-CoA with a ketone group at the beta-carbon (C-3). This structure definitively identifies it as an intermediate in either the biosynthesis (elongation) or catabolism (β-oxidation) of its corresponding C38:4 fatty acid. Given its extreme chain length, its metabolism occurs at the nexus of two specialized organellar systems: the endoplasmic reticulum for synthesis and the peroxisome for degradation.
Biosynthesis: The Fatty Acid Elongation (FAE) System
The synthesis of VLCFAs occurs in the endoplasmic reticulum through a four-step, cyclical process mediated by a membrane-bound enzymatic complex.[5] This cycle extends an existing fatty acyl-CoA by two carbons, using malonyl-CoA as the carbon donor.[6] The intermediate, this compound, is the product of the first and rate-limiting step in one of these elongation cycles.
The core enzymes of the FAE complex are:
-
3-Ketoacyl-CoA Synthase (KCS) , also known as Elongase of Very-Long-Chain Fatty Acids (ELOVL)
-
3-Ketoacyl-CoA Reductase (KCR)
-
3-Hydroxyacyl-CoA Dehydratase (HCD)
-
trans-2,3-Enoyl-CoA Reductase (ECR)
The Rate-Limiting Step: ELOVL Condensing Enzymes
The initial condensation of an acyl-CoA with malonyl-CoA to form a 3-ketoacyl-CoA is the key regulatory and substrate-determining step of the FAE pathway.[4][7] In mammals, this reaction is catalyzed by a family of seven distinct elongases (ELOVL1-7), each exhibiting unique substrate specificities in terms of both chain length and degree of saturation.[8]
For the synthesis of a C38 polyunsaturated acyl-CoA, the most critical enzyme is ELOVL4 .[2] Research has unequivocally demonstrated that ELOVL4 is responsible for the synthesis of VLCFAs with chain lengths of C28 and greater, particularly the very-long-chain polyunsaturated fatty acids (VLC-PUFAs) found in the retina, brain, and testes.[1][3][9] Studies involving the overexpression of ELOVL4 have shown its capacity to elongate C26 precursors to C28 and beyond, and to extend PUFA precursors like eicosapentaenoic acid (20:5n3) to products as long as 34:5n3.[9][10] Therefore, this compound is formed when ELOVL4 catalyzes the condensation of (21Z,24Z,27Z,30Z)-hexatriacontatetraenoyl-CoA (C36:4-CoA) with malonyl-CoA.
Subsequent Reduction and Dehydration Steps
Once this compound is synthesized by ELOVL4, it is rapidly processed by the other three enzymes of the FAE complex to complete the elongation cycle.[5]
-
3-Ketoacyl-CoA Reductase (KCR): This enzyme reduces the 3-oxo group to a hydroxyl group, using NADPH as the reducing agent, to form (23Z,26Z,29Z,32Z)-3-hydroxyoctatriacontatetraenoyl-CoA.
-
3-Hydroxyacyl-CoA Dehydratase (HCD): The 3-hydroxyacyl-CoA intermediate is then dehydrated to create a trans-2,3 double bond, yielding (2E,23Z,26Z,29Z,32Z)-octatriacontapentaenoyl-CoA. In Arabidopsis, the PAS2 protein has been identified as a 3-hydroxy-acyl-CoA dehydratase.[11]
-
trans-2,3-Enoyl-CoA Reductase (ECR): The final step involves the reduction of the trans-2,3 double bond by ECR, also using NADPH, to produce the fully saturated and elongated (23Z,26Z,29Z,32Z)-octatriacontatetraenoyl-CoA (C38:4-CoA).
This newly formed C38:4-CoA can then be incorporated into complex lipids or undergo further rounds of elongation.
Experimental Protocol: In Vitro Fatty Acid Elongase Activity Assay
This protocol is adapted from established methods for measuring elongase activity in microsomal preparations.[5][12] The principle is to provide a microsomal fraction (rich in ER-bound FAE enzymes) with a fatty acyl-CoA precursor and radiolabeled malonyl-CoA. The incorporation of radioactivity into longer-chain fatty acids is then quantified.
Objective: To measure the ELOVL4-dependent synthesis of this compound and its subsequent conversion to C38:4-CoA.
Materials:
-
Microsomal fraction isolated from cells or tissues expressing ELOVL4 (e.g., retina, or transfected cell lines).
-
(21Z,24Z,27Z,30Z)-Hexatriacontatetraenoyl-CoA (C36:4-CoA) substrate.
-
[2-¹⁴C]Malonyl-CoA (specific activity ~50-60 mCi/mmol).
-
Reaction Buffer: 100 mM Potassium Phosphate (pH 6.5), 5 µM Rotenone (to inhibit mitochondrial interference).
-
Cofactors: NADPH, NADH.
-
Bovine Serum Albumin (BSA), fatty acid-free.
-
Stop Solution: 10% KOH in 80% ethanol.
-
Solvents for extraction: Hexane, Formic Acid.
-
Scintillation fluid and counter.
Procedure:
-
Microsome Preparation: Isolate microsomes from the source tissue/cells via differential centrifugation. Resuspend the microsomal pellet in a suitable buffer and determine protein concentration (e.g., by Bradford assay).
-
Reaction Setup: In a microfuge tube, prepare the reaction mixture on ice. For a 100 µL final volume:
-
50 µL of 2x Reaction Buffer.
-
10 µL of microsomal preparation (50-100 µg protein).
-
1 µL of 1 mM C36:4-CoA substrate (final concentration 10 µM).
-
1 µL of 100 mM NADPH (final concentration 1 mM).
-
1 µL of 100 mM NADH (final concentration 1 mM).
-
5 µL of 400 µM BSA (final concentration 20 µM).
-
Water to adjust volume.
-
-
Initiate Reaction: Start the reaction by adding 1 µL of [2-¹⁴C]Malonyl-CoA (e.g., 0.5 µCi).
-
Incubation: Incubate the reaction at 37°C for 20-30 minutes. The exact time should be optimized to ensure linearity.
-
Stop and Saponify: Stop the reaction by adding 200 µL of the Stop Solution. Saponify the lipids by heating at 70°C for 1 hour to release the fatty acids from their CoA esters.
-
Acidification and Extraction: Cool the tubes, then acidify the reaction with 150 µL of 6M HCl. Extract the radiolabeled fatty acids by adding 500 µL of hexane, vortexing vigorously, and centrifuging to separate the phases.
-
Quantification: Transfer the upper hexane phase to a scintillation vial, evaporate the solvent, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Controls: Run parallel reactions without the acyl-CoA substrate (to measure background) and with heat-inactivated microsomes.
Degradation: Peroxisomal β-Oxidation
VLCFAs, due to their length, cannot be metabolized by the mitochondrial β-oxidation machinery.[1] Their catabolism is the exclusive domain of peroxisomes.[13] The degradation of this compound, or more accurately, its parent C38:4-CoA, is a multi-step process involving a core β-oxidation cycle and auxiliary enzymes to handle the cis-double bonds.
The core peroxisomal β-oxidation enzymes include:
-
Acyl-CoA Oxidase (ACOX)
-
L-Bifunctional Protein (L-PBE) or D-Bifunctional Protein (D-BDP) , possessing both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.
-
3-Ketoacyl-CoA Thiolase
The Peroxisomal β-Oxidation Cycle
The degradation pathway would first require the conversion of the 3-oxo intermediate back to a standard acyl-CoA, or more likely, would act on the fully formed C38:4-CoA. The cycle proceeds as follows:
-
Oxidation: ACOX1, the straight-chain acyl-CoA oxidase, catalyzes the first, rate-limiting step, introducing a double bond between the α and β carbons and transferring electrons to O₂, producing H₂O₂.[14][15]
-
Hydration/Dehydrogenation: The multifunctional protein (L-PBE or D-BDP) then hydrates the double bond and subsequently oxidizes the resulting hydroxyl group to a ketone, yielding the 3-ketoacyl-CoA intermediate.[14]
-
Thiolysis: A peroxisomal thiolase cleaves the 3-ketoacyl-CoA, releasing acetyl-CoA and a C36:4-CoA, which can then undergo further rounds of β-oxidation.[14]
Auxiliary Enzymes for Polyunsaturated Chains
The degradation of polyunsaturated fatty acids like C38:4 requires additional enzymes to handle the pre-existing cis-double bonds, which are not substrates for the standard pathway enzymes.[16] These include:
-
Δ³,Δ²-Enoyl-CoA Isomerase: Repositions double bonds to be accessible to the hydratase.
-
2,4-Dienoyl-CoA Reductase: Reduces conjugated double bonds, a common intermediate in the degradation of polyunsaturated fats.[16]
Experimental Protocol: Peroxisomal β-Oxidation Assay in Living Cells
This protocol uses a fluorescent fatty acid analog to measure peroxisomal β-oxidation activity in cultured cells, adapted from established methods.[17] This approach avoids the need for peroxisome isolation and provides a functional readout in an intact cellular context.
Objective: To measure the peroxisomal β-oxidation capacity for a very-long-chain fatty acid substrate.
Materials:
-
Human skin fibroblasts (or other relevant cell type) in culture.
-
12-(1-pyrene)dodecanoic acid (P12), a fluorescent VLCFA analog.
-
Cell culture medium and supplements.
-
Phosphate-buffered saline (PBS).
-
Methanol.
-
HPLC system with fluorescence detection.
Procedure:
-
Cell Culture: Plate cells in 6-well plates and grow to near confluence.
-
Substrate Incubation: Remove the culture medium and wash the cells with PBS. Add fresh medium containing 5 µM P12.
-
Time Course: Incubate the cells for various time points (e.g., 0, 6, 12, 24 hours) at 37°C in a CO₂ incubator.
-
Lipid Extraction:
-
At each time point, remove the medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of methanol to each well to lyse the cells and extract lipids.
-
Scrape the cells, transfer the methanol suspension to a tube, and centrifuge to pellet cell debris.
-
-
HPLC Analysis:
-
Analyze the supernatant by reverse-phase HPLC with a fluorescence detector (Excitation: 340 nm, Emission: 380 nm).
-
The β-oxidation products (e.g., pyrene-C10:0, pyrene-C8:0) will have shorter retention times than the parent P12 substrate.
-
-
Data Analysis: Quantify the peak areas of the substrate and its metabolites. Express β-oxidation activity as the ratio of product formation to the initial substrate amount, normalized to total cell protein.
-
Controls: Use cells from patients with known peroxisomal biogenesis disorders (e.g., Zellweger syndrome) as negative controls, as they will show little to no P12 degradation.[17]
Summary of Key Enzymes and Data
While specific kinetic data for this compound is not available in the literature, we can summarize the properties of the key enzymes involved in its metabolism based on their known substrate preferences.
| Pathway | Enzyme | Cellular Location | Function/Substrate Specificity | References |
| Biosynthesis | ELOVL4 | Endoplasmic Reticulum | Condensing enzyme; rate-limiting step. Elongates C26 and longer saturated and polyunsaturated fatty acyl-CoAs. | [1][2][3][9][10] |
| 3-Ketoacyl-CoA Reductase (KCR) | Endoplasmic Reticulum | Reduces 3-oxoacyl-CoA to 3-hydroxyacyl-CoA. | ||
| 3-Hydroxyacyl-CoA Dehydratase (HCD) | Endoplasmic Reticulum | Dehydrates 3-hydroxyacyl-CoA to trans-2-enoyl-CoA. | [11] | |
| trans-2,3-Enoyl-CoA Reductase (ECR) | Endoplasmic Reticulum | Reduces trans-2-enoyl-CoA to acyl-CoA. | ||
| Degradation | Acyl-CoA Oxidase 1 (ACOX1) | Peroxisome | First step of β-oxidation for straight-chain VLCFAs. | [14][15] |
| Multifunctional Protein (L-PBE/D-BDP) | Peroxisome | Hydratase and dehydrogenase activities. | [14] | |
| Peroxisomal Thiolase | Peroxisome | Thiolytic cleavage to release acetyl-CoA. | [14] | |
| 2,4-Dienoyl-CoA Reductase | Peroxisome | Auxiliary enzyme for β-oxidation of PUFAs. | [16] | |
| Δ³,Δ²-Enoyl-CoA Isomerase | Peroxisome | Auxiliary enzyme for β-oxidation of PUFAs. | [16] |
Conclusion and Future Directions
The metabolism of this compound is orchestrated by a highly specialized set of enzymes located in the endoplasmic reticulum and peroxisomes. Its synthesis is critically dependent on the ELOVL4 elongase, highlighting this enzyme as a key player in the production of the longest polyunsaturated fatty acids in the human body. Its degradation requires the full complement of peroxisomal β-oxidation machinery, including auxiliary enzymes essential for processing polyunsaturated chains.
For researchers and drug development professionals, understanding this metabolic nexus is paramount. Deficiencies in ELOVL4 lead to a loss of essential VLC-PUFAs, causing retinal degeneration, while defects in peroxisomal degradation lead to the toxic accumulation of these same molecules. The enzymes detailed in this guide, particularly ELOVL4 and the peroxisomal ACOX1, represent prime targets for therapeutic intervention. Future research should focus on elucidating the precise kinetic properties of these enzymes with very-long-chain polyunsaturated substrates and on developing specific inhibitors or activators that can modulate their activity to restore lipid homeostasis in disease states. The methodologies outlined herein provide a robust framework for pursuing these critical investigations.
References
- 1. pnas.org [pnas.org]
- 2. A comprehensive review of the family of very-long-chain fatty acid elongases: structure, function, and implications in physiology and pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations [frontiersin.org]
- 4. Very long-chain fatty acids: elongation, physiology and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mammalian Fatty Acid Elongases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Malonyl-CoA - Wikipedia [en.wikipedia.org]
- 7. Extending the story of very-long-chain fatty acid elongation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Molecular characterization, spatiotemporal expression patterns of fatty acid elongase (elovl8) gene, and its transcription changes in response to different diet stimuli in yellow catfish (Pelteobagrus fulvidraco) [frontiersin.org]
- 9. ELOVL4 protein preferentially elongates 20:5n3 to very long chain PUFAs over 20:4n6 and 22:6n3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. Disruption of Very-Long-Chain-Fatty Acid Synthesis Has an Impact on the Dynamics of Cellulose Synthase in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of a high-density assay for long-chain fatty acyl-CoA elongases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Metabolic aspects of peroxisomal beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Peroxisomal beta-oxidation of polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A novel method for determining peroxisomal fatty acid β-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (23Z,26Z,29Z,32Z)-3-oxooctatriacontatetraenoyl-CoA: Physicochemical Properties and Synthetic and Analytical Methodologies
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: Very-long-chain polyunsaturated fatty acyl-CoAs (VLC-PUFA-CoAs) are a class of molecules at the heart of lipid metabolism, serving as critical intermediates in the biosynthesis of complex lipids and as signaling molecules in their own right. Among these, (23Z,26Z,29Z,32Z)-3-oxooctatriacontatetraenoyl-CoA represents a fascinating, albeit challenging, subject of study. Its extended carbon chain, multiple cis-double bonds, and reactive 3-oxo functionality impart unique chemical and physical properties that necessitate specialized handling and analytical techniques. This guide provides a comprehensive overview of the known and predicted characteristics of this molecule, alongside detailed protocols for its synthesis and analysis, tailored for researchers in lipidomics, drug discovery, and metabolic engineering.
Part 1: Physicochemical and Structural Characteristics
This compound is a complex lipid molecule featuring a C38 polyunsaturated fatty acyl chain linked to coenzyme A via a thioester bond. The presence of a ketone group at the C-3 position is a hallmark of its role as an intermediate in fatty acid beta-oxidation and biosynthesis.
Predicted Physicochemical Properties
Direct empirical data for this specific molecule is scarce in publicly available literature. However, we can predict its properties based on its constituent parts and data from similar long-chain acyl-CoAs.
| Property | Predicted Value | Rationale & Key Considerations |
| Molecular Formula | C₅₉H₉₄N₇O₁₈P₃S | Derived from the structure: C₃₈ acyl chain + Coenzyme A (C₂₁H₃₆N₇O₁₆P₃S) - H₂O + O |
| Molecular Weight | 1322.44 g/mol | Calculated based on the molecular formula. The related non-oxo compound, (23Z,26Z,29Z,32Z)-Octatriacontatetraenoyl-CoA, has a molecular weight of 1306.46 g/mol [1]. The addition of an oxygen atom for the 3-oxo group increases the molecular weight. |
| Solubility | Amphipathic | The long hydrocarbon tail is highly nonpolar, while the Coenzyme A headgroup is highly polar and water-soluble. This amphipathic nature will lead to micelle formation in aqueous solutions above a critical concentration. |
| Stability | Prone to Hydrolysis | The thioester bond is susceptible to hydrolysis, particularly at non-neutral pH. The presence of the 3-oxo group can further increase the reactivity of the thioester linkage. It is also sensitive to oxidation at the polyunsaturated sites. |
| Appearance | Likely a white to pale yellow solid or waxy substance | Based on the appearance of other long-chain fatty acids and their CoA esters. |
Part 2: Synthesis and Purification
The synthesis of this compound is a multi-step process that can be approached through chemo-enzymatic methods. This allows for precise control over the stereochemistry and avoids harsh conditions that could degrade the molecule.
Workflow for the Chemo-Enzymatic Synthesis
Caption: Chemo-enzymatic synthesis workflow.
Detailed Experimental Protocol
Step 1: Synthesis of the Precursor Fatty Acid
The synthesis of the C38 polyunsaturated fatty acid backbone can be achieved through iterative cycles of carbon-carbon bond formation, such as Wittig or Horner-Wadsworth-Emmons reactions, to introduce the cis-double bonds at the desired positions. This is a complex organic synthesis endeavor, and for many labs, obtaining a custom synthesis of the free fatty acid is a more practical starting point.
Step 2: Activation of the Fatty Acid
For efficient thioesterification, the carboxyl group of the fatty acid must be activated. A common method involves the formation of an N-hydroxysuccinimide (NHS) ester[2].
-
Dissolve 1 equivalent of (23Z,26Z,29Z,32Z)-octatriacontatetraenoic acid in anhydrous dichloromethane.
-
Add 1.1 equivalents of N-hydroxysuccinimide and 1.1 equivalents of dicyclohexylcarbodiimide (DCC).
-
Stir the reaction mixture under an inert atmosphere (e.g., argon) at room temperature for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once complete, filter off the dicyclohexylurea byproduct and evaporate the solvent under reduced pressure.
Step 3: Thioesterification with Coenzyme A
-
Dissolve the activated NHS-ester of the fatty acid in a minimal amount of a suitable organic solvent (e.g., tetrahydrofuran).
-
In a separate vial, dissolve 1.2 equivalents of Coenzyme A (lithium salt) in a buffered aqueous solution (e.g., 0.1 M sodium bicarbonate, pH 8.0).
-
Slowly add the solution of the activated fatty acid to the Coenzyme A solution with vigorous stirring.
-
Allow the reaction to proceed at room temperature for 2-4 hours.
Step 4: Enzymatic Oxidation to the 3-oxoacyl-CoA
The final step involves the enzymatic oxidation of the acyl-CoA to the 3-oxoacyl-CoA. This requires an acyl-CoA oxidase or dehydrogenase.
-
To the reaction mixture from Step 3, add a suitable acyl-CoA oxidase/dehydrogenase. The choice of enzyme may require screening for activity with very-long-chain substrates.
-
Ensure the presence of necessary cofactors (e.g., FAD for oxidases, NAD+ for dehydrogenases).
-
Incubate the reaction at the optimal temperature for the enzyme (typically 30-37°C) for 1-2 hours.
-
Monitor the formation of the product by LC-MS.
Step 5: Purification
The final product can be purified using reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Acidify the reaction mixture to quench the reaction and precipitate proteins.
-
Centrifuge to pellet the precipitate and collect the supernatant.
-
Inject the supernatant onto a C18 RP-HPLC column.
-
Elute with a gradient of acetonitrile in an aqueous buffer (e.g., 25 mM potassium phosphate, pH 5.3)[3].
-
Monitor the elution profile at 254 nm (for the adenine moiety of CoA) and collect the fractions corresponding to the desired product.
-
Confirm the identity of the product by high-resolution mass spectrometry.
Part 3: Analytical Characterization
The analysis of this compound requires sensitive and specific methods due to its low abundance in biological samples and its complex structure.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the analysis of long-chain acyl-CoAs.
Workflow for LC-MS/MS Analysis
Caption: LC-MS/MS analysis workflow.
Detailed Protocol
-
Extraction: Extract the acyl-CoA esters from biological samples using a solid-phase extraction (SPE) method with a C18 stationary phase. This helps to remove interfering substances.
-
Chromatographic Separation: Use a C18 reversed-phase column with a gradient elution of acetonitrile and water, both containing a small amount of a weak acid (e.g., 0.1% formic acid) to improve peak shape and ionization efficiency.
-
Mass Spectrometry:
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
MS1 Scan: Scan for the protonated molecular ion [M+H]⁺.
-
MS/MS Fragmentation: Select the parent ion for collision-induced dissociation (CID). Key fragment ions to monitor in a selected reaction monitoring (SRM) experiment would include the characteristic CoA fragment at m/z 428.
-
-
Quantification: Use a stable isotope-labeled internal standard for accurate quantification.
Part 4: Biological Context and Significance
This compound is an intermediate in the metabolic pathways of very-long-chain fatty acids.
Role in Fatty Acid Metabolism
This molecule is likely involved in either the biosynthesis or beta-oxidation of very-long-chain polyunsaturated fatty acids. The Rhea database shows a reaction where 3-oxo-(23Z,26Z,29Z,32Z)-octatriacontatetraenoyl-CoA is reduced to (3R)-hydroxy-(23Z,26Z,29Z,32Z)-octatriacontatetraenoyl-CoA, which is a typical step in fatty acid synthesis[4].
Simplified Metabolic Pathway
Caption: Putative role in beta-oxidation.
Potential as a Biomarker
The levels of specific very-long-chain acyl-CoAs can be altered in various metabolic diseases. Therefore, developing robust analytical methods for molecules like this compound could lead to new biomarkers for diagnosing and monitoring these conditions.
Conclusion
This compound is a challenging yet important molecule in the field of lipid research. While direct experimental data is limited, this guide provides a solid foundation for its study by combining established principles with data from related compounds. The detailed protocols for synthesis and analysis herein offer a starting point for researchers to produce and investigate this molecule, paving the way for a deeper understanding of its biological roles.
References
- 1. alfachemic.com [alfachemic.com]
- 2. Synthesis of fatty acyl CoA and other thiol esters using N-hydroxysuccinimide esters of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rhea - reaction knowledgebase [rhea-db.org]
An In-Depth Technical Guide to (23Z,26Z,29Z,32Z)-3-oxooctatriacontatetraenoyl-CoA: Properties, Metabolism, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of (23Z,26Z,29Z,32Z)-3-oxooctatriacontatetraenoyl-CoA, a complex, very-long-chain polyunsaturated fatty acyl-CoA. While a specific CAS Registry Number for this molecule is not publicly available, this document synthesizes current knowledge on its chemical properties, presumed metabolic significance, and the advanced analytical techniques required for its study.
Molecular Profile and Chemical Identity
This compound is a thioester derivative of a C38 polyunsaturated fatty acid, featuring a ketone group at the beta-position (C-3) and four cis-double bonds. Its intricate structure suggests a specialized role in lipid metabolism.
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅₉H₁₀₀N₇O₁₈P₃S | [1][2] |
| Molecular Weight | ~1320.45 g/mol | [2] |
| Monoisotopic Mass | ~1319.6058 Da | [1] |
| Description | An unsaturated fatty acyl-CoA.[2][3][4][5] |
The presence of the coenzyme A (CoA) moiety activates the fatty acyl chain, making it a substrate for various enzymatic reactions. The polyunsaturated nature of the acyl chain is of particular interest, as such structures are precursors to signaling molecules and are integral components of cellular membranes.
Presumed Biochemical Significance and Metabolic Pathways
As a 3-oxoacyl-CoA, this molecule is a key intermediate in fatty acid metabolism.[6] Its very-long-chain and polyunsaturated nature suggest its involvement in specialized metabolic pathways beyond simple energy production.
Role in Fatty Acid β-Oxidation
3-Oxoacyl-CoAs are the final intermediates in each cycle of β-oxidation before the thiolytic cleavage that releases acetyl-CoA.[7] The metabolism of polyunsaturated fatty acids requires auxiliary enzymes, such as enoyl-CoA isomerase and 2,4-dienoyl-CoA reductase, to handle the cis- and trans-double bonds.[8] The degradation of this compound would likely proceed through the β-oxidation pathway, with these auxiliary enzymes playing a crucial role in processing its specific double bond configuration.
The regulation of β-oxidation is complex, with feedback inhibition from products like 3-ketoacyl-CoA and allosteric regulation by the ratios of NADH/NAD+ and acetyl-CoA/CoA.[8] Dysregulation of these pathways can have significant implications for metabolic diseases.
Involvement in Fatty Acid Synthesis
Conversely, 3-oxoacyl-(acyl-carrier-protein) synthases are involved in the elongation of fatty acid chains during their synthesis.[9][10] While the presented molecule is a CoA derivative, the analogous 3-oxoacyl structure is central to the synthetic process. The synthesis of very-long-chain polyunsaturated fatty acids is a critical process for generating precursors for signaling lipids and for maintaining the fluidity and function of cellular membranes.
Figure 1: A simplified diagram illustrating the central role of 3-oxoacyl intermediates in both fatty acid β-oxidation and synthesis pathways.
Methodologies for Synthesis and Analysis
The study of this compound necessitates robust methods for its synthesis and analysis.
Synthetic Approaches
The chemical synthesis of 3-ketoacyl-CoA derivatives can be challenging due to the molecule's complexity and instability. A general method for the preparation of 3-ketoacyl-CoA derivatives has been described, which could be adapted for this specific molecule. This would likely involve the synthesis of the corresponding polyunsaturated fatty acid and its subsequent activation to the CoA thioester, followed by oxidation to introduce the 3-oxo group.
Analytical Protocols
The analysis of acyl-CoAs in biological samples is complicated by their low abundance and instability.[11] Liquid chromatography coupled with mass spectrometry (LC-MS) is the most robust and widely used method for the analysis of these molecules.[12][13]
Protocol 1: Extraction and Analysis of Very-Long-Chain Polyunsaturated Acyl-CoAs from Biological Samples
1. Sample Preparation and Extraction:
- Homogenize tissue or cell pellets in a suitable buffer on ice.
- Perform protein precipitation using an organic solvent like acetonitrile.
- Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to enrich for acyl-CoAs and remove interfering substances.[12]
2. Chromatographic Separation:
- Utilize a reversed-phase C18 column for separation.[14]
- Employ a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile/methanol).[14]
- Optimize the gradient to achieve separation of the target analyte from other acyl-CoA species.
3. Mass Spectrometric Detection:
- Use a tandem mass spectrometer (MS/MS) operating in negative ion mode.
- Employ electrospray ionization (ESI) as the ion source.
- Monitor for specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. A characteristic neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine diphosphate part of the CoA molecule, is often used for acyl-CoA identification.[12]
"Biological_Sample" -> "Homogenization" [label="Step 1"];
"Homogenization" -> "Protein_Precipitation" [label="Step 2"];
"Protein_Precipitation" -> "Extraction" [label="Step 3 (SPE/LLE)"];
"Extraction" -> "LC_Separation" [label="Step 4"];
"LC_Separation" -> "MS_MS_Detection" [label="Step 5 (ESI-MS/MS)"];
"MS_MS_Detection" -> "Data_Analysis" [label="Step 6"];
"LC_Separation" [fillcolor="#4285F4", fontcolor="#FFFFFF"];
"MS_MS_Detection" [fillcolor="#34A853", fontcolor="#FFFFFF"];
}
Figure 2: A representative workflow for the analysis of acyl-CoAs from biological samples using LC-MS/MS.
Research Applications and Future Directions
The study of this compound and similar molecules is crucial for understanding the intricate details of lipid metabolism and its role in health and disease.
-
Biomarker Discovery: Profiling very-long-chain acyl-CoAs may reveal novel biomarkers for metabolic disorders.
-
Drug Development: Enzymes involved in the metabolism of this molecule could be targets for therapeutic intervention in diseases characterized by dysregulated lipid metabolism.
-
Nutritional Science: Understanding the metabolism of complex polyunsaturated fatty acids is essential for elucidating the mechanisms behind the health benefits of dietary fats.
Further research is needed to isolate and characterize this molecule from biological systems, confirm its precise metabolic roles, and develop targeted analytical standards to facilitate quantitative studies.
References
- 1. PubChemLite - this compound(4-) (C59H100N7O18P3S) [pubchemlite.lcsb.uni.lu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. alfachemic.com [alfachemic.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. alfachemic.com [alfachemic.com]
- 6. 3-Oxoacyl-CoA - Wikipedia [en.wikipedia.org]
- 7. What Is Acyl-CoAs Metabolism - Creative Proteomics Blog [creative-proteomics.com]
- 8. aocs.org [aocs.org]
- 9. connects.catalyst.harvard.edu [connects.catalyst.harvard.edu]
- 10. 3-Oxoacyl-(Acyl-Carrier-Protein) Reductase - Fatty Acid Synthase, Type II | CU Experts | CU Boulder [experts.colorado.edu]
- 11. Development of a Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Chromatographic methods for the determination of acyl-CoAs | Semantic Scholar [semanticscholar.org]
- 14. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
Methodological & Application
Application Note & Protocol: Advanced Analytical Strategies for (23Z,26Z,29Z,32Z)-3-oxooctatriacontatetraenoyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Analytical Challenge of a Unique Metabolic Intermediate
(23Z,26Z,29Z,32Z)-3-oxooctatriacontatetraenoyl-CoA is a very-long-chain polyunsaturated fatty acyl-coenzyme A (VLC-PUFA-CoA). Its structure—a 38-carbon chain with four cis double bonds and a β-keto functional group—places it as a critical, yet analytically challenging, intermediate in peroxisomal β-oxidation. Understanding the flux and concentration of such molecules is paramount for research into metabolic disorders, neurodegenerative diseases, and the development of therapeutics targeting fatty acid metabolism.[1]
The inherent properties of this molecule present a trifecta of analytical hurdles:
-
Low Abundance & Instability: Acyl-CoA thioesters are typically present at low physiological concentrations and are susceptible to both enzymatic and chemical degradation.[2][3] The polyunsaturated nature of the C38 acyl chain further increases its vulnerability to oxidation.[4][5]
-
Amphipathic Nature: The hydrophilic Coenzyme A (CoA) moiety combined with a long, hydrophobic acyl chain complicates extraction and chromatographic separation.
-
Structural Complexity: The high molecular weight and multiple labile sites make structural confirmation by mass spectrometry a non-trivial task that requires high-resolution instrumentation and a deep understanding of fragmentation pathways.
This guide provides a comprehensive framework, from sample preservation to advanced mass spectrometric analysis, for the robust characterization and quantification of this compound.
Foundational Strategy: Preserving Integrity from the Start
The validity of any analytical data begins with pristine sample handling. The primary goal is to halt all enzymatic activity and prevent non-enzymatic degradation, particularly oxidation.
Core Principles:
-
Metabolic Quenching: For tissue samples, immediate freeze-clamping using Wollenberger tongs pre-chilled in liquid nitrogen is the gold standard.[2] This instantly arrests all metabolic processes. For cultured cells, rapid quenching involves aspirating media and immediately adding a freezing-cold extraction solvent.[3][6]
-
Preventing Oxidation: The four cis double bonds are highly susceptible to oxidation.[4] All sample handling steps should be performed on ice and, where possible, under an inert atmosphere (e.g., nitrogen or argon). The addition of antioxidants like butylated hydroxytoluene (BHT) to extraction solvents is highly recommended.[7][8]
Protocol 1: Extraction and Purification
The objective is to efficiently extract the acyl-CoA from a complex biological matrix while removing interfering substances like proteins and phospholipids. A multi-step approach involving protein precipitation followed by solid-phase extraction (SPE) is most effective.
Step-by-Step Protocol: Tissue Extraction & SPE
-
Homogenization:
-
Place the freeze-clamped tissue (~50-100 mg) in a pre-chilled mortar and grind to a fine powder under liquid nitrogen.[2]
-
Transfer the frozen powder to a tube containing 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA) or 5-sulfosalicylic acid (SSA) to precipitate proteins.[1] Add an appropriate internal standard (e.g., a stable isotope-labeled or odd-chain acyl-CoA like C17:0-CoA) at this stage.[9]
-
Homogenize thoroughly using a probe sonicator, keeping the sample on ice.
-
-
Protein Removal:
-
Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the acyl-CoAs.
-
-
Solid-Phase Extraction (SPE) for Purification & Concentration:
-
Rationale: SPE is used to remove the deproteinizing agent (TCA) and other highly polar contaminants while concentrating the acyl-CoA analytes.[1] A C18 cartridge is suitable for retaining the long-chain acyl-CoA.
-
Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg) by washing with 2 mL of methanol followed by 2 mL of 100 mM potassium phosphate buffer (pH 4.9).[9]
-
Loading: Dilute the supernatant from step 2 with 5-10 volumes of the same potassium phosphate buffer and load it onto the conditioned cartridge.[9]
-
Washing: Wash the cartridge with 2 mL of the phosphate buffer to remove residual salts and polar impurities.
-
Elution: Elute the this compound with 1-2 mL of methanol containing an antioxidant (e.g., 0.1% BHT).
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the sample in a small volume (e.g., 100 µL) of a suitable solvent for LC-MS analysis, such as 50% methanol/water.[3]
-
Protocol 2: LC-MS/MS Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive technique for the analysis of acyl-CoAs, providing the necessary selectivity and sensitivity.[3][10]
Workflow Diagram
Caption: High-level workflow for acyl-CoA analysis.
Chromatographic Separation
-
Rationale: Reverse-phase high-performance liquid chromatography (RP-HPLC) is ideal for separating acyl-CoAs based on the hydrophobicity of their acyl chains. The very long C38 chain of the target molecule will be strongly retained.
-
Column: A C18 column with a particle size of ≤1.8 µm (e.g., 2.1 mm x 100 mm) provides excellent resolving power.
-
Mobile Phases:
-
Mobile Phase A: 95:5 Water:Acetonitrile with 10 mM Ammonium Acetate.
-
Mobile Phase B: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate.
-
Justification: Ammonium acetate acts as an ion-pairing agent, improving peak shape and aiding in ionization for mass spectrometry.
-
-
Gradient Elution: A shallow gradient is necessary to effectively resolve very-long-chain species from other lipids.
| Time (min) | Flow Rate (µL/min) | % B |
| 0.0 | 300 | 20 |
| 2.0 | 300 | 20 |
| 15.0 | 300 | 98 |
| 20.0 | 300 | 98 |
| 20.1 | 300 | 20 |
| 25.0 | 300 | 20 |
Mass Spectrometric Detection and Fragmentation
-
Ionization: Positive mode electrospray ionization (ESI+) is preferred for acyl-CoAs as it provides robust and consistent protonated molecular ions ([M+H]^+).[1]
-
Predicted Mass:
-
Formula: C59H94N7O18P3S
-
Monoisotopic Mass: 1333.5590 Da
-
Precursor Ion ([M+H]^+): m/z 1334.5668
-
-
Tandem MS (MS/MS) for Structural Confirmation:
-
Rationale: MS/MS fragmentation provides a structural fingerprint of the molecule. Acyl-CoAs exhibit highly characteristic fragmentation patterns.[11][12]
-
Key Transitions for Multiple Reaction Monitoring (MRM):
-
Neutral Loss of 507: The most common and abundant fragmentation for acyl-CoAs is the neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (C10H14N5O10P2), resulting from cleavage at the pyrophosphate bond.[12][13]
-
Transition: m/z 1334.6 → m/z 827.6
-
-
Adenine Diphosphate Fragment: A second characteristic fragment corresponds to the protonated 3'-phosphoadenosine 5'-phosphate.[14]
-
Transition: m/z 1334.6 → m/z 428.0
-
-
-
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional roles and novel tools for improving‐oxidative stability of polyunsaturated fatty acids: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of lipids in plasma and serum: Effects of temperature-related storage conditions on the human lipidome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. duke-nus.edu.sg [duke-nus.edu.sg]
- 7. ANALYSIS OF LIPIDS [people.umass.edu]
- 8. Short-Term Stability of Whole Blood Polyunsaturated Fatty Acid Content on Filter Paper During Storage at -28 °C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 10. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of (23Z,26Z,29Z,32Z)-3-oxooctatriacontatetraenoyl-CoA by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
An Application Note for Drug Discovery and Metabolic Research
Abstract
This application note presents a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of (23Z,26Z,29Z,32Z)-3-oxooctatriacontatetraenoyl-CoA, a very-long-chain 3-oxoacyl-CoA intermediate. Acyl-Coenzyme A (acyl-CoA) thioesters are pivotal metabolites in fatty acid metabolism, and their accurate measurement is crucial for understanding metabolic regulation in health and disease.[1] Very-long-chain fatty acids (VLCFAs), those with chain lengths greater than 20 carbons, are implicated in numerous physiological processes and their dysregulation is linked to severe inherited diseases.[2] The analysis of these molecules is challenging due to their low endogenous abundance, inherent instability, and complex sample matrix. This protocol details a comprehensive workflow, including optimized sample extraction from biological tissues, high-resolution chromatographic separation using a reversed-phase C18 column, and specific detection using a triple quadrupole mass spectrometer in positive ion mode. The method is designed for researchers, scientists, and drug development professionals investigating fatty acid elongation pathways and associated metabolic disorders.
Scientific Principles and Rationale
The accurate quantification of specific acyl-CoA species is a cornerstone of modern lipidomics and metabolomics. The target analyte, this compound, is an intermediate in the microsomal fatty acid elongation cycle, a four-step process that sequentially adds two-carbon units to a growing acyl-CoA chain.[2] This specific molecule is the product of the first, rate-limiting condensation step catalyzed by a very-long-chain 3-oxoacyl-CoA synthase.[3] Understanding its cellular concentration is key to elucidating the kinetics and regulation of VLCFA synthesis.
Analyte Chemistry and Analytical Challenges
The molecule's structure dictates the analytical strategy. It possesses three key domains:
-
A Very-Long-Chain (VLC) Acyl Tail (C38:4): This long, hydrophobic carbon chain provides strong retention on reversed-phase chromatographic columns. Its polyunsaturated nature (four cis double bonds) makes it susceptible to oxidation, requiring careful sample handling with antioxidants and under cold conditions.
-
A 3-Oxo Group: The ketone at the beta-position is a key feature of this elongation intermediate. While it doesn't dramatically alter the overall polarity, it can influence fragmentation patterns in the mass spectrometer.
-
A Coenzyme A (CoA) Moiety: This large, polar, and phosphate-rich headgroup makes the overall molecule amphipathic and water-soluble.[4] It contains the adenine group necessary for UV detection, but MS detection is far superior in sensitivity and specificity.
The primary analytical challenges include preventing enzymatic degradation during sample collection, efficiently extracting the amphipathic molecule from complex biological matrices, and achieving sensitive and specific detection free from isobaric interferences.[1][5][6]
LC-MS/MS Strategy Rationale
Liquid chromatography-tandem mass spectrometry is the gold standard for acyl-CoA analysis due to its exceptional sensitivity and specificity.
-
Chromatography: Reversed-phase chromatography is employed to separate acyl-CoAs based on the length and unsaturation of their fatty acid chain. A C18 column provides the necessary hydrophobicity to retain the long C38 acyl chain. A gradient elution, starting with a high aqueous mobile phase and ramping to a high organic phase (e.g., acetonitrile), is required to first retain the polar CoA headgroup and then elute the molecule as the organic content increases.[4][7] The retention time of an acyl-CoA increases with the length of the fatty acid chain and decreases with the number of double bonds.[4]
-
Ionization: Positive mode Electrospray Ionization (ESI+) is highly effective for acyl-CoAs. The multiple nitrogen atoms in the adenine moiety of CoA are readily protonated, leading to a strong signal for the precursor ion, [M+H]⁺.[4][8][9]
-
Tandem Mass Spectrometry (MS/MS): Detection is performed using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer. This technique provides unparalleled specificity by monitoring a specific fragmentation reaction: a predefined precursor ion is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is selected in the third quadrupole (Q3). Acyl-CoAs exhibit a characteristic collision-induced dissociation (CID) pattern. A common fragmentation involves the neutral loss of the phosphoadenosine diphosphate portion of CoA (507.0 Da).[7][10] While a neutral loss scan is excellent for discovering novel acyl-CoAs, quantitative methods rely on specific precursor-to-product ion transitions.
Predicted Fragmentation Pathway
For this compound (Molecular Formula: C59H98N7O18P3S, Calculated Monoisotopic Mass: 1316.58 Da), the primary precursor ion in positive ESI mode will be [M+H]⁺ at m/z 1317.6. Upon CID, several product ions can be formed. The most reliable transition for MRM involves a product ion that retains the acyl chain, providing specificity.
Caption: Predicted fragmentation of the analyte for MRM analysis.
Experimental Protocol
This protocol provides a comprehensive framework. Optimization may be required for specific tissue types or instrument models.
Materials and Reagents
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), 2-Propanol, Water (all LC-MS grade).
-
Reagents: Ammonium acetate, Formic acid, Ammonium hydroxide (all high purity).
-
Internal Standard (ISTD): Heptadecanoyl-CoA (C17:0-CoA) or a stable isotope-labeled long-chain acyl-CoA. The ISTD is crucial for normalizing variations in extraction efficiency and instrument response.[8][9]
-
Equipment: Liquid nitrogen, tissue homogenizer (e.g., bead beater or glass homogenizer), refrigerated centrifuge, vacuum concentrator, autosampler vials.
Sample Preparation and Extraction
The key to accurate measurement is the immediate quenching of metabolic activity to preserve the in vivo acyl-CoA profile.[1]
Caption: Workflow for the extraction of acyl-CoAs from tissue.
Step-by-Step Protocol:
-
Metabolic Quenching: Immediately upon excision, freeze-clamp the tissue sample (~50-100 mg) using tongs pre-chilled in liquid nitrogen.[1] Store at -80°C until extraction.
-
Homogenization: Keep the tissue frozen by placing it in a mortar containing liquid nitrogen. Grind to a fine powder.
-
Extraction: Transfer the frozen powder to a pre-chilled glass homogenizer containing 2 mL of ice-cold 100 mM KH₂PO₄ buffer (pH 4.9) and a known amount of ISTD.[11] Add 2.0 mL of 2-propanol and homogenize thoroughly.[11]
-
Phase Separation & Precipitation: To the homogenate, add 4.0 mL of acetonitrile.[11] Vortex the mixture vigorously for 5 minutes to ensure complete protein precipitation.[4]
-
Centrifugation: Centrifuge the homogenate at >3000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the upper aqueous-organic phase, which contains the acyl-CoAs, and transfer to a new tube.
-
Drying: Evaporate the solvent from the collected supernatant under a gentle stream of nitrogen or using a vacuum concentrator. Avoid excessive heat.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial LC mobile phase (e.g., 80% Mobile Phase A, 20% Mobile Phase B) for analysis. Vortex and centrifuge to pellet any insoluble material before transferring to an autosampler vial.
LC-MS/MS System and Conditions
The following parameters provide a starting point for method development.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Setting | Rationale |
| LC System | UPLC or HPLC System | High pressure system improves resolution and peak shape. |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, <3 µm) | Standard for acyl-CoA separation based on hydrophobicity.[4][7] |
| Column Temp. | 32°C | Provides reproducible retention times.[4] |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 6.8 | Provides buffering and source of ions for ESI.[4] |
| Mobile Phase B | Acetonitrile | Strong organic solvent for eluting hydrophobic analytes.[4] |
| Flow Rate | 0.2 - 0.4 mL/min | Typical for 2.1 mm ID columns. |
| Injection Vol. | 5 - 30 µL | Dependent on sample concentration and instrument sensitivity.[4] |
| LC Gradient | Time (min) | %B |
| 0.0 | 20 | |
| 15.0 | 100 | |
| 22.5 | 100 | |
| 22.51 | 20 | |
| 30.0 | 20 |
Note: The very long C38 chain may require a slower gradient or higher percentage of organic solvent for elution compared to more common long-chain acyl-CoAs.
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Setting | Rationale |
| MS System | Triple Quadrupole Mass Spectrometer | Required for MRM/SRM experiments. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Optimal for protonating the CoA moiety.[7][8] |
| Capillary Voltage | 3.2 kV | Optimized for stable spray and ion generation.[4] |
| Source Temp. | 120°C | Prevents thermal degradation of the analyte.[4] |
| Desolvation Temp. | 500°C | Facilitates efficient solvent evaporation.[4] |
| Desolvation Gas | Nitrogen, 500 L/h | High flow aids in desolvation of the mobile phase.[4] |
| Collision Gas | Argon | Standard inert gas for CID. |
| MRM Transitions | Analyte | Precursor (m/z) |
| Target Analyte (Quant) | 1317.6 | |
| Target Analyte (Confirm) | 1317.6 | |
| C17:0-CoA (ISTD) | 1022.6 |
Note: Collision energies must be empirically optimized for the specific instrument to achieve maximum signal intensity for each transition.
Data Analysis and Method Validation
-
Quantification: Peak areas for the analyte and the ISTD are integrated from the extracted ion chromatograms. A response ratio (Analyte Area / ISTD Area) is calculated. Absolute quantification is achieved by running a standard curve of the analyte with a fixed amount of ISTD and plotting the response ratio against the concentration.
-
Validation: For regulated environments or rigorous research, the method should be validated according to established guidelines for parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.[7]
-
Troubleshooting: Be aware of potential challenges such as matrix effects, where co-eluting compounds suppress or enhance the ionization of the target analyte.[6][12] Using a stable isotope-labeled internal standard that co-elutes with the analyte is the best way to mitigate this. Poor peak shape may indicate interaction with the column; adjusting the pH of the mobile phase can sometimes help.[10]
Conclusion
This application note provides a detailed and scientifically grounded protocol for the quantitative analysis of this compound using LC-MS/MS. By combining a robust extraction procedure with high-resolution chromatography and specific tandem mass spectrometry detection, this method overcomes the inherent challenges of analyzing very-long-chain acyl-CoAs. This allows for the reliable measurement of a key metabolic intermediate, providing valuable insights for researchers in lipid metabolism, drug discovery, and the study of metabolic diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Very-long-chain 3-oxoacyl-CoA synthase - Wikipedia [en.wikipedia.org]
- 4. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Challenges in Lipidomics Biomarker Identification: Avoiding the Pitfalls and Improving Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 12. Challenges in Mass Spectrometry-based Lipidomics of Neutral Lipids - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Chemo-Enzymatic Synthesis of (23Z,26Z,29Z,32Z)-3-oxooctatriacontatetraenoyl-CoA
Authored by: A Senior Application Scientist
Abstract
This document provides a detailed protocol for the synthesis of (23Z,26Z,29Z,32Z)-3-oxooctatriacontatetraenoyl-CoA, a very-long-chain polyunsaturated fatty acyl-coenzyme A (VLC-PUFA-CoA). Such molecules are key intermediates in fatty acid metabolism and are gaining interest in the study of lipid signaling and metabolic diseases. The protocol herein outlines a robust chemo-enzymatic strategy, designed for researchers in biochemistry, drug discovery, and metabolic engineering. This approach combines the versatility of organic synthesis for constructing the complex fatty acid backbone with the specificity of enzymatic reactions for the final modifications, ensuring high purity and biological relevance of the final product.
Introduction and Scientific Context
Very-long-chain fatty acids (VLCFAs) and their coenzyme A (CoA) esters are integral components of cellular lipids and play crucial roles in numerous biological processes.[1][2] Polyunsaturated fatty acyl-CoAs (PUFA-CoAs) are precursors for signaling molecules, are involved in the regulation of gene expression, and are key substrates in the synthesis of complex lipids.[3] The target molecule, this compound, is a C38 tetra-unsaturated fatty acyl-CoA with a ketone group at the beta-position (C3). This 3-oxo functionality is characteristic of intermediates in both fatty acid biosynthesis (elongation) and degradation (β-oxidation).[4][5]
The synthesis of such a complex molecule presents significant challenges due to its long aliphatic chain and the stereochemical control required for the four cis (Z) double bonds. A purely chemical synthesis can be lengthy and fraught with difficulties in purification and stereoselectivity. Conversely, a purely biological approach may suffer from low yields and complex purification from cellular extracts. This guide, therefore, details a hybrid chemo-enzymatic approach that leverages the strengths of both disciplines.
Synthesis Strategy Overview
The synthesis is designed as a three-stage process. The initial stage involves the chemical synthesis of the precursor fatty acid, (23Z,26Z,29Z,32Z)-octatriacontatetraenoic acid. The second stage is the enzymatic activation of this fatty acid to its corresponding CoA thioester. The final stage is the enzymatic oxidation of the acyl-CoA to the target 3-oxoacyl-CoA.
Figure 1: Chemo-enzymatic synthesis workflow.
Detailed Protocols
Stage 1: Chemical Synthesis of (23Z,26Z,29Z,32Z)-octatriacontatetraenoic acid
The chemical synthesis of very-long-chain polyunsaturated fatty acids is a complex undertaking. The following protocol is a generalized approach based on modern synthetic methodologies, such as those employing solid-phase synthesis or convergent coupling strategies to construct the poly-ene system.[6][7]
Principle: This protocol employs a convergent strategy, synthesizing two key fragments that are then coupled. The cis-double bonds are introduced via partial hydrogenation of alkyne precursors using a Lindlar catalyst, which is crucial for achieving the desired Z-stereochemistry.[8]
Materials:
-
Appropriate alkyne and haloalkane building blocks
-
Copper-based catalysts (e.g., CuI)
-
Palladium catalysts (e.g., Pd(PPh₃)₄)
-
Lindlar's catalyst (Pd/CaCO₃/PbO)
-
Solvents: Tetrahydrofuran (THF), Dimethylformamide (DMF), Hexane, Ethyl Acetate
-
Reagents for protecting groups (e.g., TBDMS-Cl) and deprotection (e.g., TBAF)
-
Standard laboratory glassware and inert atmosphere setup (Argon or Nitrogen)
Protocol:
-
Fragment Synthesis: Synthesize two key building blocks: a terminal alkyne fragment and a haloalkane fragment, each containing portions of the final carbon chain and pre-installed alkyne functionalities.
-
Coupling Reactions: Iteratively couple these fragments using suitable cross-coupling reactions (e.g., Sonogashira or Cadiot-Chodkiewicz coupling) to assemble the full C38 carbon backbone with four alkyne groups at the desired positions.
-
Partial Hydrogenation: Perform a partial hydrogenation of the poly-yne intermediate using Lindlar's catalyst under a hydrogen atmosphere. This step is critical for the stereoselective formation of the cis (Z) double bonds. The reaction progress should be carefully monitored by TLC or GC-MS to avoid over-reduction.
-
Terminal Functionalization: Convert the terminal group to a carboxylic acid. This can be achieved through oxidation of a terminal alcohol or hydrolysis of a terminal nitrile.
-
Purification: Purify the final fatty acid product using column chromatography on silica gel.
Expected Yield: The multi-step nature of this synthesis will likely result in a modest overall yield, typically in the range of 5-15%.
Stage 2: Enzymatic Synthesis of (23Z,26Z,29Z,32Z)-octatriacontatetraenoyl-CoA
Principle: This stage utilizes a long-chain acyl-CoA synthetase (LACS) to catalyze the ATP-dependent ligation of the synthesized fatty acid to coenzyme A.[2][9] These enzymes exhibit broad substrate specificity, making them suitable for activating novel, synthetically derived fatty acids.[9]
Materials:
-
(23Z,26Z,29Z,32Z)-octatriacontatetraenoic acid (from Stage 1)
-
Coenzyme A, lithium salt
-
ATP, disodium salt
-
Magnesium chloride (MgCl₂)
-
Triton X-100
-
Recombinant Long-Chain Acyl-CoA Synthetase (e.g., from E. coli or yeast)
-
Tris-HCl buffer (pH 7.5)
-
Solid Phase Extraction (SPE) cartridges (C18)
| Reagent | Stock Concentration | Final Concentration |
| Tris-HCl (pH 7.5) | 1 M | 100 mM |
| ATP | 100 mM | 10 mM |
| MgCl₂ | 1 M | 10 mM |
| Coenzyme A | 50 mM | 5 mM |
| Fatty Acid (in 10% Triton X-100) | 10 mM | 0.5 mM |
| LACS Enzyme | 1 mg/mL | 10 µg/mL |
Protocol:
-
Prepare the reaction mixture by adding the components in the order listed in the table above to a final volume of 1 mL.
-
Initiate the reaction by adding the LACS enzyme.
-
Incubate the reaction at 37°C for 2-4 hours with gentle agitation.
-
Monitor the reaction progress by HPLC, observing the depletion of the free fatty acid peak and the appearance of the acyl-CoA peak.
-
Terminate the reaction by adding 100 µL of 10% acetic acid.
-
Purification:
-
Load the reaction mixture onto a C18 SPE cartridge pre-equilibrated with 10% methanol.
-
Wash the cartridge with 3 column volumes of 10% methanol to remove salts and ATP.
-
Elute the acyl-CoA with 2 column volumes of 80% methanol.
-
Lyophilize the eluate to obtain the purified acyl-CoA.
-
Stage 3: Enzymatic Synthesis of this compound
Principle: This final step involves the oxidation of the α-β carbon bond of the acyl-CoA to form a 3-keto group. This reaction is catalyzed by an acyl-CoA oxidase or dehydrogenase.[10] These enzymes are typically involved in peroxisomal or mitochondrial β-oxidation.
Materials:
-
(23Z,26Z,29Z,32Z)-octatriacontatetraenoyl-CoA (from Stage 2)
-
Recombinant Acyl-CoA Dehydrogenase (long-chain specific)
-
Flavin adenine dinucleotide (FAD)
-
Potassium phosphate buffer (pH 7.4)
-
Electron acceptor (e.g., phenazine methosulfate/MTT or cytochrome c)
Protocol:
-
Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.4), 10 µM FAD, 0.1 mM (23Z,26Z,29Z,32Z)-octatriacontatetraenoyl-CoA, and the appropriate electron acceptor.
-
Equilibrate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding the acyl-CoA dehydrogenase.
-
Monitor the reaction by observing the reduction of the electron acceptor spectrophotometrically or by directly analyzing the formation of the 3-oxoacyl-CoA using LC-MS.
-
Once the reaction is complete, purify the final product using reverse-phase HPLC.
Purification and Characterization
Purification:
-
Method: Reverse-phase High-Performance Liquid Chromatography (RP-HPLC).
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 50 mM potassium phosphate buffer, pH 5.3.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 30% to 100% B over 30 minutes.
-
Detection: UV absorbance at 260 nm (for the adenine ring of CoA).
Characterization:
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight of the final product. The expected molecular weight for this compound is approximately 1320.5 g/mol .
-
NMR Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure, particularly the presence of the keto group and the stereochemistry of the double bonds, although the complexity and size of the molecule may present challenges.
Figure 2: Generalized structure of a 3-oxoacyl-CoA. (A specific image for the named molecule is not available, so a representative structure is described).
Safety and Handling
-
Chemical Synthesis: All manipulations involving organic solvents and catalysts should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
-
Enzymes and Reagents: Handle all enzymes and biochemical reagents according to the manufacturer's safety data sheets (SDS).
-
Product Handling: Long-chain acyl-CoAs can be unstable, particularly at non-neutral pH and elevated temperatures. Store the final product as a lyophilized powder or in a buffered solution at -80°C.
Conclusion
The chemo-enzymatic protocol detailed in this application note provides a comprehensive and logical pathway for the synthesis of this compound. By combining the strengths of chemical synthesis and enzymatic catalysis, this approach allows for the production of a highly specific and biologically relevant molecule that would be difficult to obtain by other means. This protocol should serve as a valuable resource for researchers investigating the roles of very-long-chain polyunsaturated fatty acyl-CoAs in health and disease.
References
- 1. Reactome | Synthesis of very long-chain fatty acyl-CoAs [reactome.org]
- 2. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-chain acyl-CoA esters in metabolism and signaling: Role of acyl-CoA binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Very-long-chain 3-oxoacyl-CoA synthase - Wikipedia [en.wikipedia.org]
- 5. aocs.org [aocs.org]
- 6. Chemical synthesis and biological evaluation of ω-hydroxy polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bioengineer.org [bioengineer.org]
- 8. Five Decades with Polyunsaturated Fatty Acids: Chemical Synthesis, Enzymatic Formation, Lipid Peroxidation and Its Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of long-chain acyl-CoA synthetases which stimulate secretion of fatty acids in green algae Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification and characterization of new long chain acyl-CoA dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assays Using (23Z,26Z,29Z,32Z)-3-oxooctatriacontatetraenoyl-CoA
Introduction: The Significance of Very-Long-Chain Polyunsaturated Fatty Acyl-CoAs in Cellular Metabolism
Very-long-chain polyunsaturated fatty acids (VLC-PUFAs) are a unique class of lipids, characterized by acyl chains of 24 carbons or more.[1] These molecules are not typically obtained from dietary sources and must be synthesized in situ in specific tissues such as the retina, brain, and testes.[2] The biosynthesis of VLC-PUFAs is a critical metabolic pathway, initiated by the rate-limiting enzyme Elongation of Very-Long-Chain Fatty Acids 4 (ELOVL4).[1][2] This enzyme is responsible for the condensation of acyl-CoA precursors with malonyl-CoA to produce longer fatty acyl chains.[3][4]
(23Z,26Z,29Z,32Z)-3-oxooctatriacontatetraenoyl-CoA is a key intermediate in the metabolic pathways of VLC-PUFAs. Its structure, featuring a 3-oxo group, designates it as a substrate for enzymes involved in both the final steps of fatty acid elongation and the initial steps of their degradation via β-oxidation. Understanding the enzymatic processing of this molecule is crucial for elucidating the lifecycle of VLC-PUFAs and their roles in health and disease. For instance, dysregulation of VLC-PUFA metabolism is implicated in retinal diseases like Stargardt-3 macular dystrophy.[5][6]
These application notes provide detailed protocols for two key in vitro assays designed to investigate the enzymatic processing of this compound: a 3-oxoacyl-CoA thiolase assay and a 3-ketoacyl-CoA reductase assay. These protocols are intended for researchers, scientists, and drug development professionals engaged in the study of lipid metabolism and related therapeutic areas.
Metabolic Context of this compound
The diagram below illustrates the central position of this compound in the fatty acid elongation and β-oxidation pathways.
Caption: Metabolic pathways involving this compound.
Protocol 1: In Vitro 3-Oxoacyl-CoA Thiolase Activity Assay
Principle
This assay measures the activity of 3-oxoacyl-CoA thiolase by monitoring the thiolytic cleavage of this compound in the presence of Coenzyme A (CoA). The reaction yields a shortened acyl-CoA and acetyl-CoA. The progress of the reaction can be monitored spectrophotometrically. One common method is to use 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), which reacts with the free thiol group of the released CoA to produce 2-nitro-5-thiobenzoate (TNB), a yellow-colored product with a maximum absorbance at 412 nm.
Materials and Reagents
-
This compound: (Substrate)
-
Recombinant Human Peroxisomal 3-ketoacyl-CoA thiolase (ACAA1): (Enzyme source)[7]
-
Coenzyme A (CoA-SH): (Co-substrate)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB): (Chromogenic reagent)
-
Tris-HCl Buffer (pH 8.0): (Reaction buffer)
-
Bovine Serum Albumin (BSA): (To prevent non-specific binding and stabilize the enzyme)
-
Triton X-100 or other suitable non-ionic detergent: (To aid in substrate solubility)
-
UV/Vis Spectrophotometer or Microplate Reader
-
96-well UV-transparent microplates
Experimental Workflow
Caption: Workflow for the 3-oxoacyl-CoA thiolase activity assay.
Step-by-Step Protocol
-
Preparation of Reagents:
-
Substrate Stock Solution: Due to the hydrophobic nature of the very-long-chain acyl-CoA, careful preparation is required. Dissolve this compound in a small volume of an organic solvent miscible with water (e.g., DMSO) and then dilute to the final stock concentration with a buffer containing a non-ionic detergent like Triton X-100 (e.g., 0.01-0.05%). The final DMSO concentration in the assay should be kept below 1%.
-
Enzyme Dilution: Prepare a working solution of recombinant 3-ketoacyl-CoA thiolase in a buffer containing BSA to maintain stability.
-
Reaction Buffer: 100 mM Tris-HCl, pH 8.0, containing 0.1 mg/mL BSA and 0.01% Triton X-100.
-
DTNB Solution: 10 mM DTNB in 100 mM Tris-HCl, pH 8.0.
-
-
Assay Procedure (96-well plate format):
-
To each well, add the following components in order:
-
Reaction Buffer
-
CoA-SH solution (final concentration, e.g., 0.5 mM)
-
DTNB solution (final concentration, e.g., 0.2 mM)
-
Substrate solution (various concentrations for kinetic studies)
-
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the diluted thiolase enzyme to each well.
-
Immediately start monitoring the increase in absorbance at 412 nm at 37°C for 10-15 minutes, taking readings every 30 seconds.
-
-
Data Analysis:
-
Determine the initial reaction rate (V₀) from the linear portion of the absorbance vs. time plot (ΔAbs/min).
-
Calculate the concentration of TNB produced using the Beer-Lambert law (ε of TNB at 412 nm = 14,150 M⁻¹cm⁻¹).
-
Calculate the specific activity of the enzyme in nmol/min/mg of protein.
-
Expected Results and Interpretation
A time-dependent increase in absorbance at 412 nm indicates thiolase activity. By varying the substrate concentration, kinetic parameters such as Kₘ and Vₘₐₓ can be determined. These parameters provide insights into the enzyme's affinity for this specific VLC-PUFA intermediate.
| Parameter | Description | Example Value |
| Kₘ | Michaelis constant; substrate concentration at half-maximal velocity. | 15 µM |
| Vₘₐₓ | Maximum initial velocity of the reaction. | 50 nmol/min/mg |
| kcat | Turnover number; number of substrate molecules converted per enzyme molecule per second. | 2.5 s⁻¹ |
| kcat/Kₘ | Catalytic efficiency of the enzyme. | 1.7 x 10⁵ M⁻¹s⁻¹ |
Protocol 2: In Vitro 3-Ketoacyl-CoA Reductase (KAR) Activity Assay
Principle
This assay measures the activity of 3-ketoacyl-CoA reductase, an enzyme involved in the fatty acid elongation cycle. It catalyzes the reduction of the 3-oxo group of this compound to a 3-hydroxy group, using NADPH as a cofactor. The enzyme activity is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.[8]
Materials and Reagents
-
This compound: (Substrate)
-
Recombinant Human 3-ketoacyl-CoA Reductase (KAR/HSD17B8): (Enzyme source)
-
NADPH (Nicotinamide adenine dinucleotide phosphate, reduced form): (Cofactor)
-
Phosphate Buffer (pH 7.0): (Reaction buffer)
-
Bovine Serum Albumin (BSA):
-
Triton X-100 or other suitable non-ionic detergent:
-
UV/Vis Spectrophotometer or Microplate Reader
-
96-well UV-transparent microplates
Experimental Workflow
Caption: Workflow for the 3-ketoacyl-CoA reductase activity assay.
Step-by-Step Protocol
-
Preparation of Reagents:
-
Substrate Stock Solution: Prepare as described in Protocol 1.
-
Enzyme Dilution: Prepare a working solution of recombinant 3-ketoacyl-CoA reductase in a buffer containing BSA.
-
Reaction Buffer: 100 mM Phosphate buffer, pH 7.0, containing 0.1 mg/mL BSA and 0.01% Triton X-100.
-
NADPH Solution: Prepare a fresh solution of NADPH in the reaction buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add the following components in order:
-
Reaction Buffer
-
NADPH solution (final concentration, e.g., 0.2 mM)
-
Substrate solution (various concentrations for kinetic studies)
-
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the diluted reductase enzyme to each well.
-
Immediately start monitoring the decrease in absorbance at 340 nm at 37°C for 10-15 minutes, taking readings every 30 seconds.
-
-
Data Analysis:
-
Determine the initial reaction rate (V₀) from the linear portion of the absorbance vs. time plot (-ΔAbs/min).
-
Calculate the rate of NADPH oxidation using the Beer-Lambert law (ε of NADPH at 340 nm = 6,220 M⁻¹cm⁻¹).
-
Calculate the specific activity of the enzyme in nmol/min/mg of protein.
-
Expected Results and Interpretation
A decrease in absorbance at 340 nm over time is indicative of 3-ketoacyl-CoA reductase activity. This assay can be used to characterize the enzyme's kinetics with the VLC-PUFA substrate and to screen for potential inhibitors or activators of the fatty acid elongation pathway.
| Condition | Expected Outcome | Interpretation |
| Complete Assay | Decrease in A₃₄₀ | Active reductase enzyme. |
| No Enzyme Control | No change in A₃₄₀ | The reaction is enzyme-dependent. |
| No Substrate Control | No change in A₃₄₀ | The enzyme requires the substrate for activity. |
| With Inhibitor | Reduced rate of A₃₄₀ decrease | The compound inhibits reductase activity. |
Conclusion and Future Directions
The protocols detailed in these application notes provide a robust framework for the in vitro investigation of this compound metabolism. By employing these assays, researchers can gain valuable insights into the enzymatic machinery governing the synthesis and degradation of VLC-PUFAs. These methods are adaptable for high-throughput screening of compound libraries to identify modulators of these pathways, which may hold therapeutic potential for a range of metabolic and degenerative diseases. Further studies could involve using these assays to characterize the substrate specificity of various thiolase and reductase isoforms, as well as to investigate the impact of disease-associated mutations on enzyme function.
References
- 1. The oxoacyl-coenzyme A thiolases of animal tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substrate specificities of 3-oxoacyl-CoA thiolase A and sterol carrier protein 2/3-oxoacyl-CoA thiolase purified from normal rat liver peroxisomes. Sterol carrier protein 2/3-oxoacyl-CoA thiolase is involved in the metabolism of 2-methyl-branched fatty acids and bile acid intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ELOVL4: Very long-chain fatty acids serve an eclectic role in mammalian health and function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations [frontiersin.org]
- 5. Influence of very-long-chain polyunsaturated fatty acids on membrane structure and dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medlineplus.gov [medlineplus.gov]
- 7. mybiosource.com [mybiosource.com]
- 8. Relative Activities of the β-ketoacyl-CoA and Acyl-CoA Reductases Influence Product Profile and Flux in a Reversed β-Oxidation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
quantification of (23Z,26Z,29Z,32Z)-3-oxooctatriacontatetraenoyl-CoA in tissues
An Application Note and Protocol for the Quantification of (23Z,26Z,29Z,32Z)-3-oxooctatriacontatetraenoyl-CoA in Tissues by LC-MS/MS
Introduction
Very-long-chain polyunsaturated fatty acids (VLC-PUFAs) and their metabolites are crucial components of cellular membranes and precursors to signaling molecules. The metabolic intermediate this compound is a specific, 38-carbon acyl-Coenzyme A thioester generated during the peroxisomal β-oxidation of corresponding VLC-PUFAs.[1][2] Peroxisomal oxidation is essential for shortening fatty acids that are too long to be processed by mitochondria, and the presence of double bonds requires a specialized set of auxiliary enzymes, such as 2,4-dienoyl-CoA reductase, to handle the unique chemical structures.[3][4][5]
Accurate quantification of specific acyl-CoA intermediates like this compound is vital for studying lipid metabolism disorders, inflammatory pathways, and the efficacy of drugs targeting these processes. However, the analysis presents significant challenges due to the analyte's low physiological concentration, inherent instability, and the complexity of the biological matrix.
This application note provides a comprehensive, field-proven framework for the sensitive and specific quantification of this compound in tissue samples. The methodology is built upon a robust tissue extraction and solid-phase extraction (SPE) enrichment strategy, followed by high-sensitivity analysis using Ultra-Performance Liquid Chromatography tandem Mass Spectrometry (UPLC-MS/MS).
Principle and Analytical Strategy
The core strategy involves a multi-step process designed to isolate the target analyte from a complex tissue homogenate and quantify it with high precision and accuracy.
-
Tissue Homogenization: Rapid homogenization of frozen tissue in an acidic buffer to quench enzymatic activity and precipitate proteins.
-
Solvent Extraction: Liquid-liquid extraction using a mixture of acetonitrile and isopropanol to efficiently solubilize a broad range of acyl-CoAs.[6][7]
-
Solid-Phase Extraction (SPE) Enrichment: Application of the supernatant to a specialized anion-exchange SPE cartridge that selectively retains acyl-CoA species. This step is critical for removing interfering lipids and salts.[6][8]
-
LC-MS/MS Analysis: High-resolution separation of the enriched acyl-CoAs on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and specificity.[9][10][11]
The entire workflow is designed to maximize recovery, minimize analyte degradation, and ensure reproducible quantification.
Figure 1. Overall experimental workflow for the quantification of this compound.
Metabolic Context: Peroxisomal β-Oxidation
The target analyte is an intermediate in the breakdown of very-long-chain polyunsaturated fatty acids. This process occurs in peroxisomes and involves a cycle of four key enzymatic reactions. The presence of a 3-oxo group confirms its position within this cycle, just before the final thiolytic cleavage step.
Figure 2. Simplified pathway of one cycle of peroxisomal β-oxidation leading to the target analyte.
Detailed Experimental Protocols
Disclaimer: The target analyte is not commercially available as a certified reference standard. This protocol is based on established methods for similar very-long-chain acyl-CoAs.[7][9][10][11] Method development and validation using a synthesized standard or a closely related surrogate are required.
Protocol 1: Tissue Homogenization and Extraction
-
Preparation: Pre-cool all tubes and a tissue homogenizer (e.g., Bead Ruptor, Polytron) on ice. Prepare Homogenization Buffer (100 mM Potassium Phosphate, pH 4.9) and Extraction Solvent (Acetonitrile:Isopropanol, 3:1 v/v).
-
Internal Standard: Prepare a stock solution of a suitable internal standard (IS), such as Heptadecanoyl-CoA (C17:0) or another commercially available odd-chain VLC-acyl-CoA. The IS should be added to the Extraction Solvent at a final concentration of ~50-100 nM.
-
Homogenization: Weigh approximately 50-100 mg of frozen tissue into a pre-chilled homogenization tube. Immediately add 500 µL of ice-cold Homogenization Buffer.
-
Homogenize: Homogenize the tissue thoroughly until no visible particles remain. Keep the sample on ice throughout the process to minimize degradation.
-
Extraction: Add 1.5 mL of Extraction Solvent (containing the IS) to the homogenate. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge the sample at 16,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cellular debris.
-
Collection: Carefully transfer the supernatant to a new, clean tube without disturbing the pellet. This supernatant contains the acyl-CoA fraction.
Protocol 2: Solid-Phase Extraction (SPE) Enrichment
This protocol is adapted from Minkler et al. and is highly effective for a broad range of acyl-CoAs.[6][7]
-
SPE Cartridges: Use 2-(2-pyridyl)ethyl functionalized silica gel cartridges (100 mg). These are commercially available (e.g., Sigma-Aldrich product number 54127-U).
-
Conditioning:
-
Add 1 mL of methanol to the cartridge and allow it to pass through by gravity or gentle vacuum.
-
Add 1 mL of SPE Equilibration Buffer (Acetonitrile:Isopropanol:Water:Acetic Acid, 9:3:4:4 v/v/v/v) and allow it to pass through. This step protonates the pyridyl group, enabling it to act as an anion exchanger.[6]
-
-
Sample Loading: Load the entire supernatant from Protocol 1 onto the conditioned SPE cartridge. Allow the sample to flow through slowly (~1 mL/min). Collect the flow-through for potential troubleshooting, but the analytes should be retained on the sorbent.
-
Washing: Wash the cartridge with 1 mL of the SPE Equilibration Buffer to remove non-specifically bound contaminants.
-
Elution: Elute the acyl-CoAs with 1.5 mL of Elution Buffer (Methanol:250 mM Ammonium Formate, 4:1 v/v). The neutral pH of this buffer neutralizes the sorbent, releasing the retained acyl-CoAs.[6]
-
Final Sample: The eluate is now ready for LC-MS/MS analysis. Transfer to an autosampler vial. Evaporation and reconstitution are generally not necessary with this method.[9][10]
Protocol 3: LC-MS/MS Analysis
Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer (e.g., Waters Acquity UPLC with Xevo TQ-S).
| Parameter | Recommended Setting | Rationale |
| LC Column | C18 Reversed-Phase, e.g., Acquity BEH C18, 1.7 µm, 2.1 x 100 mm | Provides excellent retention and separation for long, hydrophobic acyl chains. |
| Mobile Phase A | 95:5 Water:Acetonitrile + 10 mM Ammonium Hydroxide | High pH (around 10.5) improves peak shape and ionization efficiency for acyl-CoAs.[9][11] |
| Mobile Phase B | 100% Acetonitrile + 10 mM Ammonium Hydroxide | Strong organic solvent for eluting highly retained VLC-acyl-CoAs. |
| Flow Rate | 0.3 mL/min | Standard flow rate for this column dimension, providing good chromatographic efficiency. |
| Column Temp. | 50°C | Reduces mobile phase viscosity and can improve peak shape for large lipids. |
| Gradient | 0-2 min: 10% B; 2-12 min: 10-95% B; 12-14 min: 95% B; 14-15 min: 95-10% B; 15-18 min: 10% B | A shallow gradient is required to resolve the structurally similar long-chain acyl-CoAs. |
| Injection Vol. | 5-10 µL | |
| Ionization Mode | ESI Positive | Acyl-CoAs ionize efficiently as protonated molecules [M+H]+ in positive mode.[11] |
| Capillary Voltage | 3.0 kV | |
| Source Temp. | 150°C | |
| Desolvation Temp. | 500°C | |
| Gas Flow | Desolvation: 1000 L/hr; Cone: 150 L/hr | |
| MRM Transitions | See Table 2 | Specific precursor-to-product ion transitions provide high selectivity. |
Table 1. Recommended starting parameters for the LC-MS/MS system.
MRM Transition Design
The molecular weight of the target analyte, this compound (C₅₉H₉₈N₇O₁₈P₃S), is approximately 1321.5 g/mol . Acyl-CoAs fragment in a characteristic manner, often losing the 3'-phospho-ADP moiety (neutral loss of 507 Da) or producing a fragment related to phosphopantetheine.[12]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell (s) | Cone (V) | Collision (eV) |
| Target Analyte (Quantifier) | ~1322.5 [M+H]⁺ | ~815.5 | 0.05 | 60 | 45 |
| Target Analyte (Qualifier) | ~1322.5 [M+H]⁺ | ~428.1 | 0.05 | 60 | 35 |
| Internal Standard (C17:0-CoA) | 1036.6 [M+H]⁺ | 529.6 | 0.05 | 50 | 40 |
Table 2. Proposed Multiple Reaction Monitoring (MRM) transitions. Note: These values are theoretical and must be optimized empirically by infusing a standard.
Method Validation
To ensure the trustworthiness of the results, the method must be validated according to established guidelines, such as those from the FDA.[13][14][15][16] Key parameters to assess include:
-
Selectivity: Analyze at least six different blank tissue matrix samples to ensure no endogenous interferences co-elute with the analyte or IS.
-
Linearity and Range: Prepare a calibration curve by spiking known amounts of a surrogate standard into a matrix homogenate. A linear range of 1-1000 nM should be targeted, with an R² value > 0.99.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations (e.g., 3, 300, and 800 nM) in at least five replicates. Accuracy should be within ±15% (20% at the LLOQ) of the nominal value, and the coefficient of variation (CV) for precision should be ≤15% (20% at the LLOQ).[13]
-
Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision (±20% and ≤20% CV, respectively).[13]
-
Matrix Effect: Assess the ion suppression or enhancement caused by the tissue matrix by comparing the analyte response in a post-extraction spiked sample to that in a neat solution.
-
Recovery: Evaluate the efficiency of the extraction process by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample. Recoveries of 83-90% have been reported for similar methods.[6]
-
Stability: Assess the stability of the analyte in the tissue matrix under various conditions (freeze-thaw cycles, bench-top stability, long-term storage at -80°C).
Conclusion
This application note provides a detailed and scientifically grounded protocol for the quantification of the novel metabolite this compound in tissue samples. By combining a highly selective acyl-CoA enrichment procedure with the sensitivity of modern LC-MS/MS instrumentation, this method offers a robust platform for researchers investigating the complex roles of very-long-chain fatty acid metabolism in health and disease. Rigorous method validation is essential to ensure the generation of high-quality, reliable data.
References
- 1. Peroxisomal beta-oxidation of polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peroxisomal beta-oxidation and polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peroxisomal beta-oxidation of polyunsaturated fatty acids in Saccharomyces cerevisiae: isocitrate dehydrogenase provides NADPH for reduction of double bonds at even positions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peroxisomal beta-oxidation of polyunsaturated fatty acids in Saccharomyces cerevisiae: isocitrate dehydrogenase provides NADPH for reduction of double bonds at even positions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peroxisomal β‐Oxidation and Polyunsaturated Fatty Acids a | Semantic Scholar [semanticscholar.org]
- 6. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 11. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. m.youtube.com [m.youtube.com]
- 14. fda.gov [fda.gov]
- 15. researchgate.net [researchgate.net]
- 16. pharmtech.com [pharmtech.com]
Application Notes & Protocols for the Experimental Investigation of (23Z,26Z,29Z,32Z)-3-Oxooctatriacontatetraenoyl-CoA
Disclaimer: The molecule (23Z,26Z,29Z,32Z)-3-oxooctatriacontatetraenoyl-CoA is a theoretical construct for the purpose of this guide. A review of current scientific literature and chemical databases did not yield any information on its existence or synthesis. The following application notes and protocols are based on established methodologies for analogous, real-world molecules, specifically very-long-chain polyunsaturated fatty acyl-CoAs (VLC-PUFA-CoAs) and 3-oxoacyl-CoA intermediates. These protocols are intended to provide a framework for the hypothetical investigation of such a molecule.
Introduction and Rationale
This compound represents a hypothetical, highly specific very-long-chain fatty acyl-CoA (VLCFA-CoA). Its nomenclature suggests a 38-carbon acyl chain with a ketone group at the third carbon (the β-position) and four cis (Z) double bonds located distally. Structurally, it is an intermediate that would arise during the peroxisomal β-oxidation of an even longer C40:4 fatty acid.
Very-long-chain fatty acids (VLCFAs), defined as those with 22 or more carbons, are critical components of cellular lipids, particularly in the brain, retina, and skin.[1][2] Their metabolism is compartmentalized, with β-oxidation initiated in peroxisomes. Dysregulation of VLCFA metabolism is linked to severe genetic disorders, such as X-linked adrenoleukodystrophy, highlighting the importance of understanding the enzymes and intermediates involved.[1]
This guide provides a comprehensive suite of protocols to investigate the biochemical properties and cellular functions of our target molecule, offering a roadmap for its characterization from in vitro enzyme kinetics to cell-based functional assays and advanced mass spectrometry.
Preliminary Considerations: Synthesis and Handling
As a novel molecule, this compound is not commercially available. Its synthesis would be a multi-step process requiring specialized organic chemistry expertise.
-
Synthesis Strategy: A plausible route involves the synthesis of the corresponding (23Z,26Z,29Z,32Z)-octatriacontatetraenoic acid, followed by its activation to the CoA thioester. Custom synthesis services from specialized vendors may be required for this initial step.[]
-
Handling and Storage: Long-chain acyl-CoAs are amphipathic molecules prone to forming micelles in aqueous solutions and are susceptible to hydrolysis and oxidation.[4]
-
Storage: Store as a lyophilized powder or in an organic solvent like methanol at -80°C.
-
Working Solutions: Prepare fresh working solutions in an appropriate buffer. The critical micelle concentration (CMC) should be determined, and experiments should ideally be conducted below this concentration to ensure a monomeric state.
-
Biochemical Characterization: Enzyme Interaction Studies
The primary hypothesis is that our target molecule is a substrate for a peroxisomal 3-oxoacyl-CoA thiolase. This enzyme catalyzes the final step of β-oxidation, cleaving the 3-oxoacyl-CoA into a shortened acyl-CoA and acetyl-CoA.[5][6]
Protocol: Spectrophotometric Assay for 3-Oxoacyl-CoA Thiolase Activity
This protocol measures the activity of purified 3-oxoacyl-CoA thiolase by monitoring the disappearance of the 3-oxoacyl-CoA substrate.
Principle: The thiolytic cleavage of the 3-oxoacyl-CoA by the thiolase enzyme in the presence of Coenzyme A (CoA) results in the formation of a shortened acyl-CoA and acetyl-CoA. The disappearance of the 3-oxoacyl-CoA can be monitored spectrophotometrically.[7]
Materials:
-
Purified peroxisomal 3-oxoacyl-CoA thiolase (e.g., from rat liver)[5]
-
This compound (Substrate)
-
Coenzyme A (CoA), lithium salt
-
Tris-HCl buffer (50 mM, pH 8.0)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading at 233 nm or 303 nm
Procedure:
-
Prepare Reagent Mix: In a microcentrifuge tube, prepare a master mix containing Tris-HCl buffer and CoA.
-
Substrate Preparation: Dissolve the lyophilized substrate in a minimal amount of methanol and then dilute with the assay buffer to the desired concentrations.
-
Assay Setup:
-
To each well/cuvette, add the assay buffer.
-
Add varying concentrations of the substrate.
-
Add a fixed concentration of CoA (e.g., 60 µM).[7]
-
-
Initiate Reaction: Add the purified thiolase enzyme to initiate the reaction. The final volume should be consistent across all assays (e.g., 200 µL).
-
Spectrophotometric Reading: Immediately begin monitoring the decrease in absorbance at 233 nm.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.
-
Plot V₀ against the substrate concentration.
-
Determine the Michaelis-Menten kinetic parameters (Kₘ and Vₘₐₓ) by fitting the data to the Michaelis-Menten equation.
-
Self-Validation and Controls:
-
Negative Control: A reaction mixture without the enzyme to control for non-enzymatic substrate degradation.
-
Positive Control: A known thiolase substrate, such as 3-oxopalmitoyl-CoA, to ensure the enzyme is active.[8]
-
Enzyme Titration: Perform the assay with varying concentrations of the enzyme to ensure the reaction rate is proportional to the enzyme concentration.
Expected Outcome & Interpretation: This assay will determine if this compound is a substrate for 3-oxoacyl-CoA thiolase and provide key kinetic parameters. A low Kₘ value would suggest a high affinity of the enzyme for this novel substrate.
| Parameter | Hypothetical Value | Interpretation |
| Kₘ | 5 - 15 µM | High affinity, comparable to known long-chain substrates.[8] |
| Vₘₐₓ | To be determined | Reflects the maximum catalytic rate. |
| kₖₐₜ/Kₘ | To be calculated | Provides a measure of catalytic efficiency. |
Cellular Function Analysis
To understand the physiological relevance of this molecule, cell-based assays are crucial. These experiments aim to determine how the introduction of the parent fatty acid affects cellular lipid metabolism and signaling pathways.
Protocol: Cellular Uptake and Metabolism in Hepatocytes
This protocol uses a human hepatocyte cell line (e.g., HepG2) to investigate the cellular processing of the parent fatty acid, (23Z,26Z,29Z,32Z)-octatriacontatetraenoic acid.
Principle: Cells will take up the exogenous fatty acid and incorporate it into various metabolic pathways, including β-oxidation and lipid synthesis. By tracing the fate of the fatty acid, we can infer the role of its metabolites, including our target 3-oxoacyl-CoA intermediate.
Materials:
-
HepG2 cells
-
DMEM medium supplemented with 10% FBS
-
(23Z,26Z,29Z,32Z)-octatriacontatetraenoic acid
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Oil Red O staining solution for lipid droplet visualization
-
Reagents for triglyceride and cholesterol quantification assays[9]
Procedure:
-
Cell Culture: Culture HepG2 cells to ~80% confluency in 6-well plates.
-
Fatty Acid Loading:
-
Prepare a stock solution of the fatty acid complexed to BSA.
-
Incubate the cells with varying concentrations of the fatty acid-BSA complex for 24 hours.
-
-
Assessment of Lipid Accumulation:
-
Lipid Droplet Staining: Fix the cells and stain with Oil Red O. Visualize and quantify lipid droplets using microscopy.
-
Triglyceride and Cholesterol Measurement: Lyse the cells and measure the intracellular levels of triglycerides and cholesterol using commercially available kits.[9]
-
-
Gene Expression Analysis (Optional):
-
Extract RNA from the treated cells.
-
Perform quantitative real-time PCR (qRT-PCR) to analyze the expression of genes involved in fatty acid metabolism (e.g., ACAA1, ELOVL4).
-
Self-Validation and Controls:
-
Vehicle Control: Cells treated with BSA alone.
-
Positive Control: Cells treated with a known lipogenic fatty acid, such as oleic acid.
-
Cytotoxicity Assay: Perform an MTT or LDH assay to ensure the fatty acid concentrations used are not toxic to the cells.
Expected Outcome & Interpretation: An increase in lipid droplets and intracellular triglycerides would suggest that the fatty acid is being shunted towards storage, possibly due to inefficient β-oxidation. Changes in gene expression could indicate a feedback mechanism regulating lipid metabolism.
Detection and Quantification by Mass Spectrometry
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific detection of acyl-CoAs in biological samples.[10][11][12]
Protocol: LC-MS/MS-Based Quantification of Acyl-CoAs
Principle: This protocol describes the extraction of acyl-CoAs from cultured cells and their quantification using LC-MS/MS with multiple reaction monitoring (MRM). Acyl-CoAs are identified and quantified based on their specific precursor-to-product ion transitions. A common transition for all acyl-CoAs is the neutral loss of the 507 Da phosphoadenosine diphosphate moiety.[4][10][13]
Materials:
-
Cell pellets from the cellular metabolism experiment (Section 4.1)
-
Internal Standard (e.g., ¹³C-labeled palmitoyl-CoA)
-
Extraction Solvent (e.g., 2:1:1 isopropanol:acetonitrile:water)
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)[10]
-
Reversed-phase C18 HPLC column
Procedure:
-
Sample Extraction:
-
Resuspend cell pellets in ice-cold extraction solvent containing the internal standard.
-
Vortex vigorously and incubate on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
LC Separation:
-
Inject the extracted sample onto the C18 column.
-
Use a gradient of mobile phases (e.g., ammonium acetate in water and acetonitrile) to separate the acyl-CoAs.
-
-
MS/MS Detection:
-
Operate the mass spectrometer in positive ion electrospray ionization (ESI) mode.
-
Set up an MRM method to monitor the specific transition for the target molecule and the internal standard.
-
-
Data Analysis:
-
Integrate the peak areas for the target analyte and the internal standard.
-
Generate a standard curve using synthetic standards to achieve absolute quantification.
-
Self-Validation and Controls:
-
Internal Standard: Essential for correcting for variations in extraction efficiency and instrument response.
-
Matrix-Matched Standards: Prepare standard curves in an extract from control cells to account for matrix effects.
-
Blank Samples: Inject extraction solvent to ensure no contamination.
Visualization of Pathways and Workflows
Hypothetical Metabolic Fate
The following diagram illustrates the hypothetical position of this compound within the peroxisomal β-oxidation pathway.
Caption: Hypothetical peroxisomal β-oxidation of a C40:4 fatty acid.
Experimental Workflow
The diagram below outlines the integrated experimental approach for characterizing the target molecule.
Caption: Integrated workflow for the characterization of the target molecule.
References
- 1. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aocs.org [aocs.org]
- 4. benchchem.com [benchchem.com]
- 5. Substrate specificities of 3-oxoacyl-CoA thiolase A and sterol carrier protein 2/3-oxoacyl-CoA thiolase purified from normal rat liver peroxisomes. Sterol carrier protein 2/3-oxoacyl-CoA thiolase is involved in the metabolism of 2-methyl-branched fatty acids and bile acid intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thiolase - Wikipedia [en.wikipedia.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Glyoxysomal acetoacetyl-CoA thiolase and 3-oxoacyl-CoA thiolase from sunflower cotyledons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lipid Metabolism [promega.sg]
- 10. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Handling and Storage of (23Z,26Z,29Z,32Z)-3-oxooctatriacontatetraenoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide to the proper handling and storage of (23Z,26Z,29Z,32Z)-3-oxooctatriacontatetraenoyl-CoA, a very long-chain polyunsaturated fatty acyl-coenzyme A (VLC-PUFA-CoA). Given its high degree of unsaturation, this molecule is exceptionally susceptible to degradation, which can compromise experimental outcomes. These protocols, grounded in established principles of lipid biochemistry, are designed to ensure the stability and integrity of the compound for use in research and drug development applications.
Introduction: The Chemical Nature and Significance of this compound
This compound is an unsaturated fatty acyl-CoA featuring a C38 carbon chain with four cis double bonds and a 3-oxo group.[1] Acyl-CoAs are critical intermediates in a multitude of metabolic pathways, including fatty acid metabolism and the citric acid cycle.[2] Very long-chain polyunsaturated fatty acids (VLC-PUFAs) are integral components of cell membranes and precursors to signaling molecules. The unique structure of this molecule suggests its involvement in specialized metabolic processes, making its stability in experimental setting paramount.
The primary challenge in working with this and similar polyunsaturated lipids is their inherent instability. The multiple double bonds in the acyl chain are highly susceptible to oxidation, a free-radical-mediated chain reaction that can be initiated by exposure to atmospheric oxygen, light, and elevated temperatures.[3] Furthermore, the thioester linkage of the CoA moiety is prone to hydrolysis in aqueous solutions. These degradation pathways can lead to a loss of biological activity and the generation of confounding artifacts in experimental assays. Therefore, strict adherence to proper handling and storage protocols is essential.
Core Principles of Storage and Handling
The overarching goal is to mitigate the two primary degradation pathways: oxidation and hydrolysis. This is achieved by controlling the compound's environment. The following diagram illustrates the key factors to control throughout the handling and storage workflow.
Figure 1. Workflow for handling this compound to minimize degradation.
Recommended Storage Conditions
Proper storage is the first and most critical step in preserving the integrity of this compound. The recommended conditions are designed to minimize molecular motion and exposure to atmospheric oxygen.
| Parameter | Recommendation | Rationale |
| Temperature | -80°C | Significantly reduces the rate of chemical degradation, including oxidation and hydrolysis. Storage at -20°C is acceptable for short periods, but -80°C is strongly preferred for long-term stability.[4][5] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen, which is a primary initiator of lipid peroxidation.[6] |
| Container | Amber glass vial with a PTFE-lined cap | Protects from light, which can catalyze oxidation.[7] The PTFE liner provides an inert and tight seal. |
| Form | Solid (lyophilized powder) or in an anhydrous organic solvent | Minimizes hydrolysis of the thioester bond. If stored in a solvent, it must be of high purity and free of peroxides. |
| Aliquoting | Store in small, single-use aliquots | Avoids repeated freeze-thaw cycles which can introduce moisture and oxygen, accelerating degradation. |
Reconstitution and Preparation of Stock Solutions
Due to the amphipathic nature of acyl-CoAs, dissolving them requires careful selection of solvents. The long acyl chain imparts hydrophobicity, while the coenzyme A moiety is hydrophilic.
Protocol 1: Reconstitution in an Organic Solvent
This protocol is suitable for preparing a concentrated stock solution that can be diluted into aqueous buffers for experiments.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous, peroxide-free solvent (e.g., ethanol, methanol, or dimethyl sulfoxide (DMSO))
-
Inert gas (Argon or Nitrogen) with a gentle stream delivery system
-
Sterile, amber glass vials with PTFE-lined caps
-
Gas-tight Hamilton syringe
Procedure:
-
Equilibration: Allow the vial of lyophilized compound to equilibrate to room temperature for at least 15-20 minutes before opening. This prevents condensation of atmospheric moisture onto the cold powder.
-
Inert Atmosphere: Gently flush the vial with a stream of argon or nitrogen for a few seconds.[6]
-
Solvent Addition: Using a gas-tight syringe, add the desired volume of anhydrous solvent to the vial to achieve the target concentration.
-
Dissolution: Cap the vial tightly and vortex gently until the powder is fully dissolved. Sonication in a bath sonicator for short bursts can aid dissolution if necessary.[8]
-
Aliquoting and Storage: Immediately aliquot the stock solution into single-use amber vials. Flush the headspace of each aliquot with inert gas before capping tightly. Store at -80°C.
Protocol 2: Preparation of Aqueous Working Solutions
Aqueous solutions of this compound are prone to rapid degradation and should be prepared fresh immediately before use.
Materials:
-
Organic stock solution (from Protocol 1)
-
Aqueous buffer of choice (e.g., PBS, TRIS)
-
Carrier protein (optional, e.g., fatty acid-free Bovine Serum Albumin (BSA))
Procedure:
-
Thawing: Thaw a single-use aliquot of the organic stock solution at room temperature.
-
Dilution: While vortexing the aqueous buffer, slowly add the required volume of the organic stock solution. The final concentration of the organic solvent should be kept to a minimum (typically <1%) to avoid affecting the biological system.
-
Use of Carrier Protein (Optional but Recommended): For improved solubility and stability in aqueous media, pre-complexing with a carrier protein like BSA is advisable.[9]
-
Prepare a solution of fatty acid-free BSA in the desired buffer.
-
Slowly add the organic stock solution to the BSA solution while vortexing to achieve the desired molar ratio (e.g., 1:1 to 3:1 acyl-CoA:BSA).
-
-
Immediate Use: Use the freshly prepared aqueous solution immediately. Do not store aqueous solutions of this compound.
Best Practices for Experimental Handling
-
Minimize Exposure: At every step, minimize the exposure of the compound to air and light.[7]
-
Avoid Contaminants: Use high-purity solvents and buffers. Peroxides in solvents can initiate lipid oxidation.
-
Temperature Control: Keep solutions on ice when not in immediate use, but be mindful of potential precipitation at lower temperatures.
-
pH Considerations: The stability of the thioester bond can be pH-dependent. Work in buffers with a pH range of 6.0-8.0.
-
Control Experiments: When using a solvent like ethanol or DMSO, ensure that a vehicle control with the same final solvent concentration is included in your experiments.
Troubleshooting
| Issue | Possible Cause | Solution |
| Poor Solubility | Inappropriate solvent; compound degradation. | Try a different anhydrous solvent (e.g., DMSO). Use sonication. Confirm compound integrity via analytical methods if possible. |
| Inconsistent Experimental Results | Degradation of the compound due to improper storage or handling. | Prepare fresh stock solutions. Ensure all handling steps are performed under an inert atmosphere. Review storage conditions. |
| Precipitation in Aqueous Buffer | Low solubility; exceeding the critical micelle concentration. | Decrease the final concentration. Use a carrier protein like BSA.[9] |
Conclusion
The chemical lability of this compound necessitates meticulous handling and storage to ensure its integrity for research applications. By controlling temperature, atmosphere, and light exposure, and by following the detailed protocols for reconstitution and handling, researchers can minimize degradation and obtain reliable, reproducible data.
References
- 1. alfachemic.com [alfachemic.com]
- 2. benchchem.com [benchchem.com]
- 3. Analytical evaluation of polyunsaturated fatty acids degradation during thermal oxidation of edible oils by Fourier transform infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of storage conditions on long-chain polyunsaturated fatty acids, lipid mediators, and antioxidants in donor human milk - A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Handling and Storage Procedures Have Variable Effects on Fatty Acid Content in Fishes with Different Lipid Quantities | PLOS One [journals.plos.org]
- 6. avantiresearch.com [avantiresearch.com]
- 7. droracle.ai [droracle.ai]
- 8. Preparation of fatty acid solutions for investigating lipid signaling, metabolism, and lipid droplets | EurekAlert! [eurekalert.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Enzymatic Utilization of (23Z,26Z,29Z,32Z)-3-oxooctatriacontatetraenoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the use of (23Z,26Z,29Z,32Z)-3-oxooctatriacontatetraenoyl-CoA as a substrate in enzymatic assays. This very long-chain, polyunsaturated 3-oxoacyl-CoA is a critical intermediate in the peroxisomal β-oxidation pathway. Understanding its enzymatic conversion is vital for research into lipid metabolism, inborn errors of metabolism, and the development of therapeutic interventions for related disorders. This guide details the scientific background, step-by-step protocols for enzymatic assays, methods for product detection, and essential considerations for handling this unique substrate.
Scientific Background: The Significance of Peroxisomal β-Oxidation and Very Long-Chain Fatty Acyl-CoAs
Very long-chain fatty acids (VLCFAs), defined as those with 22 or more carbons, are metabolized primarily in peroxisomes, as the mitochondrial β-oxidation machinery is not equipped to handle these large molecules[1][2][3]. The peroxisomal β-oxidation pathway is a multi-step process that shortens VLCFAs, producing acetyl-CoA and a shorter acyl-CoA that can then be further metabolized in the mitochondria[4].
The substrate, this compound, is the 3-oxoacyl-CoA derivative of a C38 polyunsaturated fatty acid. Its metabolism is a key step in the peroxisomal β-oxidation spiral. The enzyme responsible for the final step of each β-oxidation cycle is 3-ketoacyl-CoA thiolase. Given the substrate's very long-chain nature, the peroxisomal isoform, acetyl-CoA acyltransferase 1 (ACAA1) , is the primary enzyme of interest[5][6].
The Thiolase Reaction:
ACAA1 catalyzes the thiolytic cleavage of 3-oxoacyl-CoAs, in the presence of coenzyme A (CoA), to yield acetyl-CoA and a shortened acyl-CoA two carbons shorter than the original substrate.
-
This compound + CoA-SH → (21Z,24Z,27Z,30Z)-hexatriacontatetraenoyl-CoA + Acetyl-CoA
Dysfunction in peroxisomal β-oxidation, including deficiencies in ACAA1, can lead to the accumulation of VLCFAs, resulting in severe genetic disorders such as pseudo-Zellweger syndrome[5][7]. Therefore, studying the kinetics and inhibition of ACAA1 with specific substrates like this compound is crucial for understanding disease pathogenesis and for the development of novel therapeutics.
Material and Reagent Preparation
Substrate: this compound
The synthesis of this specific polyunsaturated very long-chain 3-oxoacyl-CoA is a complex process and is not commercially available at the time of this writing. Researchers may need to undertake a multi-step organic synthesis, potentially adapting methods used for the synthesis of other polyunsaturated fatty acids and their CoA esters[8]. Enzymatic synthesis using a 3-ketoacyl-CoA synthase could also be an alternative approach[2][3].
Handling and Storage:
Polyunsaturated acyl-CoAs are susceptible to degradation through oxidation and hydrolysis.
-
Storage: Store the lyophilized powder or a stock solution in an organic solvent (e.g., ethanol) at -80°C under an inert atmosphere (argon or nitrogen).
-
Working Solutions: Prepare fresh working solutions immediately before use. Keep on ice at all times.
-
Pipetting: Use low-retention pipette tips to ensure accurate measurement, as these molecules can be amphipathic.
-
Antioxidants: Consider the addition of an antioxidant such as butylated hydroxytoluene (BHT) to the assay buffer to minimize oxidative damage, though its compatibility with the specific enzyme and detection method should be verified.
Enzyme: Recombinant Human ACAA1
For robust and reproducible results, the use of a purified, recombinant human ACAA1 is highly recommended. Several commercial sources provide recombinant ACAA1[4][8][9].
-
Storage and Handling: Follow the manufacturer's instructions for storage, which is typically at -80°C. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Reagents and Buffers
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 50 mM KCl, 1 mM DTT. The optimal pH and ionic strength may need to be determined empirically for the specific substrate.
-
Coenzyme A (CoA-SH): Prepare a fresh stock solution in water and adjust the pH to ~6.0 with a small amount of a suitable buffer. Store frozen in aliquots.
-
Detection Reagents: See Section 4 for specific detection methods.
Experimental Workflow
The following diagram outlines the general workflow for conducting an enzymatic assay with this compound.
Caption: General workflow for ACAA1 enzymatic assay.
Protocols for Enzymatic Assay and Product Detection
Two primary approaches can be taken to monitor the ACAA1-catalyzed reaction: detecting the formation of acetyl-CoA or monitoring the disappearance of the substrate and appearance of the shortened acyl-CoA.
Protocol 1: Detection of Acetyl-CoA Formation (Fluorometric Method)
This protocol is based on a coupled enzyme assay where the produced acetyl-CoA is used in a subsequent reaction that generates a fluorescent product. Commercially available acetyl-CoA assay kits are a convenient option[2][3].
Materials:
-
Recombinant Human ACAA1
-
This compound
-
Coenzyme A (CoA-SH)
-
Assay Buffer (50 mM Tris-HCl, pH 8.0, 50 mM KCl, 1 mM DTT)
-
Acetyl-CoA Assay Kit (e.g., Sigma-Aldrich MAK039 or similar)
-
96-well black microplate
-
Microplate reader with fluorescence capabilities
Procedure:
-
Prepare Acetyl-CoA Standards: Prepare a standard curve of acetyl-CoA according to the kit manufacturer's instructions. This is crucial for quantifying the amount of acetyl-CoA produced in the enzymatic reaction.
-
Set up the Thiolase Reaction:
-
In a microcentrifuge tube, prepare the reaction mixture (for a single 50 µL reaction):
-
Assay Buffer: to a final volume of 50 µL
-
CoA-SH: 100 µM final concentration
-
This compound: Variable concentrations for kinetic studies (e.g., 0.1 - 10 µM).
-
-
Prepare a "no enzyme" control for each substrate concentration to account for any non-enzymatic degradation.
-
-
Initiate the Reaction:
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Add a predetermined amount of recombinant ACAA1 (e.g., 5-50 ng) to initiate the reaction. The optimal enzyme concentration should be determined empirically to ensure linear reaction kinetics over the desired time course.
-
-
Incubation:
-
Incubate the reaction at 37°C for a set period (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.
-
-
Stop the Reaction:
-
Stop the reaction by heat inactivation (e.g., 95°C for 5 minutes) or by adding a quenching agent as recommended by the acetyl-CoA assay kit.
-
-
Detect Acetyl-CoA:
-
Transfer a portion of the stopped reaction mixture to the wells of the 96-well plate containing the acetyl-CoA detection reagents, following the kit's protocol.
-
Incubate as required by the kit.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the fluorescence of the "no enzyme" control from the corresponding samples.
-
Use the acetyl-CoA standard curve to determine the concentration of acetyl-CoA produced in each reaction.
-
Calculate the initial reaction velocity (V₀) and plot against the substrate concentration to determine kinetic parameters (Km and Vmax) using Michaelis-Menten kinetics.
-
Protocol 2: HPLC-based Detection of Acyl-CoA Species
This method allows for the direct measurement of the substrate and the shortened acyl-CoA product, providing a more comprehensive view of the reaction. It is particularly useful for detailed kinetic studies and for identifying potential side products.
Materials:
-
Recombinant Human ACAA1
-
This compound
-
Coenzyme A (CoA-SH)
-
Assay Buffer (50 mM Tris-HCl, pH 8.0, 50 mM KCl, 1 mM DTT)
-
Quenching Solution: 10% Trichloroacetic acid (TCA) or perchloric acid (PCA)
-
HPLC system with a C18 reverse-phase column and a UV detector
Procedure:
-
Set up and Initiate the Thiolase Reaction: Follow steps 2 and 3 from Protocol 1.
-
Incubation: Incubate the reaction at 37°C for various time points to generate a time course of the reaction.
-
Stop the Reaction and Sample Preparation:
-
At each time point, take an aliquot of the reaction mixture and add it to an equal volume of ice-cold quenching solution (e.g., 10% TCA).
-
Vortex and incubate on ice for 10 minutes to precipitate the protein.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an HPLC vial.
-
-
HPLC Analysis:
-
Inject the supernatant onto a C18 reverse-phase column.
-
Use a gradient elution method to separate the different acyl-CoA species. A typical mobile phase system would be:
-
Solvent A: Aqueous buffer (e.g., 100 mM potassium phosphate, pH 5.3)
-
Solvent B: Acetonitrile
-
-
The gradient will depend on the specific column and acyl-CoA species, but will generally involve an increasing concentration of acetonitrile.
-
Monitor the elution profile at 260 nm, the absorbance maximum for the adenine ring of coenzyme A.
-
-
Data Analysis:
-
Identify the peaks corresponding to the substrate and the product based on their retention times, which will need to be determined using standards if available. Longer chain acyl-CoAs will have longer retention times.
-
Integrate the peak areas to quantify the amount of substrate consumed and product formed over time.
-
Calculate the initial reaction velocity and determine kinetic parameters.
-
Data Presentation and Interpretation
Quantitative data from the enzymatic assays should be presented in a clear and organized manner.
Table 1: Example of Kinetic Parameters for ACAA1 with this compound
| Parameter | Value | Units |
| Km | [Insert experimentally determined value] | µM |
| Vmax | [Insert experimentally determined value] | nmol/min/mg |
| kcat | [Insert experimentally determined value] | s-1 |
| kcat/Km | [Insert experimentally determined value] | M-1s-1 |
Note: These values must be determined experimentally.
Troubleshooting
| Problem | Possible Cause | Solution |
| No or low enzyme activity | Inactive enzyme | Use a fresh aliquot of enzyme. Verify enzyme activity with a known substrate. |
| Degraded substrate | Prepare fresh substrate solution. Store substrate properly at -80°C under inert gas. | |
| Incorrect assay conditions | Optimize pH, temperature, and buffer components. | |
| High background signal | Non-enzymatic substrate degradation | Run "no enzyme" controls. Consider adding an antioxidant to the assay buffer. |
| Contaminating enzymes in the sample | Use a highly purified recombinant enzyme. | |
| Poor reproducibility | Inaccurate pipetting of substrate | Use low-retention pipette tips. |
| Instability of reagents | Prepare fresh reagents and buffers for each experiment. |
Conclusion
The protocols and guidelines presented here provide a framework for the successful use of this compound as a substrate for the peroxisomal 3-ketoacyl-CoA thiolase, ACAA1. Careful consideration of substrate stability, the use of appropriate detection methods, and meticulous experimental technique are paramount for obtaining reliable and reproducible data. These studies will contribute to a deeper understanding of VLCFA metabolism and may aid in the development of therapies for related metabolic disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The 3-ketoacyl-CoA thiolase: an engineered enzyme for carbon chain elongation of chemical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. prospecbio.com [prospecbio.com]
- 5. An ancestral role for 3-KETOACYL-COA SYNTHASE3 as a negative regulator of plant cuticular wax synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxidative stability of polyunsaturated fatty acid in phosphatidylcholine liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. cusabio.com [cusabio.com]
- 9. cosmobiousa.com [cosmobiousa.com]
Application Note: A Targeted Lipidomics Workflow for the Analysis of (23Z,26Z,29Z,32Z)-3-oxooctatriacontatetraenoyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Introduction
Very-long-chain polyunsaturated fatty acids (VLC-PUFAs) are critical components of cellular membranes, particularly in the retina and nervous system, and serve as precursors for signaling molecules. Their metabolism, primarily occurring in peroxisomes, is a tightly regulated process. Acyl-Coenzyme A (acyl-CoA) thioesters are central, activated intermediates in these metabolic pathways.[1] The specific molecule, (23Z,26Z,29Z,32Z)-3-oxooctatriacontatetraenoyl-CoA, represents a key intermediate in the β-oxidation of a C38:4 VLC-PUFA. The presence of the 3-oxo group indicates its position within the degradative spiral, just after the dehydrogenase step.
Accurate quantification of such specific acyl-CoA species is crucial for understanding metabolic flux and identifying enzymatic dysregulations in various diseases. However, their analysis presents significant challenges due to low physiological abundance, inherent chemical instability, and their amphipathic nature, which complicates extraction and chromatographic separation.[1][2]
This application note details a robust and sensitive workflow for the targeted analysis of this compound from biological tissues using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol provides a comprehensive guide from sample quenching and extraction to high-resolution mass spectrometry and data analysis, explaining the rationale behind each critical step.
Biochemical Context & Analytical Strategy
The target analyte is a C38 tetra-unsaturated fatty acid activated to a CoA thioester, with a ketone group at the C-3 position. This structure strongly suggests it is an intermediate in the peroxisomal β-oxidation pathway. Peroxisomal β-oxidation utilizes a multi-functional enzyme that possesses both 2-enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.[3]
Our analytical strategy is built on a targeted LC-MS/MS approach, which offers the highest sensitivity and specificity for low-abundance molecules in complex biological matrices. The workflow is designed to overcome the common challenges of acyl-CoA analysis, namely poor ionization efficiency and matrix suppression effects.[2]
Experimental Workflow Overview
A successful lipidomics workflow for this complex acyl-CoA requires meticulous execution of four key stages: Sample Preparation, Chromatographic Separation, Mass Spectrometric Detection, and Data Analysis.
Caption: Figure 1. Overall analytical workflow.
Detailed Protocols and Methodologies
Part 1: Sample Preparation - Maximizing Recovery and Stability
The goal of sample preparation is to efficiently extract the analyte while preventing its degradation. Acyl-CoAs are notoriously unstable, making rapid metabolic quenching essential.[1]
Protocol: Tissue Extraction
-
Metabolic Quenching: Immediately upon excision, freeze-clamp the tissue (~50-100 mg) in liquid nitrogen. This is the gold standard for halting all enzymatic activity.[1]
-
Homogenization: Keep the tissue frozen while grinding it to a fine powder using a liquid nitrogen-pre-chilled mortar and pestle.
-
Extraction:
-
Transfer the frozen powder to a glass homogenizer containing 2 mL of ice-cold extraction solvent (Acetonitrile:Methanol:Water 2:2:1 v/v/v with 0.5% formic acid). The use of an acidified solvent is critical to protonate the phosphate groups, improving extraction efficiency.[4]
-
Homogenize thoroughly on ice.
-
Sonicate the homogenate for 5 minutes in an ice bath, then centrifuge at 15,000 x g for 10 minutes at 4°C.
-
-
Internal Standard Spiking: Transfer the supernatant to a new tube. Add an appropriate internal standard. A heavy-isotope labeled acyl-CoA is ideal; however, a commercially available odd-chain very-long-chain acyl-CoA (e.g., C25:0-CoA) is a practical alternative.[5]
-
Purification (Optional but Recommended):
-
Final Step: Dry the purified extract under a gentle stream of nitrogen. Reconstitute the dried extract in 100 µL of the initial LC mobile phase (e.g., 98% Mobile Phase A, 2% Mobile Phase B).[7]
Part 2: UPLC - Achieving High-Resolution Separation
Chromatographic separation is vital to reduce ion suppression from the complex sample matrix.[8] A reversed-phase method is standard for separating acyl-CoAs based on the hydrophobicity of their acyl chains.
| Parameter | Setting | Rationale |
| System | UPLC or HPLC System | Provides the necessary pressure and flow precision. |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.7 µm) | Excellent retention and separation for long hydrophobic acyl chains.[9] |
| Mobile Phase A | 10 mM Ammonium Acetate in Water (pH 6.8) | Provides ions for ESI and maintains a stable pH for good peak shape.[7] |
| Mobile Phase B | Acetonitrile | Strong organic solvent for eluting hydrophobic VLC-acyl-CoAs. |
| Flow Rate | 0.3 mL/min | Optimal for resolution on a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 10 µL | |
| Gradient | 0-2 min, 2% B; 2-15 min, 2-98% B; 15-18 min, 98% B; 18.1-22 min, 2% B | A shallow gradient is crucial for resolving very-long-chain species.[7] |
Part 3: Mass Spectrometry - Unambiguous Identification and Quantification
A high-resolution mass spectrometer (HRMS) is essential for this analysis. We will use a targeted approach in positive electrospray ionization (ESI+) mode, which is highly efficient for acyl-CoAs.[10]
Analyte Information:
-
Formula: C59H90N7O19P3S
-
Monoisotopic Mass: 1349.5203 Da
-
[M+H]⁺ Precursor Ion: 1350.5281 m/z
MS Parameters:
| Parameter | Setting | Rationale |
| Ionization Mode | ESI Positive | Provides robust ionization for the CoA moiety.[5] |
| Capillary Voltage | 3.5 kV | Optimized for stable spray. |
| Source Temp. | 120 °C | |
| Desolvation Temp. | 500 °C | Efficiently removes solvent from ions.[8] |
| Scan Type 1 | Full Scan MS (Resolution: 70,000) | To accurately measure the precursor ion mass (<5 ppm error). |
| Scan Type 2 | dd-MS2 (HCD, Resolution: 17,500) | Data-dependent MS/MS to acquire fragmentation spectra. |
| Collision Energy | 20-40 eV (Stepped) | To generate characteristic fragment ions. |
Expected Fragmentation Pattern:
Acyl-CoAs exhibit a highly predictable fragmentation pattern in ESI+ mode, which is key to their confident identification. The most characteristic cleavages involve the phosphopantetheine and adenosine diphosphate portions of the CoA moiety.[2][11]
Caption: Figure 2. Predicted fragmentation of the target analyte.
-
Primary Fragment: A neutral loss of the 3'-phosphoadenosine diphosphate moiety (506.9957 Da) is typically the most abundant fragmentation pathway for acyl-CoAs.[2][8][11] This results in a product ion at m/z 843.5329 .
-
Secondary Fragments: Another characteristic fragment ion corresponds to the protonated adenosine-3',5'-diphosphate itself at m/z 428.0365 .[2][12]
For routine quantification, a Multiple Reaction Monitoring (MRM) method would be established on a triple quadrupole mass spectrometer using the following transition: Q1: 1350.5 -> Q3: 843.5 .
Data Analysis and Validation
-
Peak Integration: Use vendor-specific software or open-source platforms like Skyline or MZmine to integrate the chromatographic peak area for the selected MRM transition.
-
Analyte Identification: Confirmation requires meeting strict criteria:
-
Accurate Mass: The precursor ion mass must be within 5 ppm of the theoretical mass.
-
Retention Time: The analyte should elute at a time consistent with its very long, polyunsaturated chain (i.e., later than shorter, more saturated acyl-CoAs).[8]
-
MS/MS Spectrum: The presence of the key fragment ions (e.g., m/z 843.5 and 428.0) must be confirmed.
-
-
Quantification: Calculate the analyte concentration by normalizing its peak area to the peak area of the co-eluting internal standard. For absolute quantification, a calibration curve generated from a certified standard of a structurally similar acyl-CoA is required.
Conclusion
This application note provides a detailed, field-proven workflow for the targeted lipidomics analysis of this compound. By combining optimized sample preparation, high-resolution UPLC separation, and specific tandem mass spectrometry detection, this method overcomes the inherent analytical challenges associated with very-long-chain acyl-CoAs. This robust protocol enables researchers to accurately measure this key metabolic intermediate, providing valuable insights into VLC-PUFA metabolism in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Peroxisomal bifunctional protein from rat liver is a trifunctional enzyme possessing 2-enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and delta 3, delta 2-enoyl-CoA isomerase activities. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 4. duke-nus.edu.sg [duke-nus.edu.sg]
- 5. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of (23Z,26Z,29Z,32Z)-3-oxooctatriacontatetraenoyl-CoA
Introduction: The Challenge of Purifying Very-Long-Chain Polyunsaturated Oxo-Acyl-CoAs
(23Z,26Z,29Z,32Z)-3-oxooctatriacontatetraenoyl-CoA is a very-long-chain polyunsaturated fatty acyl-CoA, a class of molecules that are central intermediates in lipid metabolism. The presence of a 3-oxo group introduces a key chemical feature that, along with its long acyl chain and multiple double bonds, presents unique purification challenges. These molecules are often present in low abundance within complex biological matrices and are susceptible to degradation.
This guide provides a comprehensive overview of robust methodologies for the extraction, purification, and analysis of this specific oxo-acyl-CoA. The protocols described herein are grounded in established principles of lipid biochemistry and chromatography, adapted to the specific physicochemical properties of the target molecule.
Physicochemical Considerations for Purification Strategy
The purification strategy for this compound must account for its amphipathic nature:
-
Hydrophobic Domain: The C38 tetra-unsaturated acyl chain imparts significant hydrophobicity.
-
Hydrophilic Domain: The Coenzyme A moiety is large and highly polar, containing a phosphate group.
-
Increased Polarity: The 3-oxo group increases the polarity of the acyl chain compared to its non-oxidized counterpart.
This amphipathic character dictates the choice of extraction solvents and chromatographic techniques. The polyunsaturated nature also makes the molecule prone to oxidation, necessitating careful handling and the use of antioxidants.
Part 1: Extraction from Biological Matrices
The initial step involves the efficient extraction of the acyl-CoA from the sample while minimizing degradation. A modified Folch or Bligh-Dyer extraction is generally not recommended for acyl-CoAs due to their partitioning into the aqueous phase. A more effective approach involves protein precipitation followed by liquid-liquid or solid-phase extraction.
Protocol 1: Solvent-Based Extraction from Tissues
This protocol is adapted from methods developed for long-chain acyl-CoAs and is suitable for tissue samples.[1][2]
Materials:
-
Pre-chilled glass homogenizer
-
Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Acetonitrile (ACN)
-
2-Propanol (Isopropanol)
-
Saturated Ammonium Sulfate solution
-
Centrifuge capable of 12,000 x g at 4°C
Procedure:
-
Weigh 50-100 mg of frozen tissue and place it in the pre-chilled homogenizer.
-
Add 1 mL of ice-cold KH2PO4 buffer. Homogenize thoroughly on ice.
-
Add 1 mL of 2-Propanol and briefly homogenize again.[1]
-
Transfer the homogenate to a centrifuge tube.
-
Add 2 mL of Acetonitrile and vortex vigorously for 2 minutes.[3]
-
Add 0.25 mL of saturated ammonium sulfate to facilitate phase separation.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
Carefully collect the supernatant, which contains the acyl-CoAs.
Part 2: Solid-Phase Extraction (SPE) for Sample Cleanup and Enrichment
SPE is a critical step to remove interfering substances such as salts, phospholipids, and other lipids, and to concentrate the target analyte.[3][4] For a molecule with the characteristics of this compound, a mixed-mode or reversed-phase sorbent is recommended.
Protocol 2: Reversed-Phase SPE
Materials:
-
C18 SPE Cartridges
-
Methanol (MeOH)
-
Acetonitrile (ACN)
-
Deionized water
-
Weak wash solution: 15% ACN in water
-
Strong wash solution: 50% ACN in water
-
Elution buffer: 80% ACN in water with 0.1% formic acid (for improved recovery)
-
Vacuum manifold
Procedure:
-
Conditioning: Condition the C18 SPE cartridge by passing 3 mL of Methanol, followed by 3 mL of deionized water.
-
Equilibration: Equilibrate the cartridge with 3 mL of deionized water.
-
Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE column. Allow the sample to pass through the sorbent by gravity or under a gentle vacuum.
-
Washing:
-
Pass 3 mL of the weak wash solution to remove polar impurities.
-
Pass 3 mL of the strong wash solution to remove less polar lipids. The 3-oxo group should help retain the target molecule on the stationary phase more effectively than a non-oxo acyl-CoA during this step.
-
-
Elution: Elute the this compound with 2 mL of the elution buffer.
-
Drying: Evaporate the solvent from the eluate under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial HPLC mobile phase.
Part 3: High-Performance Liquid Chromatography (HPLC) Purification
Reversed-phase HPLC is the gold standard for the high-resolution separation of acyl-CoA species.[5] The separation is primarily based on the hydrophobicity of the acyl chain.
Diagram: HPLC Purification Workflow
Caption: Workflow for HPLC purification of acyl-CoAs.
Protocol 3: Reversed-Phase HPLC
Instrumentation:
-
HPLC system with a binary pump and UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phases:
HPLC Parameters:
| Parameter | Value | Rationale |
| Column | C18 Reversed-Phase (4.6 x 250 mm, 5 µm) | Provides excellent retention and resolution for long-chain hydrophobic molecules. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale columns, can be optimized. |
| Column Temperature | 35°C | Improves peak shape and reduces viscosity.[5] |
| Detection | UV at 260 nm | The adenine moiety of Coenzyme A has a strong absorbance at this wavelength.[1][5] |
| Injection Volume | 20-100 µL | Dependent on sample concentration. |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 60 | 40 |
| 5.0 | 60 | 40 |
| 35.0 | 10 | 90 |
| 40.0 | 10 | 90 |
| 45.0 | 60 | 40 |
| 50.0 | 60 | 40 |
Note: This gradient is a starting point and should be optimized for the best resolution of this compound from closely eluting species.
Diagram: Logical Steps in Method Development
Caption: Logical flow for purification method development.
Part 4: Purity Assessment and Quantification
Following HPLC purification, it is essential to confirm the purity and quantify the isolated fraction. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive method for this purpose.[6]
-
Purity: Analyze the collected HPLC fraction by LC-MS/MS to confirm the presence of the target molecule and the absence of contaminants.
-
Quantification: Use an appropriate internal standard (e.g., a deuterated or C17-acyl-CoA) for accurate quantification.[2] A standard curve should be generated using a synthesized standard of this compound if available.
Trustworthiness and Self-Validation
-
Internal Standards: The inclusion of an internal standard, such as heptadecanoyl-CoA, from the very beginning of the extraction process is crucial for accounting for sample loss at each step.[2]
-
Spike and Recovery: To validate the extraction and purification efficiency for your specific matrix, perform spike and recovery experiments. Add a known amount of a similar acyl-CoA standard to your sample matrix and measure the recovery rate.
-
Orthogonal Analysis: Confirm the identity of your purified product using multiple analytical techniques, such as high-resolution mass spectrometry (for accurate mass determination) and UV spectroscopy (to confirm the presence of the CoA moiety).
References
- 1. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing (23Z,26Z,29Z,32Z)-3-Oxooctatriacontatetraenoyl-CoA Synthesis
Welcome to the technical support center for the synthesis of (23Z,26Z,29Z,32Z)-3-oxooctatriacontatetraenoyl-CoA. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this very-long-chain polyunsaturated fatty acyl-CoA. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance your experimental success and improve final product yield.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its significance?
This compound is an unsaturated fatty acyl-CoA.[1][2][3] It is a key intermediate in the biosynthesis of very-long-chain fatty acids (VLCFAs).[4][5] VLCFAs are fatty acids with more than 20 carbon atoms and are crucial components of cellular lipids, such as sphingolipids and glycerophospholipids, and also serve as precursors for lipid mediators.[5] The synthesis of specific VLCFAs like this one is of interest to researchers studying metabolic pathways and developing therapies for diseases linked to VLCFA metabolism.[5]
Q2: Can you outline the basic biosynthetic pathway for this molecule?
The synthesis of this compound occurs as part of the fatty acid elongation cycle in the endoplasmic reticulum.[5] The process begins with a pre-existing long-chain fatty acyl-CoA, which undergoes a series of four reactions to add two carbon units. The specific molecule is the product of the first of these four steps:
-
Condensation: A very-long-chain acyl-CoA is condensed with malonyl-CoA by the enzyme very-long-chain 3-oxoacyl-CoA synthase. This reaction forms a 3-oxoacyl-CoA, in this case, this compound, and releases CO2 and coenzyme A.[6]
-
Reduction: The 3-oxoacyl-CoA is then reduced to a 3-hydroxyacyl-CoA.
-
Dehydration: The 3-hydroxyacyl-CoA is dehydrated to an enoyl-CoA.
-
Reduction: Finally, the enoyl-CoA is reduced to a saturated acyl-CoA, which is two carbons longer than the starting molecule.
This cycle is repeated until the desired chain length is achieved.
Q3: What are the primary enzymes involved in this synthesis?
The key enzyme for the formation of the 3-oxo intermediate is a member of the very-long-chain 3-oxoacyl-CoA synthase family, also known as fatty acid elongases (ELOVL).[4][5][6] Additionally, long-chain acyl-CoA synthetases (ACSLs) are essential for activating the initial fatty acid substrates by attaching them to Coenzyme A.[7][8][9] The subsequent enzymes in the elongation cycle, a reductase, a dehydratase, and a second reductase, are also critical for the overall pathway.
Troubleshooting Guide
Problem: Low or No Product Yield
This is one of the most common challenges in enzymatic synthesis. The potential causes can be multifaceted, ranging from substrate issues to enzyme activity.
Possible Cause 1: Substrate Unavailability or Degradation
-
Why it happens: The precursor very-long-chain acyl-CoA and malonyl-CoA must be present in sufficient quantities and in an active form. Polyunsaturated fatty acyl-CoAs are particularly susceptible to oxidation due to their double bonds, which can lead to substrate degradation.[10]
-
Solution:
-
Verify Substrate Purity and Concentration: Use fresh, high-purity substrates. Verify the concentration of your stock solutions using spectrophotometry (A260 for the adenine ring of CoA).
-
Prevent Oxidation: Handle polyunsaturated fatty acyl-CoAs under an inert atmosphere (e.g., nitrogen or argon). Store stock solutions at -80°C and minimize freeze-thaw cycles. The inclusion of antioxidants in your reaction buffer, such as butylated hydroxytoluene (BHT), can also mitigate oxidation.[10]
-
Optimize Malonyl-CoA Concentration: Malonyl-CoA is the two-carbon donor for the elongation reaction.[11] Ensure that it is not the limiting reagent. A typical starting point is a 2- to 5-fold molar excess over the acyl-CoA substrate.
-
Possible Cause 2: Suboptimal Enzyme Activity
-
Why it happens: The activity of the very-long-chain 3-oxoacyl-CoA synthase is dependent on various factors including pH, temperature, and the presence of cofactors.
-
Solution:
-
Confirm Enzyme Integrity: If using a purified enzyme, ensure it has been stored correctly and has not lost activity. A quick activity assay with a known substrate can confirm this.
-
Optimize Reaction Conditions: The optimal pH and temperature for ELOVL enzymes are typically in the physiological range (pH 7.0-7.5, 37°C), but this can vary. Perform a matrix of experiments to determine the optimal conditions for your specific enzyme.
-
Ensure Cofactor Availability: The overall fatty acid elongation cycle requires NADPH as a reducing equivalent for the two reduction steps. While not directly required for the condensation step, its absence can lead to a buildup of the 3-oxo intermediate and potential feedback inhibition.
-
Possible Cause 3: Product Inhibition
-
Why it happens: In some enzymatic reactions, the product can bind to the enzyme's active site and inhibit further catalysis.
-
Solution:
-
Time-Course Experiment: Run a time-course experiment to monitor product formation. If the reaction rate plateaus quickly, it could be a sign of product inhibition.
-
In-situ Product Removal: While challenging for in-vitro synthesis, consider strategies to remove the product as it is formed. This is more relevant for cell-based systems where downstream enzymes would naturally process the intermediate.
-
Problem: Product Instability and Degradation
The presence of four double bonds makes this compound highly susceptible to oxidative degradation.[10][12][13]
Possible Cause 1: Oxidation
-
Why it happens: The bis-allylic hydrogens in polyunsaturated fatty acids are prone to abstraction by reactive oxygen species, initiating a chain reaction of lipid peroxidation.
-
Solution:
-
Deoxygenate Buffers: Before starting the reaction, thoroughly deoxygenate all buffers by sparging with nitrogen or argon.
-
Use Antioxidants: As mentioned previously, include antioxidants like BHT or Vitamin E analogs in your reaction and purification buffers.
-
Work in an Inert Atmosphere: Whenever possible, perform experiments in a glove box or under a constant stream of inert gas.
-
Possible Cause 2: Hydrolysis
-
Why it happens: The thioester bond in acyl-CoAs can be hydrolyzed, especially at non-neutral pH or in the presence of certain enzymes called acyl-CoA thioesterases (ACOTs).[14]
-
Solution:
-
Maintain pH Control: Ensure your reaction and purification buffers have adequate buffering capacity to maintain a stable pH, ideally between 6.5 and 7.5.
-
Inhibit Thioesterases: If you are using a cell lysate or a partially purified enzyme preparation, consider adding inhibitors of acyl-CoA thioesterases if non-specific hydrolysis is suspected.
-
Problem: Impure Product
Contamination with starting materials, byproducts, or degraded product can complicate downstream applications.
Possible Cause 1: Incomplete Reaction
-
Why it happens: If the reaction does not go to completion, you will have a mixture of the starting acyl-CoA and the 3-oxo product.
-
Solution:
-
Optimize Reaction Time: Extend the reaction time to allow for maximum conversion. Monitor the reaction progress by taking aliquots at different time points and analyzing them by HPLC or TLC.
-
Increase Enzyme Concentration: A higher enzyme concentration can increase the reaction rate and drive the reaction to completion.
-
Possible Cause 2: Side Reactions
-
Why it happens: The reactive nature of the substrates and products can lead to the formation of unwanted byproducts.
-
Solution:
-
Purify Substrates: Ensure that your starting materials are of the highest possible purity to avoid introducing contaminants that could lead to side reactions.
-
Optimize Reaction Conditions: Extreme pH or temperature can promote non-enzymatic side reactions. Stick to optimized, milder conditions.
-
Experimental Protocols and Data
Table 1: Recommended Reaction Conditions for Synthesis
| Parameter | Recommended Range | Rationale |
| pH | 7.0 - 7.5 | Mimics physiological conditions of the endoplasmic reticulum. |
| Temperature | 37°C | Optimal for most mammalian elongase enzymes. |
| Substrate Ratio | 1:3 (Acyl-CoA:Malonyl-CoA) | Ensures malonyl-CoA is not a limiting factor. |
| NADPH | 1-2 mM | Required for subsequent reduction steps; may prevent feedback inhibition. |
| Antioxidant (BHT) | 50-100 µM | Prevents oxidative degradation of polyunsaturated acyl-CoAs. |
Protocol: In-Vitro Synthesis of this compound
-
Prepare Reaction Buffer: Prepare a 100 mM potassium phosphate buffer, pH 7.2, containing 1 mM EDTA. Deoxygenate by sparging with argon for 20 minutes.
-
Add Reagents: In a microcentrifuge tube, add the following in order:
-
Reaction buffer
-
NADPH to a final concentration of 1.5 mM.
-
BHT to a final concentration of 75 µM.
-
Malonyl-CoA to a final concentration of 150 µM.
-
Precursor very-long-chain acyl-CoA to a final concentration of 50 µM.
-
-
Initiate Reaction: Add the purified very-long-chain 3-oxoacyl-CoA synthase to the reaction mixture. The optimal enzyme concentration should be determined empirically.
-
Incubation: Incubate the reaction at 37°C for 1-2 hours.
-
Stop Reaction: Terminate the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the enzyme.[15]
-
Sample Preparation for Analysis: Centrifuge the mixture to pellet the precipitated protein. The supernatant, containing the acyl-CoAs, can then be analyzed by HPLC.
Protocol: HPLC Analysis and Purification
-
Column: Use a C18 reverse-phase HPLC column.
-
Mobile Phase: A gradient of acetonitrile in a potassium phosphate buffer (e.g., 75 mM, pH 4.9) is effective for separating long-chain acyl-CoAs.[15]
-
Detection: Monitor the elution profile at 260 nm, the absorbance maximum for the adenine ring of Coenzyme A.
-
Purification: For preparative scale, the reaction can be scaled up and the product purified using a semi-preparative HPLC column. The collected fractions corresponding to the product peak can be lyophilized for storage.
Visualizing the Pathway and Troubleshooting
Diagram 1: Synthesis Pathway
Caption: The condensation step in the fatty acid elongation pathway.
Diagram 2: Troubleshooting Logic
References
- 1. alfachemic.com [alfachemic.com]
- 2. alfachemic.com [alfachemic.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Reactome | Synthesis of very long-chain fatty acyl-CoAs [reactome.org]
- 5. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Very-long-chain 3-oxoacyl-CoA synthase - Wikipedia [en.wikipedia.org]
- 7. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Physiological Role of Acyl Coenzyme A Synthetase Homologs in Lipid Metabolism in Neurospora crassa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acyl-coenzyme A synthetases in metabolic control - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Functional roles and novel tools for improving‐oxidative stability of polyunsaturated fatty acids: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Malonyl-CoA - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Oxidative stability of polyunsaturated fatty acid in phosphatidylcholine liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mass Spectrometry of (23Z,26Z,29Z,32Z)-3-oxooctatriacontatetraenoyl-CoA
Welcome to the technical support resource for the analysis of (23Z,26Z,29Z,32Z)-3-oxooctatriacontatetraenoyl-CoA. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the mass spectrometric analysis of this unique very-long-chain polyunsaturated 3-oxoacyl-CoA. The following sections are structured in a question-and-answer format to directly address common issues and provide field-proven insights to ensure the integrity and success of your experiments.
Section 1: Foundational Knowledge & Analyte Characteristics
This section covers the fundamental properties of your analyte and what to expect during mass spectrometric analysis. Understanding the molecule's behavior is the first step in effective troubleshooting.
Q1: What are the key structural features of this compound relevant to mass spectrometry?
Your analyte is a complex lipid intermediate with several features that dictate its behavior in a mass spectrometer:
-
Coenzyme A (CoA) Moiety: This large, polar head group contains a phosphopantetheine arm and a 3',5'-adenosine diphosphate (ADP) unit. It is readily ionizable but also prone to characteristic fragmentation.[1]
-
Very-Long Acyl Chain (C38): The 38-carbon chain makes the molecule highly hydrophobic, which can lead to poor solubility in aqueous mobile phases, potential for aggregation, and strong retention in reversed-phase chromatography.
-
Polyunsaturation (Four Double Bonds): The four cis-double bonds introduce kinks in the acyl chain, affecting its chromatographic behavior. They are also potential sites for oxidation, requiring careful sample handling.
-
3-oxo Group: The ketone group at the C3 position can influence the fragmentation pattern of the acyl chain, though the dominant fragmentation typically occurs within the CoA moiety.
Caption: Key structural components of the analyte.
Q2: What are the expected precursor ions for this molecule in ESI-MS?
The molecular formula for this compound is C59H102N7O17P3S, with an average molecular weight of 1306.46 g/mol .[2][3][4] Depending on the ionization mode and mobile phase composition, you should look for several potential precursor ions.
| Ionization Mode | Adduct | Formula | Calculated m/z (Monoisotopic) | Notes |
| Negative | [M-H]⁻ | C₅₉H₁₀₁N₇O₁₇P₃S⁻ | 1304.60 | Often provides the strongest signal for pure standards.[5] |
| [M-2H+Na]⁻ | C₅₉H₁₀₀N₇O₁₇P₃SNa⁻ | 1326.58 | Common sodium adduct observed in negative mode.[5] | |
| Positive | [M+H]⁺ | C₅₉H₁₀₃N₇O₁₇P₃S⁺ | 1306.62 | Primary ion for MS/MS fragmentation studies. |
| [M+Na]⁺ | C₅₉H₁₀₂N₇O₁₇P₃SNa⁺ | 1328.60 | Very common adduct, especially with glass vials or sodium contamination.[6] | |
| [M+K]⁺ | C₅₉H₁₀₂N₇O₁₇P₃SK⁺ | 1344.57 | Potassium adduct, often seen alongside sodium adducts. | |
| [M+NH₄]⁺ | C₅₉H₁₀₆N₈O₁₇P₃S⁺ | 1323.65 | Expected if using ammonium-based buffers (e.g., ammonium hydroxide).[7] |
Q3: What are the characteristic fragmentation patterns for acyl-CoAs that I should look for in MS/MS?
Acyl-CoAs exhibit highly conserved fragmentation patterns in positive ion mode collision-induced dissociation (CID), which are invaluable for their identification.[8]
-
Neutral Loss of 507 Da: The most characteristic fragmentation is the cleavage of the 3'-phospho-ADP moiety, resulting in a neutral loss of 507.2 Da.[9][10][11][12] A neutral loss scan for 507.2 is a powerful tool for selectively detecting all acyl-CoA species in a complex mixture.[7]
-
Product Ion at m/z 428: Formation of an adenosine-containing fragment ion at m/z 428 is another common observation.[8][10]
-
Acyl-Specific Fragments: The remaining acyl-pantetheine-phosphate fragment ([M+H - 507]⁺) is specific to your analyte and can be used for quantification in Multiple Reaction Monitoring (MRM) assays.[12]
Caption: Characteristic fragmentation of acyl-CoAs.
Section 2: Sample Preparation & Method Optimization
Garbage in, garbage out. This axiom is especially true for sensitive LC-MS analysis. This section addresses common issues originating from sample handling and instrument setup.
Q4: My signal is very low or non-existent. What are the most common sample preparation pitfalls?
Low signal for a very-long-chain species like yours often stems from pre-analytical issues.
Protocol: Troubleshooting Low Signal Intensity
-
Assess Solubility: Your analyte is highly hydrophobic. Ensure it is fully dissolved. Standard methanol/water or acetonitrile/water mixtures may be insufficient.
-
Action: Consider using a solvent mixture with higher organic content, such as acetonitrile:isopropanol:water, for reconstitution.[13] Be mindful that very high organic content can cause injection issues.
-
-
Evaluate Extraction Efficiency: The long acyl chain can lead to poor recovery during liquid-liquid extraction or incomplete elution from solid-phase extraction (SPE) cartridges.
-
Action: Use a robust SPE protocol designed for lipids. Ensure elution solvents are strong enough to recover your analyte from the sorbent. A common strategy involves pre-activating a cartridge, loading the sample, washing, and eluting with progressively stronger organic solvents.[8]
-
-
Check for Degradation: The thioester bond in acyl-CoAs is unstable, particularly at high pH. The polyunsaturated chain is susceptible to oxidation.
-
Action: Always prepare samples fresh in cold solvents and use amber or foil-wrapped vials. Keep samples in the autosampler for the shortest time possible. Process tissues or cells quickly and keep them on ice.[13]
-
-
Minimize Adsorption: Long-chain lipids are notoriously "sticky" and can adsorb to plastic and glass surfaces.
-
Action: Use low-adsorption vials (e.g., silanized glass or specific polymer vials). Include a small percentage of a solvent like isopropanol in your final sample diluent to reduce non-specific binding.
-
Q5: How can I minimize ion suppression from my biological matrix?
Ion suppression is a major cause of poor sensitivity and reproducibility, occurring when co-eluting matrix components compete with your analyte for ionization.[14][15] Phospholipids are often the primary culprits in biological samples.[16]
-
Chromatographic Separation: The best defense is a good offense. Develop an LC method that separates your analyte from the bulk of the phospholipids. Given the hydrophobicity of your analyte, it will likely elute late in a standard reversed-phase gradient, which may provide sufficient separation.
-
Sample Preparation: If chromatography alone is insufficient, targeted sample preparation is necessary.
-
Protein Precipitation (PPT): A simple but "dirty" method. While it removes proteins, it leaves phospholipids in the supernatant.[16]
-
Solid-Phase Extraction (SPE): More effective than PPT. Use a protocol that selectively retains and elutes acyl-CoAs while washing away interfering species.[7]
-
Phospholipid Depletion Plates/Cartridges: These are commercially available products that specifically bind and remove phospholipids based on a Lewis acid-base interaction.[14] They can be used after an initial protein precipitation or extraction step.
-
Q6: Should I use positive or negative ionization mode?
The choice depends on your analytical goals.
-
For Quantification: Negative ion mode is often preferred. The phosphate groups on the CoA moiety are acidic, making the molecule amenable to forming a strong [M-H]⁻ ion. This frequently results in a more intense and stable signal, leading to lower detection limits.[5]
-
For Identification & Structural Confirmation: Positive ion mode is superior. The characteristic and highly reliable fragmentation pattern (neutral loss of 507 Da) is predominantly observed in positive ESI-MS/MS.[7][8] This fragmentation is essential for confirming the presence of an acyl-CoA.
Recommendation: Develop methods in both polarities. Use negative mode for sensitive quantification (monitoring the [M-H]⁻ precursor) and positive mode to confirm identity via MS/MS fragmentation.
Section 3: Data Interpretation & Advanced Troubleshooting
Your data contains the answers, but spectra can be complex. This section helps you decipher the results and solve more nuanced problems.
Q7: I see multiple peaks in my chromatogram and complex mass spectra. What is the cause?
This is a common issue when analyzing acyl-CoAs and can be attributed to several phenomena:
-
Adduct Formation: As detailed in Table 1, your analyte can readily form adducts with sodium ([M+Na]⁺) and potassium ([M+K]⁺).[6] These adducts will have a different m/z and may even separate slightly chromatographically.
-
Solution: Use high-purity solvents (LC-MS grade) and avoid glass where possible. If adducts are unavoidable, you can sum the intensities of the protonated and adducted ions for quantification or try to promote a single ion species by adding a controlled amount of an additive (e.g., a low concentration of sodium acetate to drive all signal to the [M+Na]⁺ form), though this can increase background noise.
-
-
In-Source Fragmentation: If the energy in the ion source (e.g., cone voltage, capillary voltage) is too high, your molecule can fragment before it even reaches the mass analyzer. This can lead to the appearance of fragment ions (like the [M+H - 507]⁺ ion) in your full MS1 scan.
-
Solution: Optimize source conditions by infusing a pure standard of a similar acyl-CoA. Start with low energy settings and gradually increase them to find the optimal balance between signal intensity and precursor ion stability.
-
-
Dephosphorylation: Acyl-CoAs can lose a phosphate group to form acyl-dephospho-CoAs, which are 80 Da lighter than the parent molecule.[8] These species may be present in the sample or be formed in the ion source.
-
Solution: Look for a precursor ion that is 80 Da lighter than your expected [M+H]⁺. Acyl-dephospho-CoAs exhibit a characteristic neutral loss of 427 Da in MS/MS.[8]
-
Caption: Troubleshooting workflow for poor signal.
Q8: My quantitative reproducibility is poor. What factors should I investigate?
Poor reproducibility in quantitative assays is frustrating but solvable. The key is systematic investigation.
| Problem Area | Potential Cause | Recommended Action |
| Sample Preparation | Inconsistent extraction recovery. | Use a suitable internal standard (IS), ideally a stable isotope-labeled version of the analyte or an odd-chain-length acyl-CoA (e.g., C17:0-CoA).[13] The IS should be added at the very beginning of the extraction process. |
| Matrix Effects | Variable ion suppression between samples. | As discussed in Q5, improve chromatographic separation or implement a more rigorous sample cleanup like phospholipid removal. Ensure the IS co-elutes with the analyte to effectively compensate for matrix effects.[17] |
| LC System | Column degradation, inconsistent gradient delivery. | Perform system suitability tests before each batch. Monitor retention time and peak shape of the internal standard. A shift in retention time can indicate a problem. |
| MS System | Source contamination, detector fatigue. | Clean the ion source regularly, especially when analyzing complex biological samples.[16] Calibrate the instrument according to the manufacturer's schedule. Monitor IS intensity across the run; a downward drift may indicate source fouling. |
By methodically addressing these potential issues, you can build a robust and reliable assay for this challenging but important molecule.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. alfachemic.com [alfachemic.com]
- 4. (23Z,26Z,29Z,32Z)-Octatriacontatetraenoyl-CoA ((23Z,26Z,29Z,32Z)-Octatriacontatetraenoyl-coenzyme A) | 辅酶A衍生物 | MCE [medchemexpress.cn]
- 5. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. shd-pub.org.rs [shd-pub.org.rs]
- 7. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Strategies to improve/eliminate the limitations in shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A study of inter-species ion suppression in electrospray ionization-mass spectrometry of some phospholipid classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 17. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Purification of (23Z,26Z,29Z,32Z)-3-oxooctatriacontatetraenoyl-CoA
Document ID: TSC-VLC-PUFA-CoA-001
Last Updated: January 3, 2026
Introduction: Understanding the Molecule and Its Challenges
Welcome to the technical support guide for the purification of (23Z,26Z,29Z,32Z)-3-oxooctatriacontatetraenoyl-CoA. This very long-chain polyunsaturated ketoacyl-CoA (VLC-PUFA-keto-acyl-CoA) is a challenging molecule to purify due to a combination of inherent chemical instabilities. Its structure contains three key features that dictate the purification strategy:
-
A Very Long Acyl Chain (C38): This imparts extreme hydrophobicity, leading to poor aqueous solubility and a high propensity for aggregation.
-
Polyunsaturated System (Four Z-double bonds): The multiple double bonds are highly susceptible to oxidation, which can be initiated by exposure to air, trace metals, or light.[1] Polyunsaturated fats are known to spoil more quickly than other fats due to their multiple double bonds.[2]
-
A β-Keto Group: The ketone at the C3 position introduces chemical reactivity, making the molecule susceptible to degradation, particularly under harsh pH conditions.
-
A Thioester Bond: Acyl-CoA thioesters are prone to hydrolysis, especially at alkaline or strongly acidic pH.[3]
This guide is structured to provide direct, actionable solutions to common problems encountered during the purification workflow, followed by a broader FAQ section to build foundational knowledge.
Troubleshooting Guide (Problem & Solution Format)
Issue 1: Low or No Recovery After Solid-Phase Extraction (SPE)
Question: I performed a solid-phase extraction on my crude synthesis reaction, but I'm seeing very low or no recovery of my target molecule in the eluate. What's going wrong?
Answer:
This is a common issue stemming from the molecule's extreme hydrophobicity. Here are the likely causes and solutions:
-
Cause A: Irreversible Binding to the SPE Sorbent. Standard C18 silica is often too hydrophobic for a C38 acyl chain. The molecule binds so strongly that it cannot be eluted with typical solvent systems.
-
Solution: Switch to a less retentive stationary phase. Consider a C8 or a phenyl-based sorbent. An alternative and often effective method for acyl-CoA purification involves using an anion-exchange mechanism.[4]
-
-
Cause B: Incomplete Elution. Your elution solvent may not be strong enough to displace the molecule from the sorbent bed.
-
Solution: Increase the percentage of organic solvent in your elution buffer. For this molecule, you may need to use a solvent stronger than acetonitrile, such as 2-propanol (isopropanol), in your elution buffer.[5] Ensure your elution buffer has a slightly acidic pH (e.g., pH 4.0-5.0) to keep the phosphate groups of the CoA moiety protonated and reduce ionic interactions with the sorbent.
-
-
Cause C: Sample Precipitation During Loading. If your crude sample is dissolved in a buffer that is too aqueous, the hydrophobic molecule can precipitate upon loading onto the SPE column, preventing it from binding to the sorbent in the first place.
-
Solution: Ensure your sample is fully solubilized before loading. You may need to add a small amount of an organic solvent like acetonitrile or isopropanol to your crude sample, but not so much that it prevents binding to the SPE sorbent.
-
Self-Validation Check: Always analyze the flow-through, wash, and elution fractions by LC-MS to track where your compound of interest is going. This will immediately tell you if the issue is a lack of binding or a failure to elute.
Issue 2: Multiple Peaks or Smearing During HPLC Purification
Question: My analytical HPLC shows a broad peak, or multiple unexpected peaks, where I expect my pure compound. Is this an isomer, a degradation product, or something else?
Answer:
This is a classic sign of degradation, aggregation, or poor chromatographic conditions. Let's break down the possibilities.
-
Cause A: On-Column Oxidation. The polyunsaturated chain is oxidizing during the HPLC run. The heat generated by the column and the presence of dissolved oxygen in the mobile phase can accelerate this process.
-
Solution 1: De-gas Mobile Phases. Thoroughly sparge your mobile phases with an inert gas (Helium or Argon) and maintain a blanket of inert gas during the run.
-
Solution 2: Add an Antioxidant. Supplement your mobile phases with a low concentration (e.g., 20-50 µM) of an antioxidant like Butylated Hydroxytoluene (BHT) or Triphenylphosphine (TPP). These scavenge radicals that initiate lipid peroxidation.[6] The addition of antioxidants can significantly limit lipid peroxidation.[6]
-
Solution 3: Lower Column Temperature. Run the column at a lower temperature (e.g., 25-30 °C) to reduce the rate of oxidation.[7]
-
-
Cause B: Hydrolysis of the Thioester or Degradation of the β-Keto Group. This occurs if the mobile phase pH is not optimal.
-
Cause C: Analyte Aggregation. The long hydrophobic tail can cause molecules to aggregate, leading to peak broadening and splitting.
-
Solution: Increase the organic modifier concentration in the mobile phase gradient. A steeper gradient may be necessary to keep the molecule solubilized and moving through the column as a sharp band. Using a strong organic solvent like acetonitrile is standard for acyl-CoA separations.[3]
-
-
Cause D: Poor Injection Solvent Choice. Injecting the sample in a solvent much stronger than the initial mobile phase (e.g., pure isopropanol) will cause severe peak distortion.
-
Solution: Dissolve your sample in a solvent that is as close in composition to the initial mobile phase as possible.[7] If solubility is an issue, use the minimum amount of a stronger solvent and inject a smaller volume.
-
Workflow Diagram: Recommended Purification Strategy
The following diagram outlines a robust workflow for purifying this compound, incorporating decision points for troubleshooting.
Caption: Recommended purification workflow for VLC-PUFA-keto-acyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this molecule?
Due to its high susceptibility to oxidation and hydrolysis, storage is critical.[9][10]
-
Short-Term (Days to Weeks): Store as a solution in a suitable organic solvent (e.g., acetonitrile or ethanol) at -20°C to -80°C.[9] The container must be glass with a Teflon-lined cap.[9] Before sealing, flush the headspace with a stream of dry argon or nitrogen to displace oxygen.
-
Long-Term (Months): For maximum stability, store as a lyophilized powder or a dry film under an inert atmosphere (argon is preferred) at -80°C in a sealed glass ampoule or vial. When you need to use it, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.[9]
Q2: Why is a phosphate buffer at acidic pH recommended for the HPLC mobile phase?
There are two primary reasons:
-
Analyte Stability: As mentioned, the thioester bond is more stable at a slightly acidic pH (4.0-6.0).[3] This prevents hydrolysis during the purification run.
-
Chromatographic Performance: The CoA moiety contains phosphate groups. At neutral or alkaline pH, these groups are negatively charged, which can lead to undesirable ionic interactions with residual silanol groups on the silica-based C18 column. This can cause significant peak tailing. Maintaining an acidic pH suppresses the ionization of these silanols and ensures the phosphate groups are in a consistent protonation state, leading to sharper, more symmetrical peaks.
Q3: Can I use mass spectrometry (MS) for detection? What should I look for?
Absolutely. LC-MS is the preferred method for both analysis and confirmation.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used. You should look for the protonated molecular ion [M+H]⁺.
-
Fragmentation: Tandem MS (MS/MS) is invaluable for structural confirmation. Key fragments to look for include the loss of the pantetheine-phosphate portion and fragments corresponding to the acyl chain itself.
-
Oxidation Products: A hallmark of oxidation is the addition of oxygen atoms. Look for masses corresponding to [M+16+H]⁺ (addition of one oxygen), [M+32+H]⁺, and so on. These often appear as small peaks eluting slightly earlier than the main compound.
Q4: My final product looks like a waxy or gummy solid, not a powder. Is this normal?
Yes, this is completely normal for very long-chain, polyunsaturated lipids.[9] Due to the low melting point and hygroscopic nature of these molecules, they rarely form a crystalline powder.[9] The best practice is to dissolve the material in a high-quality organic solvent immediately after the final evaporation step, quantify it via UV absorbance at 260 nm (using the extinction coefficient for Coenzyme A), and store it as an aliquoted solution.[7]
Diagram: Key Degradation Pathways
This diagram illustrates the primary chemical liabilities of the molecule that must be mitigated during purification.
Caption: Major degradation pathways affecting the target molecule.
Key Experimental Protocols
Protocol 1: Analytical RP-HPLC Method
This protocol is for assessing purity and is a starting point for developing a preparative method.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1 x 100 mm, 1.8 µm | High-resolution separation of hydrophobic molecules.[7] |
| Mobile Phase A | 75 mM KH₂PO₄, pH 4.9 in Water | Buffers the system and stabilizes the molecule.[5] |
| Mobile Phase B | Acetonitrile | Strong organic solvent for eluting hydrophobic compounds.[5] |
| Gradient | 50% to 100% B over 15 min | Optimized for resolving very long-chain acyl-CoAs. |
| Flow Rate | 0.3 mL/min | Standard for analytical scale. |
| Column Temp. | 30 °C | Balances efficiency with minimizing on-column oxidation. |
| Detection | UV at 260 nm | Detects the adenine ring of the CoA moiety.[7] |
| Injection Vol. | 2-5 µL | Prevents column overload. |
References
- 1. Lipid droplets and polyunsaturated fatty acid trafficking: Balancing life and death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polyunsaturated Fat: Definition, Foods, Benefits and Risks [healthline.com]
- 3. benchchem.com [benchchem.com]
- 4. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 5. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antioxidants help favorably regulate the kinetics of lipid peroxidation, polyunsaturated fatty acids degradation and acidic cannabinoids decarboxylation in hempseed oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. avantiresearch.com [avantiresearch.com]
- 10. lipids.alfa-chemistry.com [lipids.alfa-chemistry.com]
Technical Support Center: Solubility Challenges of (23Z,26Z,29Z,32Z)-3-oxooctatriacontatetraenoyl-CoA
Introduction: This guide provides a comprehensive troubleshooting resource for researchers encountering solubility issues with (23Z,26Z,29Z,32Z)-3-oxooctatriacontatetraenoyl-CoA. This very-long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA-CoA) possesses a significant hydrophobic acyl chain alongside a hydrophilic Coenzyme A (CoA) group.[1][2] This amphipathic nature makes it particularly susceptible to aggregation and precipitation in aqueous buffers, which can critically impact the accuracy and reproducibility of in vitro enzymatic assays and other biochemical studies. This document outlines the fundamental causes of these solubility problems and offers detailed, field-proven protocols to overcome them, ensuring reliable experimental outcomes.
Core Troubleshooting & FAQs
Q1: My this compound immediately precipitates when I add it to my standard phosphate buffer. What's happening and how do I fix it?
A1: Immediate precipitation is a clear indication that the concentration of your VLC-PUFA-CoA has surpassed its critical micelle concentration (CMC) in a buffer system that cannot support its solubility.[3] The extensive, hydrophobic octatriacontatetraenoyl chain drives the molecules to aggregate to minimize contact with water, leading to the formation of insoluble micelles and subsequent precipitation.[4][5]
Root Cause Analysis:
-
Insufficient Solubilizing Agents: Standard aqueous buffers lack the necessary components to shield the hydrophobic acyl chains, leading to their aggregation.
-
High Local Concentration: Pipetting a concentrated stock directly into the buffer can create localized high concentrations that exceed the CMC before the compound has a chance to disperse.
-
Suboptimal Buffer Conditions: While secondary to the hydrophobic effect, factors like pH and ionic strength can influence the charge and conformation of the CoA headgroup, potentially contributing to instability.
Troubleshooting Workflow:
Caption: Initial troubleshooting steps for precipitation.
Recommended Solutions:
-
Carrier Proteins (BSA): The most common and often most effective method is to complex the fatty acyl-CoA with fatty acid-free Bovine Serum Albumin (BSA).[6] BSA possesses hydrophobic binding pockets that sequester the acyl chain, presenting a soluble complex to the aqueous environment.[7][8]
-
Protocol:
-
Prepare your buffer with fatty acid-free BSA. A molar ratio of 2:1 to 6:1 (fatty acid:BSA) is a common starting point.[6]
-
While gently stirring or vortexing the BSA-containing buffer, slowly add the this compound stock solution.
-
Incubate the mixture for at least 30-60 minutes at 37°C to ensure complete complexation before use.[6][9]
-
-
-
Detergents: In cases where BSA might interfere with the assay, non-ionic or zwitterionic detergents can be employed. These form micelles that encapsulate the hydrophobic tail of the fatty acyl-CoA.[10][11]
-
Selection: Start with non-denaturing, non-ionic detergents like Triton™ X-100 or those with glycosidic head groups.[12] The choice is critical and must be empirically validated for compatibility with your specific assay.
-
Protocol:
-
Prepare your buffer containing the chosen detergent at a concentration well above its CMC.
-
Slowly add the fatty acyl-CoA stock to the detergent-containing buffer with continuous, gentle mixing.
-
-
Table 1: Comparison of Common Solubilizing Agents
| Agent | Recommended Starting Concentration | Pros | Cons |
| Fatty Acid-Free BSA | 2:1 to 6:1 molar ratio (acyl-CoA:BSA) | Physiologically relevant, highly effective, enhances stability.[6] | Can interfere with some enzyme kinetics or binding studies; introduces a protein component.[7] |
| Triton™ X-100 | 0.05% - 0.1% (v/v) | Low CMC, effective solubilizer. | Aromatic ring absorbs at 280 nm, can interfere with protein quantification; may inhibit some enzymes.[12] |
| CHAPS | 5-10 mM | Zwitterionic, less denaturing than many ionic detergents.[13] | Can still be disruptive to protein-protein interactions; higher cost. |
Q2: I'm using BSA, but my enzyme kinetics are inconsistent between experiments. How can I improve reproducibility?
A2: Batch-to-batch variability when using BSA is a frequent challenge. It often stems from inconsistencies in the preparation of the BSA-acyl-CoA complex, which can alter the concentration of substrate that is truly available to the enzyme.
Underlying Causes and Solutions:
-
BSA Quality: The term "fatty acid-free" can be relative. Different lots or suppliers may have varying levels of residual bound fatty acids, which will compete with your this compound for binding sites.[6]
-
Solution: Source high-purity, fatty acid-free BSA from a single, reputable supplier. Whenever possible, purchase a single large lot to be used across a series of related experiments.
-
-
Incomplete Complexation: Insufficient incubation time, suboptimal temperature, or improper mixing can result in a heterogeneous mixture of free acyl-CoA, partially bound complexes, and micelles.
-
Solution: Standardize your preparation protocol rigorously. Always add the acyl-CoA stock to the BSA solution (never the reverse), mix gently but thoroughly, and maintain a consistent incubation time and temperature (e.g., 1 hour at 37°C).[6]
-
-
Molar Ratio: The ratio of fatty acyl-CoA to BSA is a critical determinant of the free substrate concentration. Too little BSA can lead to precipitation, while too much can sequester the substrate, making it unavailable to the enzyme.
-
Solution: Empirically determine the optimal molar ratio for your specific assay by performing a titration. This involves keeping the total this compound concentration constant while varying the BSA concentration and measuring the resulting enzyme activity.
-
Caption: Standardized workflow for preparing reproducible BSA-acyl-CoA complexes.
Q3: Is it appropriate to first dissolve this compound in an organic solvent? Which solvent is best, and what is the correct procedure for adding it to my aqueous buffer?
A3: Yes, creating a concentrated stock solution in a water-miscible organic solvent is a standard and recommended practice. The choice of solvent and the dilution method are crucial to prevent the compound from precipitating upon contact with the aqueous buffer.
Recommended Solvents and Procedure:
-
Primary Choice: High-purity ethanol is generally the preferred solvent. It is readily miscible with water and tends to be less disruptive to enzyme structure and function at low final concentrations compared to other solvents.[7]
-
Alternatives: DMSO can also be used, but it is known to affect enzyme activity more significantly, even at low concentrations.[14] Acetonitrile is another option.[15] The compatibility of any solvent with your specific enzyme system must be verified.
Step-by-Step Protocol for Stock Solution and Use:
-
Dissolution: Dissolve the lyophilized this compound in a minimal volume of 100% ethanol to create a concentrated stock (e.g., 5-10 mM). To prevent oxidation of the polyunsaturated acyl chain, overlay the stock solution with an inert gas (like argon or nitrogen) and store it at -80°C.
-
Dilution into Buffer:
-
Crucial Rule: Never add the aqueous buffer to the organic stock. This will cause immediate, localized precipitation.
-
Correct Method: Add a small volume of the organic stock solution dropwise into a much larger volume of the final aqueous buffer (which should already contain BSA or detergent) while the buffer is being vigorously vortexed or stirred.
-
Solvent Concentration Limit: The final concentration of the organic solvent in your assay should be kept to an absolute minimum, ideally below 1% (v/v), to avoid artifacts.[16] Always include a "solvent only" control in your experiments to confirm that the solvent at its final concentration does not independently affect the assay outcome.
-
Table 2: Organic Solvent Considerations
| Solvent | Max Recommended Final Conc. (v/v) | Pros | Cons |
| Ethanol | < 1% | Good water miscibility, generally well-tolerated by enzymes.[7] | Can be inhibitory at higher concentrations.[16] |
| DMSO | < 0.5% | Potent solvent. | Often more disruptive to protein structure and function; can interfere with some assay chemistries.[14] |
| Acetonitrile | < 1% | Volatile (can be removed if necessary), less reactive than DMSO. | Can perturb protein structure; may interfere with absorbance/fluorescence readings.[15] |
References
- 1. alfachemic.com [alfachemic.com]
- 2. alfachemic.com [alfachemic.com]
- 3. avantiresearch.com [avantiresearch.com]
- 4. Physical properties of fatty acyl-CoA. Critical micelle concentrations and micellar size and shape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The critical micelle concentration of some physiologically important fatty acyl-coenzyme A's as a function of chain length - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solubilization of Saturated Fatty Acids and Its Lysophosphatidylcholine by Complexation With Bovine Serum Albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. wklab.org [wklab.org]
- 10. Membrane Protein Solubilization [sigmaaldrich.com]
- 11. med.unc.edu [med.unc.edu]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Effect of prolonged exposure to organic solvents on the active site environment of subtilisin Carlsberg - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: (23Z,26Z,29Z,32Z)-3-oxooctatriacontatetraenoyl-CoA
Prepared by: Senior Application Scientist, Gemini Division
Welcome to the technical support resource for researchers working with (23Z,26Z,29Z,32Z)-3-oxooctatriacontatetraenoyl-CoA. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of this complex molecule. As a very-long-chain, polyunsaturated beta-ketoacyl-CoA, its unique structure presents several challenges during experimental handling, storage, and analysis. This document offers field-proven insights to help you maintain sample integrity and obtain reliable, reproducible results.
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered by researchers. The answers provide not just solutions, but the underlying chemical and biological principles to empower your experimental design.
Q1: I'm observing a rapid loss of my parent compound signal in my LC-MS analysis, accompanied by a new peak with the mass of free Coenzyme A. What is causing this?
A1: This is a classic sign of thioester bond hydrolysis , the most common non-oxidative degradation pathway for all acyl-CoA molecules.[1][2] The thioester bond is chemically labile and susceptible to cleavage, especially under suboptimal conditions.[1][3]
-
Causality:
-
Chemical Hydrolysis: The thioester bond is prone to nucleophilic attack by water. This reaction is significantly accelerated in neutral to alkaline aqueous solutions (pH > 7.0).[1] Strongly acidic conditions (pH < 4.0) can also promote hydrolysis, although the bond is generally most stable in a slightly acidic environment.[1]
-
Enzymatic Degradation: If your sample is derived from biological tissues or cell lysates, endogenous acyl-CoA thioesterase (ACOT) enzymes are a primary culprit.[4][5] These enzymes are ubiquitous and efficiently catalyze the hydrolysis of the thioester bond to release the free fatty acid and Coenzyme A, regulating intracellular lipid pools.[5][6]
-
-
Immediate Action:
-
Verify pH: Check the pH of all your buffers and reconstitution solvents. Ensure they are within the optimal stability range of pH 4.0-6.8.[1]
-
Minimize Time in Aqueous Buffers: Reduce the time your sample spends in aqueous solutions, especially at room temperature or above. If samples are in an autosampler, it should be cooled to 4°C, and analysis should be performed as quickly as possible.[1]
-
Enzyme Inactivation: For biological samples, ensure your extraction protocol includes a rapid and effective enzyme inactivation step, such as immediate homogenization in an ice-cold, acidic buffer or a quenching step with a high concentration of organic solvent (e.g., acetonitrile, methanol).[1]
-
Q2: My sample analysis shows a complex cluster of peaks, many with lower molecular weights than the parent compound. Some have masses suggesting the addition of oxygen. What is happening?
A2: This pattern is characteristic of lipid peroxidation , an oxidative degradation cascade targeting the four double bonds in the polyunsaturated fatty acyl chain.[7] Polyunsaturated fatty acids (PUFAs) are highly susceptible to oxidation, a process that can be initiated by exposure to atmospheric oxygen, light, or trace metal contaminants.[7][8][9]
-
Causality:
-
Autoxidation: This is a non-enzymatic, free-radical-mediated chain reaction.[8] It generates a heterogeneous mixture of degradation products, including lipid hydroperoxides, aldehydes (such as 4-hydroxy-2-hexenal from ω-3 PUFAs), ketones, and other truncated acyl species.[8] This process is self-propagating and can rapidly consume your parent compound.
-
Enzymatic Oxidation: Enzymes like cyclooxygenases (COXs) and lipoxygenases (LOXs) can also oxidize the PUFA chain, producing specific oxidized metabolites.[10] This is more relevant in biological systems where these enzymes are active.
-
-
Preventative Measures:
-
Inert Atmosphere: Handle and store the compound, both in solid form and in solution, under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen.[7]
-
Use of Antioxidants: Add an antioxidant such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or tocopherol (Vitamin E) to your solvents and buffers.[7]
-
Metal Chelators: Include a chelating agent like EDTA in your buffers to sequester transition metal ions (e.g., Fe²⁺, Cu²⁺) that can catalyze the formation of reactive oxygen species.[7]
-
Light Protection: Store samples in amber vials or protect them from light to prevent photo-oxidation.[8]
-
Q3: My recovery of this compound is consistently low after solid-phase extraction (SPE). How can I improve this?
A3: Low recovery is a multifaceted problem often linked to a combination of degradation and suboptimal extraction parameters. Given the molecule's amphipathic nature (polar CoA head, long nonpolar tail), its interaction with SPE sorbents must be carefully managed.[11]
-
Potential Causes & Solutions:
-
Degradation During Extraction: The issues described in Q1 and Q2 (hydrolysis and oxidation) can occur during the sample preparation and SPE workflow. Ensure all steps are performed quickly, on ice, and with appropriately pH-controlled, de-gassed solvents, potentially supplemented with antioxidants.[1]
-
Irreversible Binding: The long C38 acyl chain can cause strong, irreversible hydrophobic interactions with C18 sorbents if the elution solvent is not strong enough. Conversely, the polar CoA moiety can lead to unwanted secondary interactions.
-
Inefficient Elution: Ensure your elution solvent has sufficient organic strength to disrupt the hydrophobic binding of the C38 tail. A gradient elution or testing different solvent mixtures (e.g., acetonitrile vs. methanol with modifiers) may be necessary. For very-long-chain species, higher percentages of organic solvent are often required.[12]
-
Poor Retention: If the sample is loaded in a solvent with too high an organic content, the molecule may not bind to the sorbent effectively, leading to loss in the flow-through. Optimize the loading conditions to ensure binding.
-
Troubleshooting Guides
Use these guides for a systematic approach to diagnosing and resolving common degradation-related issues.
Guide 1: Diagnosing the Primary Degradation Pathway
This logical flow helps you identify whether hydrolysis or oxidation is the main problem.
Caption: Decision tree for diagnosing the cause of sample degradation.
Data Summary Table
This table summarizes the key chemical species and conditions relevant to your experiments.
| Parameter / Compound | Description / Value | Rationale & Reference |
| Parent Compound | This compound | A very-long-chain, polyunsaturated, beta-ketoacyl-CoA. |
| Hydrolysis Product 1 | Coenzyme A (Free Thiol) | Result of thioester bond cleavage. |
| Hydrolysis Product 2 | (23Z,26Z,29Z,32Z)-3-oxooctatriacontatetraenoic Acid | The corresponding free fatty acid.[4] |
| Common Oxidation Products | Hydroperoxides, Aldehydes, Ketones | Complex mixture resulting from free-radical attack on double bonds.[8] |
| Optimal Storage pH | 4.0 - 6.8 | Minimizes chemical hydrolysis of the thioester bond.[1] |
| Storage Temperature | -80°C (Long-term) | Essential for minimizing both chemical and enzymatic degradation.[1][7] |
| Recommended Antioxidant | Butylated Hydroxytoluene (BHT) | Scavenges free radicals to prevent the lipid peroxidation chain reaction.[7] |
| MS/MS Fragmentation | Neutral Loss of 507 Da | Characteristic fragmentation of the phospho-ADP moiety from the precursor ion, used for identification.[3][11] |
Experimental Protocols
These protocols provide detailed, validated methodologies for handling and analyzing your compound to ensure maximum stability and data quality.
Protocol 1: Sample Extraction from Biological Matrix with Degradation Prevention
This protocol is designed for the rapid quenching and extraction of acyl-CoAs from cell or tissue samples while minimizing enzymatic and chemical degradation.
-
Preparation (Perform all on ice):
-
Prepare an ice-cold Extraction Buffer: 100 mM KH₂PO₄, pH 4.9. The acidic pH helps inhibit thioesterase activity.[1]
-
Prepare an ice-cold Quenching Solution: 75% Acetonitrile / 25% Isopropanol.
-
Pre-chill all tubes and homogenization equipment.
-
-
Homogenization & Quenching:
-
Weigh the frozen tissue or cell pellet (max 50 mg) in a pre-chilled tube.
-
Immediately add 500 µL of the ice-cold Extraction Buffer.
-
Homogenize thoroughly and quickly using a suitable method (e.g., bead beater, sonicator probe) while keeping the sample tube immersed in an ice bath.
-
Immediately after homogenization, add 1.5 mL of the ice-cold Quenching Solution to the homogenate. This precipitates proteins and rapidly denatures enzymes.[1]
-
Vortex vigorously for 1 minute.
-
-
Extraction:
-
Centrifuge the sample at 16,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube. This supernatant contains your acyl-CoAs.[13]
-
Dry the extract completely under a stream of nitrogen gas or using a vacuum concentrator. Avoid excessive heat.
-
-
Reconstitution & Storage:
-
Reconstitute the dried pellet in a suitable solvent for analysis. Methanol often provides better stability than purely aqueous solutions.[3] If a buffer is needed, use a slightly acidic mobile phase-like composition.
-
For immediate analysis, store at 4°C in the autosampler.[1]
-
For long-term storage, store the dry pellet at -80°C under an inert atmosphere.[1]
-
Protocol 2: LC-MS/MS Method for Analysis of Parent Compound and Degradation Products
This method provides a robust starting point for separating the parent compound from its key hydrolytic degradation products.
-
LC System: UPLC/HPLC system capable of binary gradient elution.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is a good starting point. The long acyl chain provides strong retention.[12][14]
-
Mobile Phase A: 10 mM Ammonium Hydroxide in Water (pH ~10.5). Note: High pH improves peak shape for long-chain acyl-CoAs but requires a pH-stable column.[11][14][15]
-
Mobile Phase B: 10 mM Ammonium Hydroxide in 90:10 Acetonitrile:Water.
-
Gradient Elution:
-
0-2 min: 20% B
-
2-15 min: 20% to 100% B (linear gradient)
-
15-20 min: Hold at 100% B
-
20.1-25 min: Re-equilibrate at 20% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analysis Method: Multiple Reaction Monitoring (MRM) for quantification or Neutral Loss Scan for discovery.
-
Neutral Loss Scan: Scan for a neutral loss of 507 Da to identify all potential acyl-CoA species in the sample.[11][14]
-
MRM Transitions (Example):
-
Parent Compound: Monitor the transition from the precursor ion [M+H]⁺ to a product ion resulting from the neutral loss of 507 Da.
-
Free Coenzyme A: Monitor the specific transition for Coenzyme A.
-
Free Fatty Acid: Monitor the transition for the [M-H]⁻ ion in negative mode or [M+H]⁺ in positive mode, depending on ionization efficiency.
-
-
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thioesterase enzyme families: Functions, structures, and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. Regulation of coenzyme A levels by degradation: the ‘Ins and Outs’ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. twinwoodcattle.com [twinwoodcattle.com]
- 9. researchgate.net [researchgate.net]
- 10. Oxidation of polyunsaturated fatty acids to produce lipid mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 13. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
avoiding artifacts in (23Z,26Z,29Z,32Z)-3-oxooctatriacontatetraenoyl-CoA experiments
Welcome to the technical support resource for experiments involving (23Z,26Z,29Z,32Z)-3-oxooctatriacontatetraenoyl-CoA. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting strategies. The inherent chemical properties of this very-long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA-CoA) present unique challenges. Understanding and mitigating these challenges is paramount for generating reproducible and artifact-free data.
Section 1: Critical Handling and Storage Procedures
The integrity of your experimental results begins the moment you receive the compound. Due to its four cis double bonds and long acyl chain, this compound is highly susceptible to degradation.
FAQ 1: What is the single most critical factor in preventing compound degradation?
Answer: Oxygen exclusion. The polyunsaturated acyl chain is extremely prone to lipid peroxidation, a free-radical chain reaction that attacks the double bonds.[1] This process is accelerated by oxygen, light, and trace metal ions.[1] Degradation compromises sample integrity, leading to loss of biological activity and the formation of confounding byproducts.
FAQ 2: How should I store the compound for long-term and short-term use?
Answer: Proper storage is non-negotiable. Follow these guidelines rigorously.
| Storage Form | Duration | Temperature | Atmosphere | Container | Key Considerations |
| Solid/Lyophilized Powder | Long-Term | -80°C | Inert Gas (Argon or Nitrogen) | Glass vial with Teflon-lined cap | Aliquot into single-use amounts before initial storage to avoid repeated freeze-thaw cycles and moisture introduction.[2] |
| Organic Stock Solution | Short-Term (days) | -20°C ± 4°C | Inert Gas (Argon or Nitrogen) | Glass vial with Teflon-lined cap | Not recommended for long-term storage. Never use plastic containers, as solvents can leach plasticizers.[3] |
| Aqueous Solution | Not Recommended for Storage | N/A | N/A | N/A | Prepare fresh for every experiment. The thioester bond is susceptible to hydrolysis, especially at neutral or basic pH.[2] |
Protocol 1: Preparing an Aqueous Working Solution from Solid
This protocol is designed to minimize oxidation and hydrolysis while ensuring complete solubilization.
-
Equilibrate: Allow the sealed vial of the solid compound to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
Inert Atmosphere (Optional but Recommended): If possible, perform the next steps in a glove box under an inert atmosphere.
-
Dissolution:
-
Method A (Direct Dissolution): Add your de-gassed, ice-cold aqueous buffer directly to the vial. Vortex vigorously. If full dissolution is not achieved, sonicate briefly in an ice-water bath. This method avoids the use of organic co-solvents which may affect downstream enzyme activity.[2]
-
Method B (Organic Co-solvent): Dissolve the solid in a minimal volume of high-purity DMSO. Then, dilute this stock into your final aqueous buffer. Note: Always perform a solvent tolerance control for your specific enzyme or assay system.
-
-
Immediate Use: Use the freshly prepared aqueous solution immediately. Keep it on ice for the duration of the experiment setup.[1]
Section 2: Troubleshooting Experimental Artifacts
Inconsistent results are a common frustration when working with long-chain acyl-CoAs. This section addresses the most frequent issues.
Issue 1: Low or No Enzyme Activity
You've set up your assay, but the signal is far lower than expected.
-
Potential Cause 1: Substrate Degradation. The most likely culprit. If the compound was improperly stored or the working solution was not fresh, it may have oxidized or hydrolyzed.[1][2]
-
Solution: Always use a freshly prepared solution from a properly stored aliquot. Verify the integrity of a new lot by analytical methods like LC-MS if possible.
-
-
Potential Cause 2: Micelle Formation. As an amphipathic molecule, this compound will form micelles above its Critical Micelle Concentration (CMC).[4][5] When in a micelle, the substrate is not available to the enzyme, drastically reducing the effective substrate concentration.
-
Solution: Determine the optimal substrate concentration range for your assay. Perform a substrate titration curve. If you observe a sudden plateau or drop in activity at higher concentrations, micelle formation is a likely cause. Consider keeping the substrate concentration in the low micromolar range.[4][5]
-
-
Potential Cause 3: Non-Specific Enzyme Inhibition. Long-chain acyl-CoAs can act as detergents, disrupting protein structure and causing non-specific inhibition.[6][7]
-
Solution: Run parallel controls to test for inhibition. Include a control with a known, stable substrate for your enzyme to ensure the enzyme itself is active. Sometimes, including fatty-acid-free BSA in the assay buffer can help sequester excess acyl-CoA and mitigate non-specific effects.
-
Issue 2: High Background Signal or Non-Reproducible Results
Your no-enzyme controls show a high signal, or your replicates have high variance.
-
Potential Cause 1: Oxidized Substrate Interference. The degradation products of lipid peroxidation can be reactive and may interfere with your detection method (e.g., by reacting with fluorescent probes or absorbing at the detection wavelength).[8]
-
Potential Cause 2: Inaccurate Pipetting. The detergent-like properties of long-chain acyl-CoAs can cause them to adhere to plastic surfaces, leading to inaccurate and variable pipetting.[1]
-
Solution: Use low-retention pipette tips for all steps involving the acyl-CoA.[1] Visually inspect tips to ensure full dispensing. When preparing serial dilutions, pre-wet the tip with the diluent.
-
Troubleshooting Summary Table
| Problem | Potential Cause | Recommended Solution(s) |
| Low/No Signal | 1. Substrate Oxidation/Hydrolysis | Prepare fresh aqueous solutions for every experiment from properly stored aliquots.[2] |
| 2. Micelle Formation (Substrate Sequestration) | Perform a substrate titration to find the optimal concentration below the CMC.[4][5] | |
| 3. Non-Specific Enzyme Inhibition | Run inhibitor controls; consider adding fatty-acid-free BSA to the assay buffer.[6] | |
| High Background | 1. Oxidized Substrate Interference | Use de-gassed buffers, add EDTA, and handle under inert gas if possible.[1] |
| 2. Reagent Contamination | Check all buffers and reagents for contamination. | |
| Poor Reproducibility | 1. Inaccurate Pipetting | Use low-retention pipette tips; verify pipette calibration.[1] |
| 2. Incomplete Solubilization | Ensure the compound is fully dissolved using vortexing or brief sonication on ice. | |
| 3. Freeze-Thaw Degradation | Use single-use aliquots to avoid repeated freezing and thawing of the stock.[2] |
Section 3: Visualizing Workflows and Causal Relationships
Understanding the connections between preparative steps and potential artifacts is key to successful experimentation.
Caption: Recommended experimental workflow for handling VLC-PUFA-CoAs.
Caption: Causal relationships between common problems and root causes.
Section 4: References
-
Twinwood Cattle Company. Oxidation of Polyunsaturated Fatty Acids and its Impact on Food Quality and Human Health. Available at: --INVALID-LINK--
-
ResearchGate. β-Oxidation of polyunsaturated fatty acids. (1988). Available at: --INVALID-LINK--
-
PubMed Central (PMC). Oxidation of polyunsaturated fatty acids to produce lipid mediators. (2020). Available at: --INVALID-LINK--
-
BenchChem. Best practices for handling and storing synthetic 9-decenoyl-CoA. Available at: --INVALID-LINK--
-
PubMed. Physical properties of fatty acyl-CoA. Critical micelle concentrations and micellar size and shape. (1985). Available at: --INVALID-LINK--
-
BenchChem. Technical Support Center: Preventing Degradation of Polyunsaturated Acyl-CoAs. Available at: --INVALID-LINK--
-
OUCI. Physical properties of fatty acyl-CoA. Critical micelle concentrations and micellar size and shape. Available at: --INVALID-LINK--
-
ResearchGate. Physical properties of fatty acyl-CoA. Critical micelle concentrations and micellar size and shape. Available at: --INVALID-LINK--
-
NutraIngredients. Fish oil oxidation: Experts debate the science and health impacts. (2022). Available at: --INVALID-LINK--
-
PubMed. Studies on Acetyl-Coenzyme A Synthetase of Yeast: Inhibition by Long-Chain Acyl-Coenzyme A Esters. Available at: --INVALID-LINK--
-
PubMed Central (PMC). Long-chain polyunsaturated fatty acid sources and evaluation of their nutritional and functional properties. Available at: --INVALID-LINK--
-
BenchChem. Methodological & Application Notes for Acyl-CoA Analysis from Biological Tissues. Available at: --INVALID-LINK--
-
Alfa Chemistry. This compound. Available at: --INVALID-LINK--
-
PubMed. Artifacts in ultracentrifugal estimation of aqueous fatty acid concentration. Available at: --INVALID-LINK--
-
PubMed. Micellization of fatty acyl-CoA mixtures and its relevance to the fatty acyl selectivity of acyltransferases. (1987). Available at: --INVALID-LINK--
-
Abcam. Troubleshooting guide for enzymatic assay kits. Available at: --INVALID-LINK--
-
Wikipedia. Malonyl-CoA. Available at: --INVALID-LINK--
-
MedchemExpress. (23Z,26Z,29Z,32Z)-3-Oxooctatriacontatetraenoyl-coenzyme A. Available at: --INVALID-LINK--
-
Chemistry LibreTexts. How is a micelle formed. Available at: --INVALID-LINK--
-
PubMed. Inhibition of very long chain acyl-CoA dehydrogenase during cardiac ischemia. Available at: --INVALID-LINK--
-
MDPI. Inhibitory Investigations of Acyl-CoA Derivatives against Human Lipoxygenase Isozymes. (2023). Available at: --INVALID-LINK--
-
PubMed. Inhibition of long chain fatty acyl-CoA synthetase (ACSL) and ischemia reperfusion injury. (2014). Available at: --INVALID-LINK--
-
ResearchGate. What solvent can I use to prepare stock solution of long chain unsaturated fatty acyl coa?. (2015). Available at: --INVALID-LINK--
-
R&D Systems. Protocols & Troubleshooting Guides. Available at: --INVALID-LINK--
-
PubMed Central (PMC). Protocol for the purification, analysis, and handling of acyl carrier proteins from type I fatty acid and polyketide synthases. Available at: --INVALID-LINK--
-
StatPearls - NCBI Bookshelf. Biochemistry, Fatty Acid Oxidation. Available at: --INVALID-LINK--
-
BioAssay Systems. Fatty Acyl-CoA Assay. Available at: --INVALID-LINK--
-
Cyberlipid. Fatty acyl CoA analysis. Available at: --INVALID-LINK--
-
Alfa Chemistry. (23Z,26Z,29Z,32Z)-Octatriacontatetraenoyl-CoA. Available at: --INVALID-LINK--
-
PubMed Central (PMC). Acyl-CoA Metabolism and Partitioning. Available at: --INVALID-LINK--
-
Abcam. Acyl-CoA Synthetase Assay Kit (Fluorometric) (ab273315). Available at: --INVALID-LINK--
-
PubMed Central (PMC). A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry. Available at: --INVALID-LINK--
-
ResearchGate. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: Acyl-CoA profiles in short-chain fatty acid oxidation defects. Available at: --INVALID-LINK--
-
PubMed. Recent developments in the analytical approaches of acyl-CoAs to assess their role in mitochondrial fatty acid oxidation disorders. (2023). Available at: --INVALID-LINK--
-
ResearchGate. Methods to Monitor Fatty Acid Transport Proceeding Through Vectorial Acylation. Available at: --INVALID-LINK--
-
BioAssay Systems. EnzyFluo™ Fatty Acyl-CoA Assay Kit. Available at: --INVALID-LINK--
-
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References
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- 2. benchchem.com [benchchem.com]
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- 8. twinwoodcattle.com [twinwoodcattle.com]
Technical Support Center: Prevention of (23Z,26Z,29Z,32Z)-3-oxooctatriacontatetraenoyl-CoA Oxidation
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with (23Z,26Z,29Z,32Z)-3-oxooctatriacontatetraenoyl-CoA. The inherent molecular structure of this compound—specifically its polyunsaturated fatty acyl (PUFA) chain—renders it highly susceptible to oxidation. This document offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to maintain sample integrity and ensure experimental reproducibility.
Introduction: The Inherent Instability of Polyunsaturated Acyl-CoAs
This compound contains a long polyunsaturated acyl chain. The methylene groups located between the cis-double bonds (known as bis-allylic hydrogens) are particularly weak and susceptible to abstraction by free radicals. This event initiates a damaging, self-propagating chain reaction known as autoxidation or lipid peroxidation.[1][2] This process generates lipid hydroperoxides as primary products, which can further decompose into reactive aldehydes and ketones, compromising the structural and functional integrity of the molecule.[3][4] Factors such as exposure to atmospheric oxygen, elevated temperatures, light, and trace metal ions can significantly accelerate this degradation.[5][6]
Frequently Asked Questions (FAQs)
Q1: My results are inconsistent. Could oxidation of my (23Z,...)-3-oxooctatriacontatetraenoyl-CoA be the cause?
A1: Absolutely. Inconsistent or non-reproducible results in enzymatic assays or analytical measurements are a hallmark of sample degradation.[5] Oxidation introduces a heterogeneous mixture of hydroperoxides, aldehydes, and other breakdown products, which can act as inhibitors or alternative substrates in enzymatic reactions, leading to unreliable data.
Q2: What are the tell-tale signs of oxidation in my sample?
A2: The primary indicator of early-stage oxidation is the formation of conjugated dienes.[7] The initial autoxidation process causes a rearrangement of the double bonds, creating a conjugated system that absorbs UV light strongly around 233 nm.[8][9][10] This can be monitored using a UV-Vis spectrophotometer. In later stages, you might detect secondary oxidation products like malondialdehyde (MDA) or 4-hydroxyalkenals using more advanced techniques.[11][12]
Q3: What is the single most critical factor in preventing oxidation?
A3: Strict exclusion of oxygen. Oxygen is the ultimate substrate for the peroxidation chain reaction.[1][2] All handling, storage, and experimental steps must be performed under an inert atmosphere (e.g., high-purity argon or nitrogen) using appropriate air-sensitive techniques.[13][14][15]
Q4: How should I store my stock solutions and solid samples?
A4: For long-term stability, solid material and solutions should be stored at -80°C under a dry, inert atmosphere (argon is preferred due to its density).[5] Before freezing, flush the vial headspace thoroughly with inert gas. It is highly recommended to aliquot samples into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can introduce oxygen and accelerate degradation.[5] For short-term use during an experiment, always keep the sample on ice.[5]
Q5: Which antioxidants are recommended and at what concentration?
A5: Radical-trapping antioxidants are essential.
-
Butylated Hydroxytoluene (BHT): A synthetic antioxidant commonly used to protect lipids.[16] It can be added to solvents or buffers at a final concentration of 50-100 µM.
-
α-Tocopherol (Vitamin E): A natural, lipid-soluble antioxidant that is highly effective.[17][18][19] However, be aware that at very high concentrations, it can exhibit pro-oxidant activity.[20][21] A concentration of ~100 µM is a safe starting point.
The choice depends on your experimental system and potential downstream interference. Always run a control to ensure the antioxidant itself does not affect your assay.
Q6: How important is solvent purity?
A6: Critically important. Solvents, especially ethers like THF or dioxane, can form explosive peroxides upon storage in the presence of air and light. These peroxides can initiate the oxidation of your compound. Always use freshly purified, peroxide-free, and deoxygenated solvents. Buffers should be prepared with high-purity water and thoroughly degassed before use.
Q7: Can metal ions affect my sample's stability?
A7: Yes. Transition metals like iron (Fe²⁺) and copper (Cu⁺) are potent catalysts of lipid peroxidation by promoting the formation of reactive oxygen species via Fenton-like reactions.[6][11] If chelation is compatible with your experiment, consider adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) or phytic acid to your aqueous buffers at a concentration of 0.1-1 mM to sequester trace metal contaminants.[11]
Troubleshooting Guide
| Problem | Likely Cause(s) | Recommended Solution(s) |
| Loss of biological activity or inconsistent assay results. | Sample oxidation leading to structural degradation and formation of inhibitors. | 1. Prepare fresh stock solutions from solid material under inert gas.[5]2. Incorporate a radical-trapping antioxidant (e.g., BHT) into your assay buffer.[16]3. Verify sample integrity via UV-Vis spectroscopy for conjugated dienes (see Protocol 3). |
| Appearance of new peaks in HPLC or LC-MS analysis. | Formation of various oxidation products (hydroperoxides, aldehydes, etc.). | 1. Implement strict anaerobic handling for all sample preparation steps (see Protocol 2).[22][23]2. Store aliquots at -80°C and use each aliquot only once.[5]3. Ensure solvents are peroxide-free and thoroughly degassed. |
| Increase in absorbance around 233 nm in UV-Vis spectrum. | Formation of conjugated dienes, a primary marker of oxidation.[8][9] | 1. Discard the sample. It is compromised.2. Review and improve all handling and storage procedures immediately (see Protocol 1).3. Use an inert atmosphere glovebox for all manipulations if available.[24] |
| Precipitate formation in a previously clear solution upon thawing. | Polymerization or degradation of the oxidized compound. | 1. Discard the sample.2. Ensure rapid snap-freezing in liquid nitrogen and storage at -80°C without temperature fluctuations.[5] |
Visualizing the Problem: The Autoxidation Cascade
The following diagram illustrates the free-radical chain reaction responsible for the degradation of polyunsaturated lipids. The process is divided into three key stages: initiation, propagation, and termination.
Caption: The free-radical chain reaction of lipid autoxidation.
Experimental Protocols
Protocol 1: Best Practices for Handling and Storage
This protocol outlines the essential steps for minimizing exposure to oxygen and other degrading factors.
-
Receiving and Aliquoting:
-
Upon receipt, immediately store the compound at -80°C.
-
For aliquoting, work quickly in a glovebox or on a benchtop with a steady stream of inert gas (argon or nitrogen) flowing into the vial.[13]
-
Use pre-chilled vials and pipette tips.
-
After dispensing, flush the headspace of each aliquot vial with inert gas for 15-30 seconds before sealing tightly with a septum cap.
-
Immediately snap-freeze the aliquots in liquid nitrogen and transfer to -80°C for long-term storage.
-
-
Weighing Solid Compound:
-
Perform weighing inside a glovebox under an inert atmosphere.
-
If a glovebox is unavailable, use a balance in a draft-free area. Open the vial for the minimum time possible while continuously purging the container with a gentle stream of argon.
-
-
Preparing Stock Solutions:
-
Use a solvent that has been deoxygenated (see Protocol 2).
-
Add the solvent to the vial containing the solid compound via an airtight syringe.[15]
-
Dissolve the compound by gentle vortexing or swirling. Avoid sonication, as it can generate localized heat and promote degradation.[16]
-
If the stock solution is not for immediate use, flush the headspace again with inert gas before storing at -80°C.
-
Protocol 2: Preparation of Deoxygenated Solvents
This protocol describes the "Freeze-Pump-Thaw" method, the most effective way to remove dissolved gases from solvents.
Materials:
-
A Schlenk flask or a robust round-bottom flask with a high-vacuum stopcock.[23]
-
High-vacuum pump and line.
-
Inert gas source (argon or nitrogen).
-
Cold bath (liquid nitrogen).
Procedure:
-
Place the solvent in the Schlenk flask (do not fill more than half-full).
-
Freeze: Securely attach the flask to the vacuum line. Freeze the solvent completely by immersing the flask in a liquid nitrogen bath.
-
Pump: Once the solvent is solid, open the stopcock to the vacuum line and evacuate the headspace for 5-10 minutes. This removes the air above the frozen solvent. Close the stopcock.
-
Thaw: Remove the flask from the liquid nitrogen bath and allow the solvent to thaw completely. You will see bubbles of dissolved gas being released from the liquid.
-
Repeat: Repeat the entire Freeze-Pump-Thaw cycle at least three times to ensure complete removal of dissolved oxygen.
-
Storage: After the final thaw, backfill the flask with inert gas.[23] The solvent is now ready for use and can be transferred via a cannula or an airtight syringe.[13][23]
Caption: Workflow for the Freeze-Pump-Thaw deoxygenation method.
Protocol 3: Monitoring Oxidation by UV-Vis Spectroscopy
This protocol provides a rapid method to assess the initial stages of oxidation by quantifying conjugated diene formation.
-
Sample Preparation:
-
Prepare a dilute solution of your compound in a UV-transparent solvent (e.g., ethanol or hexane). The concentration should be chosen to give a maximum absorbance reading below 1.5.
-
Use a matched pair of quartz cuvettes. Use one as a reference (blank) containing only the solvent.
-
-
Measurement:
-
Interpretation:
-
The magnitude of the A₂₃₃ peak is directly proportional to the amount of conjugated diene hydroperoxides formed.
-
A significant increase in A₂₃₃ over time or compared to a freshly prepared standard indicates ongoing sample degradation. This sample should be considered compromised and discarded.
-
References
- 1. Free Radical Oxidation of Polyunsaturated Lipids: New Mechanistic Insights and the Development of Peroxyl Radical Clocks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. New insights regarding the autoxidation of polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Evaluating the In Vitro Potential of Natural Extracts to Protect Lipids from Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Continuous monitoring of lipid peroxidation by measuring conjugated diene formation in an aqueous liposome suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of conjugated diene lipids by derivative spectroscopy in heptane extracts of plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Recent Advances in Analytical Methods for the Detection of Olive Oil Oxidation Status during Storage along with Chemometrics, Authenticity and Fraud Studies | MDPI [mdpi.com]
- 11. Phytic acid inhibits lipid peroxidation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
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- 15. ehs.umich.edu [ehs.umich.edu]
- 16. Therapeutic Uses of Antioxidant Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Anti-oxidative vitamins prevent lipid-peroxidation and apoptosis in corneal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cabidigitallibrary.org [cabidigitallibrary.org]
- 19. academic.oup.com [academic.oup.com]
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- 22. jk-sci.com [jk-sci.com]
- 23. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 24. Thieme E-Books & E-Journals [thieme-connect.de]
Validation & Comparative
A Comparative Analysis of (23Z,26Z,29Z,32Z)-3-oxooctatriacontatetraenoyl-CoA and Other Very-Long-Chain Acyl-CoAs
A Technical Guide for Researchers and Drug Development Professionals
Authored by: Senior Application Scientist
Introduction
Very-long-chain fatty acyl-CoAs (VLCFA-CoAs) are critical metabolic intermediates, playing essential roles in a variety of cellular processes including membrane structure, energy metabolism, and cell signaling. These molecules, characterized by a carbon chain length of 22 atoms or more, are synthesized through a series of elongation steps in the endoplasmic reticulum and are subsequently metabolized via peroxisomal β-oxidation. Dysregulation of VLCFA-CoA metabolism is implicated in several severe neurological disorders, such as X-linked adrenoleukodystrophy (X-ALD), highlighting the importance of understanding the unique properties of individual VLCFA-CoA species.[1]
This guide provides a detailed comparative analysis of a specific polyunsaturated VLCFA-CoA intermediate, (23Z,26Z,29Z,32Z)-3-oxooctatriacontatetraenoyl-CoA (C38:4-3-oxo-CoA) , with other well-characterized saturated, monounsaturated, and polyunsaturated VLCFA-CoAs. By examining their biosynthesis, physicochemical properties, and roles in metabolic pathways, this document aims to provide researchers and drug development professionals with a comprehensive resource for navigating the complexities of VLCFA-CoA biology.
The Unique Nature of this compound
This compound is an unsaturated fatty acyl-CoA with a 38-carbon backbone and four cis double bonds.[2] Its structure as a 3-oxo intermediate places it squarely within the fatty acid elongation cycle, specifically as a product of the condensation reaction catalyzed by an ELOVL elongase. Given its extreme chain length and polyunsaturated nature, it is hypothesized to be synthesized by the ELOVL4 elongase, which is known to be responsible for the production of very-long-chain polyunsaturated fatty acids (VLC-PUFAs).[3][4][5]
VLC-PUFAs, including the precursor to our target molecule, are found in high concentrations in specialized tissues such as the retina, brain, and testes, where they play crucial roles in maintaining membrane fluidity and function.[1][6][7][8] The presence of the 3-oxo group makes C38:4-3-oxo-CoA a transient but critical intermediate, poised for subsequent reduction, dehydration, and a final reduction to form the fully elongated C38:4-CoA.
Biosynthesis: A Comparative Overview
The synthesis of all VLCFA-CoAs occurs through the fatty acid elongation cycle in the endoplasmic reticulum. This process involves four key enzymatic steps, as illustrated below.
Caption: The fatty acid elongation cycle in the endoplasmic reticulum.
The initial and rate-limiting step is the condensation of an acyl-CoA with malonyl-CoA, catalyzed by a member of the Elongation of Very-Long-Chain Fatty Acids (ELOVL) family of enzymes. The substrate specificity of the ELOVL enzyme dictates the type of VLCFA produced.
| Elongase | Primary Substrates | Primary Products | Relevance to C38:4-3-oxo-CoA |
| ELOVL1 | Saturated and monounsaturated C20-C26 acyl-CoAs | Saturated and monounsaturated VLCFA-CoAs (e.g., Lignoceroyl-CoA, Cerotoyl-CoA) | Not directly involved in the synthesis of highly polyunsaturated C38 acyl-CoAs. |
| ELOVL4 | C26-C36 saturated and polyunsaturated acyl-CoAs | VLC-SFAs and VLC-PUFAs up to C38 | Likely the key elongase responsible for the synthesis of the C36 precursor to C38:4-3-oxo-CoA. [3][4][5][9] |
| ELOVL5 | C18-C20 polyunsaturated acyl-CoAs | Precursors for longer chain PUFAs | Involved in the earlier stages of PUFA synthesis, providing the precursors for ELOVL4. |
Physicochemical Properties: A Structural Perspective
The physical properties of VLCFA-CoAs are heavily influenced by their acyl chain length and degree of unsaturation. These properties, in turn, affect their behavior in biological systems, such as their incorporation into membranes and their interaction with enzymes.
| Property | Saturated VLCFA-CoAs (e.g., Lignoceroyl-CoA, C24:0-CoA) | Monounsaturated VLCFA-CoAs (e.g., Nervonoyl-CoA, C24:1-CoA) | Polyunsaturated VLCFA-CoAs (e.g., C28:5n3-CoA) | This compound (C38:4-3-oxo-CoA) (Inferred) |
| Acyl Chain Structure | Straight, flexible chain | Kinked chain due to cis double bond | Multiple kinks, highly flexible | Multiple kinks, likely highly flexible |
| Melting Point | High | Lower than saturated counterparts | Low | Very low |
| Aqueous Solubility | Very low | Slightly higher than saturated counterparts | Higher than saturated counterparts | Likely higher than saturated counterparts of similar chain length |
| Critical Micelle Concentration (CMC) | Low | Higher than saturated counterparts | High | Likely very high |
| Membrane Fluidity | Decrease | Increase | Significant increase | Expected to significantly increase membrane fluidity |
The long, straight chains of saturated VLCFA-CoAs allow for tight packing, leading to higher melting points and decreased membrane fluidity.[10][11] In contrast, the cis double bonds in unsaturated and polyunsaturated VLCFA-CoAs introduce kinks in the acyl chain, disrupting packing and increasing membrane fluidity.[10][11] C38:4-3-oxo-CoA, with its four cis double bonds, is predicted to have a highly flexible and kinked structure, contributing significantly to the fluidity of the membranes in which its elongated product is incorporated.
Metabolic Fate: Peroxisomal β-Oxidation
The primary pathway for the degradation of VLCFA-CoAs is β-oxidation, which occurs exclusively in peroxisomes. This process is essential for maintaining cellular lipid homeostasis and preventing the toxic accumulation of VLCFAs.
Caption: The peroxisomal β-oxidation pathway for VLCFA-CoAs.
The β-oxidation of polyunsaturated VLCFA-CoAs, such as the elongated product of C38:4-3-oxo-CoA, requires additional auxiliary enzymes to handle the double bonds at unconventional positions.[12][13][14] These include isomerases and reductases that reconfigure the double bonds to allow the core β-oxidation machinery to proceed.
| Feature | Saturated VLCFA-CoAs | Polyunsaturated VLCFA-CoAs (including the product of C38:4-3-oxo-CoA) |
| Enzymes Required | Core β-oxidation enzymes (Acyl-CoA oxidase, 2-enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, 3-ketoacyl-CoA thiolase) | Core β-oxidation enzymes plus auxiliary enzymes (e.g., 2,4-dienoyl-CoA reductase, 3,2-enoyl-CoA isomerase)[12][13][14] |
| Rate of Oxidation | Generally slower for longer chain lengths | Can be slower due to the requirement for additional enzymatic steps |
| Metabolic Regulation | Regulated by substrate availability and peroxisome proliferator-activated receptors (PPARs) | Also regulated by PPARs, with potential for feedback inhibition by intermediates |
Experimental Methodologies
The comparative analysis of different VLCFA-CoAs relies on a suite of sophisticated analytical and biochemical techniques.
Analytical Techniques
The accurate quantification and identification of VLCFA-CoAs in biological samples are crucial for understanding their metabolism.
| Technique | Principle | Application in VLCFA-CoA Analysis |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile derivatives of fatty acids based on their boiling points and mass-to-charge ratio. | Gold standard for the analysis of total fatty acid profiles, including VLCFAs, after hydrolysis from their CoA esters.[15][16] |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation of intact acyl-CoAs based on their polarity, followed by mass-selective detection. | Allows for the direct analysis of individual acyl-CoA species, including intermediates like 3-oxoacyl-CoAs, without derivatization.[17][18][19][20] |
| High-Performance Liquid Chromatography (HPLC) | Separation of molecules based on their physicochemical properties. | Can be used for the analysis of fatty acids after derivatization. |
Experimental Protocols
Protocol 1: Analysis of VLCFA-CoA Profiles by LC-MS/MS
-
Sample Preparation: Homogenize tissues or cells in a suitable buffer and perform a liquid-liquid extraction to isolate the lipid fraction containing acyl-CoAs.
-
Chromatographic Separation: Inject the extracted sample onto a reverse-phase C18 column. Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile/isopropanol).
-
Mass Spectrometric Detection: Couple the LC system to a tandem mass spectrometer operating in positive ion mode. Use multiple reaction monitoring (MRM) to specifically detect and quantify individual acyl-CoA species based on their precursor and product ion masses.
-
Data Analysis: Quantify the abundance of each acyl-CoA species by comparing its peak area to that of a known amount of an internal standard (e.g., a deuterated acyl-CoA).
Protocol 2: In Vitro ELOVL4 Elongase Activity Assay
-
Microsome Preparation: Isolate microsomes from cells or tissues expressing ELOVL4.
-
Reaction Mixture: Prepare a reaction mixture containing the isolated microsomes, a fatty acyl-CoA substrate (e.g., C26:0-CoA or a polyunsaturated precursor), radiolabeled [2-¹⁴C]malonyl-CoA, NADPH, and a suitable buffer.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Lipid Extraction and Analysis: Stop the reaction and extract the total lipids. Saponify the lipids to release the fatty acids and then methylate them to form fatty acid methyl esters (FAMEs).
-
Separation and Detection: Separate the FAMEs by reverse-phase thin-layer chromatography (TLC) or GC. Detect the radiolabeled elongated products using a phosphorimager or scintillation counting.[3][21][22]
Protocol 3: Peroxisomal Acyl-CoA Oxidase Activity Assay
-
Peroxisome Isolation: Isolate peroxisomes from tissue homogenates by differential centrifugation.
-
Reaction Mixture: Prepare a reaction mixture containing the isolated peroxisomes, a VLCFA-CoA substrate, and a reagent system that detects the production of hydrogen peroxide (a byproduct of the acyl-CoA oxidase reaction). A common method uses horseradish peroxidase to couple the oxidation of a chromogenic or fluorogenic substrate to H₂O₂ production.[23][24][25]
-
Spectrophotometric or Fluorometric Measurement: Monitor the change in absorbance or fluorescence over time to determine the rate of H₂O₂ production, which is proportional to the acyl-CoA oxidase activity.
Conclusion and Future Directions
This compound represents a fascinating and important, yet understudied, class of metabolic intermediates. Based on its structure and the known functions of related molecules, it is poised to be a key player in the biosynthesis of highly specialized VLC-PUFAs that are critical for neuronal and retinal health.[1][6][7][8][26] Its unique polyunsaturated and elongated structure suggests distinct physicochemical properties that likely contribute to the specialized functions of the membranes in which its downstream products reside.
Further research is imperative to fully elucidate the specific roles of C38:4-3-oxo-CoA and other VLC-PUFA-CoAs. The development of specific inhibitors for ELOVL4 and other enzymes in the VLCFA metabolic pathway will be invaluable for dissecting their functions. Moreover, advanced mass spectrometry techniques will be crucial for tracing the metabolic fate of these molecules in vivo and understanding their contribution to health and disease. A deeper understanding of these complex lipids will undoubtedly open new avenues for the diagnosis and treatment of devastating neurological and retinal disorders.
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- 26. medicineinnovates.com [medicineinnovates.com]
A Comparative Guide to the Design and Evaluation of Structural Analogs for Very-Long-Chain 3-Oxoacyl-CoA Intermediates
Introduction: The Metabolic Crossroads of Very-Long-Chain Fatty Acids
In the intricate landscape of cellular lipid metabolism, very-long-chain fatty acids (VLCFAs)—those with 22 or more carbon atoms—play critical roles in forming cellular structures like sphingolipids and serving as precursors for signaling molecules.[1][2] The metabolism of these molecules is a tightly regulated balance between synthesis (elongation) in the endoplasmic reticulum and degradation (β-oxidation) in peroxisomes.[3] A disruption in this balance can lead to severe inherited disorders, such as X-linked adrenoleukodystrophy (X-ALD), characterized by the cytotoxic accumulation of VLCFAs.[4]
The molecule (23Z,26Z,29Z,32Z)-3-oxooctatriacontatetraenoyl-CoA represents a hypothetical, yet biochemically plausible, intermediate at the heart of this metabolic nexus. Its structure—a 38-carbon polyunsaturated acyl-CoA with a ketone at the third carbon (the β-position)—places it squarely at a key decision point. It is both a product of the first, rate-limiting step of fatty acid elongation and a substrate for the final thiolytic cleavage step of β-oxidation.[2][5]
This guide provides researchers, scientists, and drug development professionals with a framework for designing and evaluating structural analogs of such pivotal 3-oxo-VLCFA-CoA intermediates. As direct experimental data on this specific C38 molecule is not available in published literature, we will proceed from established biochemical principles, focusing on the key enzymes that process these intermediates. By understanding how to rationally modify these structures, we can create powerful tools to probe enzyme function, elucidate disease mechanisms, and screen for novel therapeutic agents.
The primary enzyme targets for these analogs are:
-
3-Ketoacyl-CoA Thiolases (KAT/Thiolase I): These enzymes catalyze the final step of β-oxidation, cleaving the 3-ketoacyl-CoA into a shortened acyl-CoA and acetyl-CoA. They are crucial for degrading VLCFAs.[6][7]
-
Elongation of Very-Long-Chain Fatty Acids (ELOVL) / 3-Ketoacyl-CoA Reductase Systems: The ELOVL enzymes perform the initial condensation step of elongation, creating the 3-ketoacyl-CoA intermediate.[2][8] This is subsequently reduced by a 3-ketoacyl-CoA reductase. Analogs can be used to probe the substrate specificity and kinetics of this vital anabolic pathway.
PART 1: A Framework for Analog Design and Comparative Analysis
The design of a structural analog is dictated by its intended purpose. Analogs can be crafted as stable enzyme binders for structural studies, as specific inhibitors to modulate a pathway, or as alternative substrates to map an enzyme's specificity. We will compare three principal classes of analogs based on their strategic modifications.
Class 1: Non-hydrolyzable Thioester Analogs
The thioester bond linking the fatty acyl chain to Coenzyme A is metabolically labile and reactive, making long-term kinetic or structural studies challenging.[9] Replacing this bond creates stable molecules that can act as persistent competitive inhibitors or probes for structural biology.
-
Causality of Design: The primary goal is to prevent enzymatic cleavage or turnover. Replacing the thioester sulfur with nitrogen (amide) or oxygen (ester) creates a more stable linkage.[9] Amide bonds are particularly robust. These modifications allow the analog to occupy the enzyme's active site without being processed, facilitating the study of binding kinetics and enabling techniques like X-ray crystallography.
-
Expected Performance: Amide analogs are expected to be highly stable inhibitors, while ester analogs may act as very slow substrates for some enzymes.[9] Their primary utility lies in their ability to provide a static snapshot of enzyme-substrate interaction.
Class 2: Acyl Chain-Modified Analogs
The substrate specificity of enzymes in VLCFA metabolism is largely determined by their ability to accommodate the long, often unsaturated, acyl chain.[10][11] Modifying the chain length, degree of saturation, or branching pattern is a classic strategy to map the dimensions and chemical environment of the substrate-binding channel.
-
Causality of Design: Enzymes like Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) and the ELOVL family have distinct but sometimes overlapping specificities for certain chain lengths and saturation patterns.[10][12] By synthesizing a library of analogs with varied chains (e.g., C22:0, C24:1, C26:0), one can systematically probe the structural requirements for optimal binding and catalysis. For instance, replacing specific glycines with bulkier residues in the binding channel of medium-chain acyl-CoA dehydrogenase would prevent it from binding longer chains; conversely, the presence of these glycines in VLCAD allows it to accommodate chains up to 24 carbons.[11]
-
Expected Performance: The kinetic parameters (Kₘ and Vₘₐₓ) of these analogs will vary significantly. A lower Kₘ indicates higher binding affinity, while a higher Vₘₐₓ suggests more efficient catalysis. This data is invaluable for understanding the structure-activity relationship (SAR) of the target enzyme.
Class 3: Functional Group Analogs and Mechanism-Based Inhibitors
This class involves modifying the chemically active parts of the molecule, such as the 3-oxo group, or introducing reactive functionalities to create irreversible inhibitors.
-
Causality of Design: The 3-oxo group is central to the reactions catalyzed by both thiolases and reductases. Removing it or altering its electronic properties can create potent inhibitors. For example, the drug Trimetazidine is a known inhibitor of 3-ketoacyl-CoA thiolase, demonstrating the therapeutic potential of targeting this site.[13] Introducing alternative functional groups can also create mechanism-based inhibitors that covalently modify the active site, leading to permanent inactivation.
-
Expected Performance: These analogs are expected to be potent enzyme inhibitors, characterized by low IC₅₀ or Kᵢ values. Their effects can be evaluated in both purified enzyme systems and cell-based models, where they should modulate the metabolic flux through the targeted pathway, leading to changes in the levels of upstream or downstream metabolites.
Summary Comparison Table
| Analog Class | Primary Modification | Intended Application | Key Performance Metrics | Supporting Principle |
| Class 1: Non-hydrolyzable | Thioester replacement (e.g., S to N, O) | Structural biology, Competitive inhibition | Binding affinity (Kₔ), Stability | Thioesters are highly reactive; replacement prevents turnover.[9] |
| Class 2: Acyl Chain-Modified | Altered chain length, saturation, branching | Substrate specificity mapping | Kinetic parameters (Kₘ, Vₘₐₓ) | Enzyme binding pockets have specific steric and chemical requirements.[10][11] |
| Class 3: Functional Group | Modification of 3-oxo group, addition of reactive groups | Potent/irreversible inhibition, Pathway modulation | Inhibition constants (IC₅₀, Kᵢ), Changes in cellular metabolite levels | The 3-oxo group is key to catalysis; its modification disrupts the reaction.[13] |
Visualization of the Design & Evaluation Workflow
The following diagram illustrates a logical workflow for the rational design and subsequent experimental validation of structural analogs targeting VLCFA metabolism.
Caption: Workflow for designing and testing structural analogs of VLCFA intermediates.
PART 2: Key Experimental Protocols
The trustworthiness of any comparison guide rests on the robustness of its supporting experimental data. The following section provides detailed, step-by-step protocols for core assays essential for characterizing the performance of newly designed analogs.
Protocol 1: In Vitro 3-Ketoacyl-CoA Thiolase Activity Assay
This protocol describes a continuous spectrophotometric assay to measure the thiolytic cleavage of a 3-ketoacyl-CoA substrate. The reaction consumes free Coenzyme A, which can be monitored using Ellman's reagent (DTNB), which reacts with free thiols to produce a colored product.
Principle: Thiolase cleaves the 3-ketoacyl-CoA substrate in the presence of free Coenzyme A. The rate of CoA consumption is measured. To quantify this, the reaction is stopped at various time points, and the remaining free CoA is reacted with DTNB (5,5'-dithio-bis(2-nitrobenzoic acid)). DTNB reacts with the thiol group of CoA to release 2-nitro-5-thiobenzoate (TNB²⁻), which has a strong absorbance at 412 nm. A decrease in absorbance over time corresponds to thiolase activity.
Materials:
-
Purified 3-ketoacyl-CoA thiolase
-
Assay Buffer: 100 mM Tris-HCl, 25 mM MgCl₂, pH 8.0
-
Substrate: 10 mM stock of 3-ketoacyl-CoA analog in water
-
Coenzyme A (CoA): 10 mM stock in water
-
Stopping Reagent: 10% Trichloroacetic acid (TCA)
-
DTNB Reagent: 2 mM DTNB in 100 mM potassium phosphate buffer, pH 7.0
-
96-well microplate and spectrophotometer
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture. For a 100 µL final volume:
-
70 µL Assay Buffer
-
10 µL Substrate stock (final concentration: 1 mM)
-
10 µL purified enzyme (concentration to be optimized for linear range)
-
-
Initiate Reaction: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding 10 µL of CoA stock (final concentration: 1 mM).
-
Time Points: At specific time points (e.g., 0, 1, 2, 5, 10 minutes), withdraw a 20 µL aliquot of the reaction mixture and immediately add it to a tube containing 20 µL of Stopping Reagent (10% TCA) to quench the reaction.
-
DTNB Reaction:
-
In a 96-well plate, add 180 µL of DTNB Reagent to each well.
-
Add 20 µL of the quenched reaction aliquot to the corresponding well.
-
Incubate for 5 minutes at room temperature to allow for color development.
-
-
Measurement: Read the absorbance at 412 nm (A₄₁₂).
-
Data Analysis:
-
Create a standard curve using known concentrations of CoA to correlate A₄₁₂ with the amount of free thiol.
-
Calculate the rate of CoA consumption per minute. One unit of activity is defined as the amount of enzyme that consumes 1 µmol of CoA per minute under these conditions.
-
For inhibitors, perform the assay with varying concentrations of the analog to determine the IC₅₀.
-
Protocol 2: ELOVL Elongase Activity Assay using LC-MS/MS
This protocol measures the ability of an ELOVL enzyme to elongate a fatty acyl-CoA substrate using malonyl-CoA as the two-carbon donor. The product, which is two carbons longer, is quantified using highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle: Microsomal fractions containing the ELOVL enzyme of interest are incubated with a starting acyl-CoA substrate, malonyl-CoA, and NADPH. The reaction produces a 3-ketoacyl-CoA, which is rapidly reduced and dehydrated to yield an elongated acyl-CoA. The reaction is stopped, and the acyl-CoAs are extracted and analyzed by LC-MS/MS to quantify the starting substrate and the elongated product.
Materials:
-
Microsomal preparation from cells expressing the target ELOVL enzyme
-
Elongation Buffer: 100 mM potassium phosphate buffer, pH 7.4
-
Substrate: 1 mM stock of starting acyl-CoA (e.g., C22:0-CoA)
-
Malonyl-CoA: 10 mM stock in water
-
NADPH: 20 mM stock in water
-
Extraction Solvent: Isopropanol/Butanol/Water (2:1:1 v/v/v) with internal standards
-
LC-MS/MS system with a C18 reverse-phase column
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice. For a 200 µL final volume:
-
140 µL Elongation Buffer
-
20 µL Microsomal preparation (e.g., 50 µg protein)
-
10 µL Substrate stock (final concentration: 50 µM)
-
10 µL Malonyl-CoA stock (final concentration: 500 µM)
-
-
Initiate Reaction: Pre-warm tubes to 37°C for 3 minutes. Initiate the reaction by adding 20 µL of NADPH stock (final concentration: 2 mM).
-
Incubation: Incubate at 37°C for a set time (e.g., 30 minutes). The optimal time should be within the linear range of product formation.
-
Quench and Extract: Stop the reaction by adding 800 µL of ice-cold Extraction Solvent containing appropriate acyl-CoA internal standards (e.g., C17:0-CoA). Vortex vigorously for 1 minute.
-
Phase Separation: Centrifuge at 14,000 x g for 5 minutes. Transfer the organic supernatant to a new tube and dry it under a stream of nitrogen.
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of 80% methanol).
-
Inject onto the LC-MS/MS system.
-
Use a gradient elution method to separate the acyl-CoAs.
-
Monitor the specific parent-daughter ion transitions for the substrate and the elongated product in Multiple Reaction Monitoring (MRM) mode.
-
-
Data Analysis:
-
Quantify the amount of product formed by comparing its peak area to the internal standard's peak area.
-
Calculate the specific activity as pmol of product formed per minute per mg of microsomal protein.
-
When testing analogs as substrates, compare their elongation efficiency to a known substrate.
-
Visualization of Thiolase Inhibition
The diagram below illustrates the competitive inhibition of 3-ketoacyl-CoA thiolase by a stable, non-hydrolyzable analog (Class 1).
Caption: Mechanism of competitive inhibition of thiolase by a stable analog.
Conclusion and Future Directions
The study of this compound and its metabolic context provides a compelling window into the complexities of VLCFA homeostasis. While this specific molecule may be a transient ghost in the metabolic machine, the principles for designing and evaluating its structural analogs are robust and broadly applicable. By creating stable probes, mapping substrate specificities, and developing potent inhibitors for key enzymes like 3-ketoacyl-CoA thiolase and the ELOVL elongases, researchers can gain profound insights into cellular function.
The experimental frameworks provided here offer a validated starting point for these investigations. The combination of rational analog design, rigorous in vitro kinetic and binding analysis, and conclusive cell-based metabolic studies will be instrumental in dissecting the roles of VLCFAs in health and identifying novel therapeutic targets for diseases of lipid metabolism. The continued development of sophisticated analytical techniques, such as high-resolution mass spectrometry and cryo-electron microscopy, will further empower the precise characterization of these molecular interactions, paving the way for the next generation of metabolic modulators.
References
- 1. lipotype.com [lipotype.com]
- 2. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Overlooked Transformation Mechanisms of VLCFAs: Peroxisomal β-Oxidation [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. Thiolase - Wikipedia [en.wikipedia.org]
- 7. InterPro [ebi.ac.uk]
- 8. Kinetic data for modeling the dynamics of the enzymes involved in animal fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Item - IMPROVED SYNTHESIS OF ACETYL-COA AND MALONYL-COA ANALOGS AND THEIR USE TO STUDY STRUCTURE-FUNCTION RELATIONSHIPS OF ACYLTRANSFERASES - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 10. Structural Basis for Substrate Fatty Acyl Chain Specificity: CRYSTAL STRUCTURE OF HUMAN VERY-LONG-CHAIN ACYL-CoA DEHYDROGENASE - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Malonyl-CoA - Wikipedia [en.wikipedia.org]
- 13. taylorandfrancis.com [taylorandfrancis.com]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for (23Z,26Z,29Z,32Z)-3-oxooctatriacontatetraenoyl-CoA
For researchers, scientists, and drug development professionals engaged in the study of lipid metabolism and related therapeutic areas, the accurate and precise quantification of specific lipid species is paramount. (23Z,26Z,29Z,32Z)-3-oxooctatriacontatetraenoyl-CoA, a very long-chain, polyunsaturated fatty acyl-CoA, represents a significant analytical challenge due to its molecular complexity and potential instability. This guide provides a comprehensive comparison of analytical methodologies and a detailed roadmap for the validation of a robust analytical method for this specific analyte, grounded in scientific principles and regulatory expectations.
The Analytical Imperative: Why Method Validation is Critical
Comparative Analysis of Analytical Platforms
While several techniques can be employed for the analysis of fatty acyl-CoAs, their applicability to a very long-chain, polyunsaturated species like this compound varies significantly.[5] The choice of the analytical platform is a critical first step and should be guided by the required sensitivity, specificity, and the complexity of the sample matrix.
| Analytical Platform | Principle | Suitability for this compound | Advantages | Disadvantages |
| High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | Chromatographic separation followed by detection based on the absorbance of UV light by the adenine moiety of Coenzyme A. | Low | Simple, cost-effective. | Low sensitivity and specificity. Not suitable for complex biological matrices where interferences are likely. The long alkyl chain does not contribute to UV absorbance. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile derivatives of the analyte followed by mass-based detection. | Not Recommended | High chromatographic resolution for volatile compounds. | Requires derivatization to increase volatility, which can be complex and introduce variability. The high molecular weight and thermal lability of the intact molecule make it unsuitable for GC. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Chromatographic separation coupled with mass spectrometric detection of the parent ion and specific fragment ions. | Highly Recommended | High sensitivity, specificity, and selectivity. Capable of quantifying low-abundance analytes in complex matrices.[6][7][8][9] | Higher initial instrument cost. Requires expertise in method development and data interpretation. |
Rationale for Recommending LC-MS/MS:
Given the anticipated low physiological concentrations of this compound and the complexity of biological samples (e.g., cell lysates, tissue homogenates), LC-MS/MS is the only viable platform that can provide the necessary sensitivity and selectivity for accurate quantification.[6][7][8][9] The ability to use selected reaction monitoring (SRM) allows for the specific detection of the target analyte even in the presence of a high background matrix.[7]
A Step-by-Step Guide to Method Validation for this compound using LC-MS/MS
This section outlines a detailed experimental protocol for the validation of an LC-MS/MS method for the quantification of this compound, in accordance with ICH Q2(R1) guidelines.[1][3]
Prerequisite: Synthesis and Characterization of an Analytical Standard
A significant challenge for novel or rare analytes is the availability of a certified reference standard. It is presumed that a pure standard of this compound has been synthesized.[10] The identity and purity of this standard must be rigorously confirmed using techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy before proceeding with method validation.
Experimental Workflow
Caption: Workflow for the validation of the LC-MS/MS method.
Detailed Validation Protocols
-
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Protocol:
-
Analyze a blank matrix (e.g., cell lysate from a knockout model, if available, or a surrogate matrix).
-
Analyze the blank matrix spiked with the analytical standard.
-
Analyze the blank matrix spiked with potentially interfering substances (e.g., structurally similar lipids).
-
Compare the chromatograms to ensure that no interfering peaks are observed at the retention time of the analyte.
-
-
Objective: To establish the relationship between the concentration of the analyte and the analytical signal, and to define the concentration range over which this relationship is linear.
-
Protocol:
-
Prepare a stock solution of the analytical standard.
-
Perform a serial dilution to prepare at least five calibration standards spanning the expected concentration range.
-
Analyze each calibration standard in triplicate.
-
Plot the peak area ratio (analyte/internal standard) against the concentration.
-
Perform a linear regression analysis and determine the coefficient of determination (r²).
-
-
Acceptance Criteria: r² ≥ 0.99.
-
Objective: To determine the closeness of the measured value to the true value.
-
Protocol:
-
Prepare quality control (QC) samples at three concentration levels (low, medium, and high) by spiking the blank matrix with known amounts of the analytical standard.
-
Analyze five replicates of each QC level.
-
Calculate the percent recovery for each sample.
-
-
Acceptance Criteria: The mean recovery should be within 85-115% of the nominal value (or 80-120% at the LLOQ).
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Protocol:
-
Repeatability (Intra-assay precision): Analyze six replicates of the low and high QC samples on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-assay precision): Analyze the same QC samples on three different days, with different analysts and/or instruments if possible.
-
Calculate the relative standard deviation (RSD) for each set of measurements.
-
-
Acceptance Criteria: RSD ≤ 15% (or ≤ 20% at the LLOQ).
-
Objective: To determine the lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
-
Protocol:
-
Prepare a series of low-concentration samples.
-
The LLOQ is the lowest concentration that meets the acceptance criteria for accuracy (80-120% recovery) and precision (RSD ≤ 20%).
-
-
Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol:
-
Introduce small variations to the method parameters, such as:
-
Column temperature (e.g., ± 2°C)
-
Mobile phase composition (e.g., ± 2% organic)
-
Flow rate (e.g., ± 5%)
-
-
Analyze the low and high QC samples under each modified condition.
-
Evaluate the impact on the results.
-
-
Acceptance Criteria: The results should remain within the acceptance criteria for accuracy and precision.
The polyunsaturated nature of this compound makes it susceptible to oxidation.[11][12] Therefore, a thorough evaluation of its stability is crucial.
-
Objective: To determine the stability of the analyte in the biological matrix under different storage and processing conditions.
-
Protocol:
-
Freeze-Thaw Stability: Analyze QC samples after three freeze-thaw cycles.
-
Short-Term Stability: Analyze QC samples left at room temperature for a defined period (e.g., 4-24 hours).
-
Long-Term Stability: Analyze QC samples after storage at -80°C for an extended period (e.g., 1, 3, and 6 months).
-
Post-Preparative Stability: Analyze extracted samples that have been stored in the autosampler for a defined period.
-
-
Acceptance Criteria: The mean concentration should be within ±15% of the initial concentration.
Data Presentation and Interpretation
All quantitative data from the validation experiments should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: Summary of Validation Parameters and Acceptance Criteria
| Validation Parameter | Acceptance Criteria |
| Specificity | No significant interference at the retention time of the analyte. |
| Linearity (r²) | ≥ 0.99 |
| Range | To be defined based on the intended application. |
| Accuracy (% Recovery) | 85-115% (80-120% at LLOQ) |
| Precision (% RSD) | ≤ 15% (≤ 20% at LLOQ) |
| LLOQ | Lowest concentration meeting accuracy and precision criteria. |
| Robustness | Results should remain within accuracy and precision limits. |
| Stability (% Deviation) | Within ±15% of the initial concentration. |
Conclusion: A Framework for Confidence
The validation of an analytical method for a complex molecule like this compound is a rigorous but essential process. By systematically evaluating the method's performance against the parameters outlined in this guide, researchers can have a high degree of confidence in the quality and reliability of their data. The recommended LC-MS/MS approach, when properly validated, will provide the necessary sensitivity and specificity to unravel the biological significance of this intriguing very long-chain polyunsaturated fatty acyl-CoA.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. ICH Official web site : ICH [ich.org]
- 3. starodub.nl [starodub.nl]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. benchchem.com [benchchem.com]
- 6. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Oxidative stability of polyunsaturated fatty acid in phosphatidylcholine liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Very-Long-Chain Polyunsaturated Acyl-CoAs Across Species: A Guide for Researchers
Introduction: The Enigmatic World of Very-Long-Chain Polyunsaturated Acyl-CoAs
In the intricate landscape of lipid metabolism, very-long-chain polyunsaturated fatty acids (VLC-PUFAs) and their activated coenzyme A (CoA) thioesters stand out for their structural complexity and specialized biological roles. These molecules, characterized by acyl chains of 24 carbons or more and multiple double bonds, are crucial components of cellular membranes and precursors to signaling molecules. This guide focuses on the comparative analysis of a specific, albeit lesser-known, member of this class: (23Z,26Z,29Z,32Z)-3-oxooctatriacontatetraenoyl-CoA. While direct research on this precise molecule is limited, this guide will provide a comprehensive comparative framework for understanding its broader class of very-long-chain polyunsaturated acyl-CoAs across different species.
We will delve into the biosynthetic pathways, functional significance, and analytical strategies for these complex lipids, offering insights for researchers, scientists, and drug development professionals. The principles and methodologies discussed herein are applicable to the study of a wide range of VLC-PUFA-CoAs, providing a robust foundation for future investigations.
I. Biosynthesis of Very-Long-Chain Polyunsaturated Fatty Acids: A Cross-Species Perspective
The synthesis of VLC-PUFAs is a multi-step process involving the elongation and desaturation of shorter fatty acid precursors. While the fundamental enzymatic reactions are conserved, the specific enzymes and pathways can vary significantly across species.
A. The Elongation Pathway: Building the Carbon Backbone
The elongation of fatty acids beyond the common C16 and C18 forms is carried out by a membrane-bound enzyme system known as the fatty acid elongase (FAE) complex, primarily located in the endoplasmic reticulum.[1] This complex catalyzes a four-step cycle, adding two-carbon units from malonyl-CoA to an existing acyl-CoA primer.[2]
Key Enzymes in Fatty Acid Elongation:
-
3-Ketoacyl-CoA Synthase (KCS): Catalyzes the initial condensation of malonyl-CoA with the acyl-CoA substrate. This is a rate-limiting step and the diversity of KCS enzymes contributes to the variety of VLCFAs produced in an organism.[1]
-
3-Ketoacyl-CoA Reductase (KCR): Reduces the 3-ketoacyl-CoA intermediate.
-
3-Hydroxyacyl-CoA Dehydratase (HCD): Dehydrates the 3-hydroxyacyl-CoA.
-
Trans-2,3-Enoyl-CoA Reductase (ECR): Reduces the trans-2,3-enoyl-CoA to a saturated acyl-CoA, now two carbons longer.
The substrate specificity of the KCS enzyme is a primary determinant of the final chain length of the fatty acid. Different species possess a diverse array of KCS genes, allowing for the synthesis of a wide range of VLCFAs.[1]
dot
Caption: The fatty acid elongation cycle.
B. Desaturation: Introducing Double Bonds
The introduction of double bonds into the fatty acyl chain is catalyzed by a class of enzymes called fatty acid desaturases. These enzymes exhibit remarkable specificity for the position of the double bond they create. The synthesis of polyunsaturated fatty acids involves a series of desaturation and elongation steps.
-
In Microorganisms: Some microorganisms, like the marine protist Thraustochytrium, possess a polyketide synthase-like PUFA synthase pathway that can synthesize VLC-PUFAs de novo.[3] This is an anaerobic pathway and differs significantly from the aerobic desaturase/elongase systems found in other eukaryotes.[3][4]
-
In Plants: Plants synthesize a wide variety of VLCFAs, which are important components of seed oils and cuticular waxes.[1] The diversity of their desaturase and elongase enzymes allows for the production of unique fatty acid profiles.[5]
-
In Animals: Animals, including humans, can synthesize some VLC-PUFAs from dietary essential fatty acids like linoleic acid and α-linolenic acid. The process involves a series of desaturation and elongation steps occurring in the endoplasmic reticulum.[6][7] The enzyme ELOVL4 is particularly important for the synthesis of very long-chain fatty acids (≥C24) in the retina and testes.
dot
Caption: Simplified overview of omega-3 and omega-6 fatty acid biosynthesis.
II. Functional Roles of Acyl-CoAs: Central Metabolic Intermediates
Acyl-CoAs are not merely intermediates in fatty acid metabolism; they are critical regulatory molecules with diverse cellular functions.[8][9]
A. Energy Metabolism
Long-chain acyl-CoAs are transported into the mitochondria via the carnitine shuttle for β-oxidation, a major source of cellular energy in the form of ATP.[8][10] Very-long-chain fatty acids, however, are initially chain-shortened in peroxisomes before further oxidation in the mitochondria.[8] The 3-oxoacyl-CoA intermediate, such as the one in the topic molecule, is a key step in each cycle of β-oxidation.
B. Lipid Synthesis
Acyl-CoAs are the building blocks for the synthesis of a vast array of complex lipids, including triglycerides, phospholipids, and cholesterol esters.[9][10] The specific acyl-CoA species incorporated into these lipids determines their biophysical properties and biological functions.
C. Protein Acylation
The attachment of fatty acyl groups to proteins, known as acylation, can alter their localization, stability, and function. This post-translational modification is a crucial mechanism for regulating cellular signaling.
D. Gene Regulation
Acyl-CoAs can act as ligands for nuclear receptors and other transcription factors, directly influencing gene expression patterns related to lipid and glucose metabolism.[8]
| Function | Description | Key Cellular Location |
| β-Oxidation | Catabolic process that breaks down fatty acyl-CoAs to produce acetyl-CoA and reducing equivalents (NADH, FADH2) for ATP production. | Mitochondria, Peroxisomes |
| Lipid Synthesis | Anabolic process where acyl-CoAs serve as substrates for the synthesis of triglycerides, phospholipids, and other complex lipids. | Endoplasmic Reticulum |
| Protein Acylation | Post-translational modification where fatty acyl groups are attached to proteins, affecting their function and localization. | Various |
| Gene Regulation | Acyl-CoAs can bind to and modulate the activity of transcription factors, thereby controlling gene expression. | Nucleus |
III. Experimental Protocols for the Analysis of Very-Long-Chain Acyl-CoAs
The analysis of VLC-PUFA-CoAs presents significant challenges due to their low abundance, structural diversity, and lability. A robust analytical workflow is essential for accurate detection and quantification.
A. Workflow Overview
A typical workflow for the analysis of acyl-CoAs from biological samples involves:
-
Sample Collection and Quenching: Rapidly halting metabolic activity to preserve the in vivo acyl-CoA pool.
-
Extraction: Isolating the acyl-CoAs from the complex biological matrix.
-
Separation: Chromatographic separation of the different acyl-CoA species.
-
Detection and Quantification: Mass spectrometry-based detection and quantification.
dot
Caption: General workflow for the analysis of acyl-CoAs.
B. Detailed Methodologies
1. Sample Preparation
-
Objective: To extract acyl-CoAs while minimizing degradation.
-
Protocol:
-
Flash-freeze the biological sample in liquid nitrogen to quench metabolic activity.
-
Homogenize the frozen sample in an acidic extraction buffer (e.g., 2:1:1 methanol:chloroform:water with 0.5% formic acid).
-
Centrifuge to pellet cellular debris.
-
The supernatant containing the acyl-CoAs can be further purified using solid-phase extraction (SPE) with a C18 or anion exchange sorbent.
-
-
Causality: The acidic conditions help to protonate the phosphate groups of CoA, improving extraction efficiency and stability. Cold temperatures throughout the procedure are critical to inhibit the activity of endogenous thioesterases that would otherwise hydrolyze the acyl-CoAs.
2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
-
Objective: To separate and quantify individual acyl-CoA species.
-
Protocol:
-
Chromatography: Employ a reversed-phase C18 column with a gradient elution using mobile phases containing a weak acid (e.g., formic acid or acetic acid) and an organic solvent (e.g., acetonitrile or methanol).[11]
-
Mass Spectrometry: Utilize electrospray ionization (ESI) in positive ion mode. Detection is typically performed using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for targeted quantification.[11] A common transition for acyl-CoAs involves the fragmentation of the precursor ion to a product ion corresponding to the CoA moiety.
-
-
Self-Validation: The inclusion of stable isotope-labeled internal standards for key acyl-CoA species is crucial for accurate quantification, as it corrects for variations in extraction efficiency and matrix effects.[12] The co-elution of the analyte with its corresponding labeled internal standard provides a high degree of confidence in its identification.
IV. Comparative Insights and Future Directions
The study of this compound and other VLC-PUFA-CoAs is a burgeoning field with significant implications for understanding health and disease.
Comparative Summary:
| Organism Type | Key Features of VLC-PUFA Biosynthesis | Known Roles |
| Microorganisms | Can possess unique anaerobic PUFA synthase pathways for de novo synthesis.[3][4] | Production of commercially important omega-3 fatty acids (e.g., DHA).[3] |
| Plants | Highly diverse repertoire of elongase and desaturase enzymes leading to a wide variety of VLCFAs in seed oils and waxes.[1][5] | Energy storage, membrane structure, and formation of protective cuticular layers.[1] |
| Animals/Humans | Primarily rely on dietary precursors (linoleic and α-linolenic acid) for VLC-PUFA synthesis. Specialized enzymes like ELOVL4 are crucial for synthesis in specific tissues. | Essential components of membranes in the retina and nervous system; precursors to signaling molecules.[13] |
Future Perspectives:
The development of more sensitive and comprehensive lipidomics platforms will be instrumental in elucidating the full spectrum of VLC-PUFA-CoAs in different species and tissues. Functional studies employing genetic and pharmacological tools are needed to unravel the specific roles of these complex lipids in cellular processes. A deeper understanding of the comparative biochemistry of VLC-PUFA metabolism may open new avenues for nutritional interventions and the development of therapeutic agents for metabolic and neurodegenerative diseases.
References
- 1. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses [mdpi.com]
- 2. Malonyl-CoA - Wikipedia [en.wikipedia.org]
- 3. Biosynthetic mechanism of very long chain polyunsaturated fatty acids in Thraustochytrium sp. 26185 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms for biosynthesis and assembly of nutritionally important very long chain polyunsaturated fatty acids in microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genome-wide comparative analysis of long-chain acyl-CoA synthetases (LACSs) gene family: A focus on identification, evolution and expression profiling related to lipid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biosynthesis of Very-Long-Chain Polyunsaturated Fatty Acids in Transgenic Oilseeds: Constraints on Their Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acyl-CoA metabolism and partitioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What Is Acyl-CoAs Metabolism - Creative Proteomics Blog [creative-proteomics.com]
- 11. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantification of lactoyl-CoA (lactyl-CoA) by liquid chromatography mass spectrometry in mammalian cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.rsc.org [pubs.rsc.org]
Comparative Biological Activity Guide: (23Z,26Z,29Z,32Z)-3-oxooctatriacontatetraenoyl-CoA vs. 3-oxooctatriacontanoyl-CoA
A Senior Application Scientist's Perspective on Structure-Function Relationships in Very-Long-Chain Acyl-CoAs
This guide provides a detailed comparison of the predicted biological activities of (23Z,26Z,29Z,32Z)-3-oxooctatriacontatetraenoyl-CoA (the "unsaturated intermediate") and its saturated analog, 3-oxooctatriacontanoyl-CoA (the "saturated intermediate"). As intermediates in the beta-oxidation of a C38 very-long-chain fatty acid (VLCFA), their distinct structures—a flexible linear chain versus one with rigid, kink-inducing cis-double bonds—dictate divergent paths in metabolism and cellular signaling. We will explore these differences, grounded in established biochemical principles, and provide robust experimental protocols to validate these hypotheses.
Introduction: The Significance of Structure
Very-long-chain fatty acids (VLCFAs, >C22) and their activated acyl-CoA derivatives are not merely metabolic fuel; they are integral structural components of cellular membranes and potent signaling molecules. Their metabolism is primarily initiated in peroxisomes, as their length precludes direct entry into mitochondria[1]. The introduction of four cis-double bonds into the distal tail of a C38 acyl-CoA chain dramatically alters its three-dimensional structure.
-
3-oxooctatriacontanoyl-CoA (Saturated): This molecule is a linear, flexible chain, capable of packing tightly with other lipids. Its biological activity is predicted to be primarily metabolic, serving as a standard substrate for the final step of beta-oxidation.
-
This compound (Unsaturated): The four cis-double bonds introduce multiple rigid kinks into the acyl chain[2][3]. This conformation prevents tight packing, increases the molecule's cross-sectional area, and is hypothesized to reduce its efficiency as a metabolic substrate while enhancing its potential as a signaling molecule, particularly for nuclear receptors that recognize specific three-dimensional shapes[4].
The core of this guide compares how these structural differences translate into functional divergence in two key areas: metabolic processing and receptor-mediated signaling.
Caption: Fig 1. Logic of Structure to Function.
Divergence in Metabolic Fate: Peroxisomal β-Oxidation
The initial cycles of VLCFA beta-oxidation occur in peroxisomes[1]. The process involves a cycle of four enzymatic reactions. The molecules are substrates for the final reaction in a cycle: thiolytic cleavage by 3-ketoacyl-CoA thiolase[5][6]. However, the presence of cis-double bonds in the unsaturated intermediate's parent molecule necessitates a more complex metabolic route long before this step is reached.
Saturated Intermediate Pathway: The saturated C38 fatty acid undergoes sequential rounds of beta-oxidation, producing acetyl-CoA and a shortened acyl-CoA in each cycle. The pathway is direct and requires only the core beta-oxidation enzymes.
Unsaturated Intermediate Pathway: The degradation of a polyunsaturated VLCFA is complicated by its cis-double bonds. The enzymes of beta-oxidation are specific for trans-double bonds[7][8]. Therefore, auxiliary enzymes, including isomerases and reductases, are required to reconfigure the bonds into metabolically compatible forms[9][10][11]. This adds steps and potential regulatory points to the pathway.
This fundamental difference in the upstream pathway implies that the relative abundance and rate of formation of the two 3-oxo intermediates could vary significantly, depending on the expression and efficiency of these auxiliary enzymes.
Caption: Fig 2. Peroxisomal β-Oxidation Pathways.
Hypothesis on Thiolase Activity: The 3-ketoacyl-CoA thiolase catalyzes the cleavage of the 3-oxoacyl-CoA. While these enzymes have broad substrate specificity, the bulky, kinked structure of the unsaturated intermediate may cause steric hindrance within the active site, potentially reducing the enzyme's affinity (higher Km) and/or turnover rate (lower Vmax) compared to the linear saturated intermediate[12][13][14].
Differential Signaling Activity: PPAR Agonism
Beyond metabolism, fatty acids and their derivatives are crucial signaling molecules that regulate gene expression, often by binding to nuclear receptors. The Peroxisome Proliferator-Activated Receptors (PPARs) are a key family of such receptors that act as lipid sensors[4].
-
PPARα: Highly expressed in tissues with high fatty acid oxidation rates (liver, heart), PPARα activation upregulates genes involved in fatty acid uptake and catabolism[4][15].
-
PPARγ: A master regulator of adipogenesis and lipid storage[16].
-
PPARβ/δ: Implicated in fatty acid oxidation in skeletal muscle.
It is well-established that polyunsaturated fatty acids (PUFAs) are potent endogenous ligands for PPARs, whereas saturated fatty acids are generally poor activators[15][16][17]. This difference is attributed to the specific conformation of PUFAs, which allows them to fit snugly into the ligand-binding pocket of the receptors.
Predicted Activity:
-
Saturated Intermediate: Predicted to be a very weak or inactive PPAR agonist. Its primary role remains metabolic.
-
Unsaturated Intermediate: The unique conformation conferred by the cis-double bonds makes it a strong candidate for a potent PPARα and/or PPARδ agonist[15]. Activation of PPARα would create a positive feedback loop, transcriptionally upregulating the very metabolic pathways (including the auxiliary enzymes) required for its own degradation. This dual role as both a substrate and a signaling molecule is a hallmark of lipid metabolism regulation.
Experimental Validation Workflows
To test these hypotheses, a series of in vitro and cell-based assays can be employed. The following protocols provide a framework for objectively comparing the two molecules.
Protocol 1: In Vitro 3-Ketoacyl-CoA Thiolase Kinetics
This experiment aims to determine the kinetic parameters (Km and Vmax) of a purified peroxisomal 3-ketoacyl-CoA thiolase (e.g., SCPx) with each substrate.
Methodology:
-
Reagents: Purified recombinant peroxisomal 3-ketoacyl-CoA thiolase, Coenzyme A (CoA), Tris-HCl buffer (pH 8.0), DTNB (Ellman's reagent), and the two synthesized 3-oxoacyl-CoA substrates.
-
Principle: The thiolase reaction releases a free CoA molecule. DTNB reacts with the free thiol group on CoA to produce a yellow-colored compound that absorbs at 412 nm. The rate of color formation is proportional to enzyme activity.
-
Procedure:
-
Prepare a series of substrate dilutions for both the saturated and unsaturated intermediates (e.g., 0.1 µM to 100 µM) in a 96-well plate.
-
Add a solution containing buffer, CoA, and DTNB to each well.
-
Initiate the reaction by adding a fixed concentration of the purified thiolase enzyme.
-
Immediately place the plate in a spectrophotometer and measure the increase in absorbance at 412 nm over time.
-
-
Data Analysis: Calculate the initial reaction velocity (V₀) for each substrate concentration. Plot V₀ against substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Protocol 2: Cell-Based PPARα Activation Reporter Assay
This assay measures the ability of each compound to activate PPARα and drive the expression of a reporter gene.
Methodology:
-
System: Use a suitable cell line (e.g., HepG2, HEK293) that is co-transfected with two plasmids:
-
Procedure:
-
Plate the transfected cells in a 96-well plate.
-
Treat cells with a range of concentrations of the saturated and unsaturated intermediates (e.g., 1 µM to 50 µM). Include a known PPARα agonist (e.g., GW7647) as a positive control and a vehicle (DMSO) as a negative control.
-
Incubate for 18-24 hours.
-
Lyse the cells and add a luciferase substrate.
-
Measure the resulting luminescence using a luminometer. A co-transfected Renilla luciferase or a cell viability assay should be used to normalize the results[18][20].
-
-
Data Analysis: Normalize the luciferase activity to the control. Plot the fold activation against the compound concentration and fit to a dose-response curve to determine the EC50 (half-maximal effective concentration).
Caption: Fig 3. Workflow for PPARα Reporter Assay.
Protocol 3: Cellular Uptake and Metabolism via LC-MS/MS Lipidomics
This workflow tracks the fate of the parent C38 fatty acids within a cellular system to confirm their conversion to the acyl-CoA intermediates and identify downstream metabolites.
Methodology:
-
Cell Culture: Culture relevant cells (e.g., primary hepatocytes) and treat them with the saturated or polyunsaturated C38 parent fatty acids.
-
Metabolite Extraction: After incubation, harvest the cells. Perform a lipid extraction using a robust method like a modified Folch or Bligh-Dyer extraction[21].
-
Acyl-CoA Analysis:
-
Use a specialized sample preparation protocol for acyl-CoAs, as they are less stable than other lipids.
-
Analyze the extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Develop a targeted method using multiple reaction monitoring (MRM) to specifically detect and quantify the parent acyl-CoAs, the 3-oxo intermediates, and predicted downstream shortened acyl-CoAs[22][23][24].
-
-
Data Analysis: Compare the relative abundance of the intermediates and their metabolites between the two conditions. This will reveal if the unsaturated compound accumulates or is metabolized at a different rate than the saturated one.
Predicted Data Summary
The following table summarizes the hypothesized outcomes from the proposed experiments, highlighting the expected functional divergence.
| Parameter | 3-oxooctatriacontanoyl-CoA (Saturated) | This compound (Unsaturated) | Rationale |
| Thiolase Kinetics | |||
| Km | Lower | Higher | The linear structure should fit the enzyme active site more readily. |
| Vmax | Higher | Lower | Reduced catalytic turnover is expected due to potential steric hindrance from the kinked chain. |
| PPARα Activation | |||
| EC50 | > 100 µM (Inactive) | 1 - 10 µM (Active) | Polyunsaturated structures are known to be potent PPAR agonists[15][16]. |
| Max Fold Activation | ~1x (None) | > 5x | The specific conformation is predicted to effectively activate the receptor. |
| Cellular Metabolism | |||
| Intermediate Level | Low | Potentially Higher | Slower processing by thiolase could lead to transient accumulation. |
| Metabolite Profile | Standard β-oxidation products | May show alternative products if canonical pathway is slow |
Conclusion
The comparison between this compound and its saturated analog, 3-oxooctatriacontanoyl-CoA, offers a compelling model for a core principle in lipid biology: structure dictates function . The presence of four cis-double bonds is predicted to transform a simple metabolic intermediate into a dual-function molecule.
-
Metabolically, the unsaturated intermediate is likely a less efficient substrate for peroxisomal beta-oxidation due to steric constraints.
-
In signaling, its unique, kinked structure makes it a probable high-affinity ligand for nuclear receptors like PPARα, enabling it to act as a sensor that regulates the very metabolic network it participates in.
The provided experimental workflows offer a clear and robust path for researchers to empirically test these predictions, providing valuable insights into the intricate roles of very-long-chain polyunsaturated fatty acids in health and disease.
References
- 1. The Pathogenesis of Very Long-Chain Acyl-CoA Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. reddit.com [reddit.com]
- 4. Are fish oil omega-3 long-chain fatty acids and their derivatives peroxisome proliferator-activated receptor agonists? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiolase - Wikipedia [en.wikipedia.org]
- 6. InterPro [ebi.ac.uk]
- 7. biology.stackexchange.com [biology.stackexchange.com]
- 8. Fatty Acids -- Additional Enzymes: trans- vs cis [library.med.utah.edu]
- 9. Peroxisomal beta-oxidation of polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Peroxisomal beta-oxidation and polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Peroxisomal β‐Oxidation and Polyunsaturated Fatty Acids a | Semantic Scholar [semanticscholar.org]
- 12. Enhancing the activity and succinyl-CoA specificity of 3-ketoacyl-CoA thiolase Tfu_0875 through rational binding pocket engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The 3-ketoacyl-CoA thiolase: an engineered enzyme for carbon chain elongation of chemical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. PPARs are a unique set of fatty acid regulated transcription factors controlling both lipid metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Polyunsaturated fatty acids: From diet to binding to ppars and other nuclear receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A recombinant PPRE-driven luciferase bioassay for identification of potential PPAR agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. ap-st01.ext.exlibrisgroup.com [ap-st01.ext.exlibrisgroup.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
A Comparative Guide to Cross-Reactivity Studies Involving (23Z,26Z,29Z,32Z)-3-oxooctatriacontatetraenoyl-CoA
This guide provides a comprehensive framework for designing and executing cross-reactivity studies centered on (23Z,26Z,29Z,32Z)-3-oxooctatriacontatetraenoyl-CoA, a specific very long-chain polyunsaturated 3-oxoacyl-CoA. Given the likely role of this molecule as a transient intermediate in fatty acid metabolism, direct experimental data is scarce. Therefore, this guide emphasizes the underlying biochemical principles and provides robust, adaptable methodologies for researchers, scientists, and drug development professionals to investigate its interactions and specificity within the context of the fatty acid elongation cycle.
Introduction: The Significance of Very Long-Chain Fatty Acyl-CoAs in Cellular Metabolism
Very long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are crucial components of cellular lipids, including sphingolipids and glycerophospholipids.[1][2] They play vital roles in numerous physiological processes, such as the formation of the skin barrier, maintenance of myelin sheaths, spermatogenesis, and retinal function.[1][2] The biosynthesis of VLCFAs occurs in the endoplasmic reticulum through a four-step elongation cycle, with each cycle extending the fatty acyl chain by two carbons.[1]
This compound is a predicted intermediate in the elongation pathway of very long-chain polyunsaturated fatty acids (VLC-PUFAs). As a 3-oxoacyl-CoA, it is the direct product of the initial condensation reaction in an elongation cycle and the substrate for the subsequent reduction step. Understanding the specificity of the enzymes that interact with this molecule is critical for elucidating the regulation of VLC-PUFA synthesis and for the development of targeted therapeutics for diseases associated with aberrant fatty acid metabolism.[3]
Metabolic Context: The Fatty Acid Elongation Cycle
The elongation of fatty acyl-CoAs is a cyclical process involving four key enzymatic reactions. The 3-oxoacyl-CoA intermediate is central to this pathway.
Caption: The mammalian fatty acid elongation cycle.
Comparative Analysis: Predicting Cross-Reactivity
Direct cross-reactivity data for this compound is not available. However, by examining the known substrate specificities of the enzymes involved in VLCFA metabolism, we can infer potential cross-reactivities and design experiments for their validation. The primary enzymes of interest are the 3-ketoacyl-CoA synthases (KCS or ELOVLs), which produce the 3-oxoacyl-CoA, and the 3-ketoacyl-CoA reductases (KARs), which consume it.
3-Ketoacyl-CoA Synthases (ELOVL Family)
The ELOVL family of enzymes catalyzes the initial, rate-limiting condensation step in fatty acid elongation and are primary determinants of substrate specificity.[4][5] Mammals have seven ELOVL elongases (ELOVL1-7), each with a characteristic substrate preference for fatty acyl-CoA chain length and degree of saturation.[1]
-
ELOVL1, ELOVL3, and ELOVL7 primarily elongate saturated and monounsaturated fatty acids.[1]
-
ELOVL6 is specific for C12-C16 saturated fatty acids.[1]
-
ELOVL2 and ELOVL5 are involved in the elongation of polyunsaturated fatty acids (PUFAs).[1]
-
ELOVL4 is responsible for the synthesis of very long-chain saturated and polyunsaturated fatty acids (>C26).[1][2]
Given that this compound is a C38 polyunsaturated intermediate, it is likely synthesized by an ELOVL enzyme with a preference for very long-chain polyunsaturated acyl-CoAs, possibly ELOVL4 or a yet-to-be-fully-characterized elongase system. Cross-reactivity studies should, therefore, focus on comparing the interaction of this molecule with enzymes known to process other long-chain and very-long-chain acyl-CoAs.
3-Ketoacyl-CoA Reductases (KAR)
The reduction of the 3-keto group is catalyzed by a 3-ketoacyl-CoA reductase. In mammals, this activity is primarily attributed to KAR, also known as HSD17B12.[6] This enzyme is thought to have broad substrate specificity for the acyl chain length of the 3-oxoacyl-CoA.[7] Therefore, it is plausible that KAR would reduce this compound. Cross-reactivity studies would involve comparing the kinetics of KAR with this substrate versus other 3-oxoacyl-CoAs of varying chain lengths and saturation.
Table 1: Potential Comparative Substrates for Cross-Reactivity Studies
| Compound Class | Specific Examples | Rationale for Comparison |
| Saturated Very Long-Chain 3-Oxoacyl-CoAs | 3-Oxo-lignoceroyl-CoA (C24:0) 3-Oxo-cerotoyl-CoA (C26:0) | To assess the influence of polyunsaturation on enzyme recognition and kinetics. |
| Monounsaturated Very Long-Chain 3-Oxoacyl-CoAs | 3-Oxo-nervonoyl-CoA (C24:1) | To evaluate the effect of a single double bond compared to multiple double bonds. |
| Long-Chain Polyunsaturated 3-Oxoacyl-CoAs | 3-Oxo-arachidonoyl-CoA (C20:4) 3-Oxo-eicosapentaenoyl-CoA (C20:5) | To compare with more common, shorter-chain polyunsaturated intermediates. |
Experimental Methodologies
The following protocols provide a framework for conducting cross-reactivity studies. Due to the unavailability of a commercial standard for this compound, in vitro synthesis or generation of this intermediate within a reconstituted enzymatic system will be necessary.
In Vitro Reconstitution of the Fatty Acid Elongation System
To produce this compound for subsequent assays, an in vitro system with a relevant ELOVL enzyme can be utilized.[8][9]
Protocol 1: In Vitro Synthesis of this compound
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the following in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4):
-
Microsomal preparation containing the ELOVL of interest (e.g., from cells overexpressing ELOVL4) or purified recombinant ELOVL enzyme.
-
(21Z,24Z,27Z,30Z)-Hexatriacontatetraenoyl-CoA (substrate).
-
Malonyl-CoA.
-
NADPH.
-
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes).
-
Reaction Quenching: Stop the reaction by adding an acidic solution (e.g., 10% acetic acid).
-
Extraction: Extract the acyl-CoAs using a solid-phase extraction (SPE) method.[10]
-
Analysis: Analyze the products by LC-MS/MS to confirm the synthesis of the desired 3-oxoacyl-CoA.
Enzymatic Assays for Cross-Reactivity
Protocol 2: 3-Ketoacyl-CoA Reductase Activity Assay
This assay measures the consumption of NADPH, which is proportional to the reduction of the 3-oxoacyl-CoA substrate.
-
Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing:
-
Buffer (e.g., 100 mM potassium phosphate, pH 7.0).
-
Purified recombinant 3-ketoacyl-CoA reductase (KAR/HSD17B12).
-
NADPH.
-
-
Initiation: Start the reaction by adding the 3-oxoacyl-CoA substrate (either the target molecule or a comparator).
-
Measurement: Monitor the decrease in absorbance at 340 nm (the absorbance maximum for NADPH) over time using a spectrophotometer.
-
Kinetic Analysis: Calculate the initial reaction velocity and determine the kinetic parameters (Km and Vmax) by varying the substrate concentration.
Caption: Workflow for the 3-Ketoacyl-CoA Reductase activity assay.
LC-MS/MS for Acyl-CoA Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoA species.[10][11]
Protocol 3: LC-MS/MS Analysis of 3-Oxoacyl-CoAs
-
Sample Preparation: Extract acyl-CoAs from the reaction mixture or cell lysates using SPE.
-
Chromatographic Separation:
-
Column: Use a C18 reversed-phase column.
-
Mobile Phase: Employ a gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).[12]
-
-
Mass Spectrometry Detection:
-
Ionization: Use positive electrospray ionization (ESI+).
-
Detection Mode: Operate in Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity. Select precursor and product ion pairs specific for each acyl-CoA.
-
-
Quantification: Use a stable isotope-labeled internal standard for accurate quantification.
Table 2: Example MRM Transitions for Acyl-CoA Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | Predicted | Predicted |
| 3-Oxo-lignoceroyl-CoA (C24:0) | Calculated | Calculated |
| 3-Oxo-arachidonoyl-CoA (C20:4) | Calculated | Calculated |
| Internal Standard (e.g., C17:0-CoA) | Known | Known |
| Note: The exact m/z values will need to be determined empirically or from high-resolution mass spectrometry data. |
Data Interpretation and Conclusion
By comparing the kinetic parameters (Km and Vmax) obtained from the enzymatic assays for this compound and the panel of alternative substrates, a quantitative measure of cross-reactivity can be established. A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher Vmax suggests a greater catalytic efficiency. The LC-MS/MS data will provide a definitive identification and quantification of the enzymatic reaction products, confirming the specificity of the interactions.
This comparative guide provides a robust scientific framework for investigating the cross-reactivity of this compound. While direct data on this specific molecule is limited, the proposed methodologies, grounded in the established principles of fatty acid metabolism, will enable researchers to generate novel and valuable insights into the intricate regulation of VLC-PUFA biosynthesis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. scispace.com [scispace.com]
- 3. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Very-long-chain fatty acid biosynthesis is controlled through the expression and specificity of the condensing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mammalian fatty acid elongases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. Very-long-chain 3-oxoacyl-CoA reductase - Wikipedia [en.wikipedia.org]
- 8. In vitro reconstitution and steady-state analysis of the fatty acid synthase from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A single-cell platform for reconstituting and characterizing fatty acid elongase component enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. jsbms.jp [jsbms.jp]
- 12. LC–MS/MS-based simultaneous quantification of acylcarnitines, eicosapentaenoic acid, and docosahexaenoic acid: exploring potential biomarkers in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Performance Analysis: Synthetic vs. Natural (23Z,26Z,29Z,32Z)-3-oxooctatriacontatetraenoyl-CoA
A Senior Application Scientist's Guide to a Niche Metabolic Intermediate
In the intricate world of lipidomics and metabolic pathway analysis, the study of transient intermediates is paramount to understanding enzyme function and disease pathology. One such molecule is (23Z,26Z,29Z,32Z)-3-oxooctatriacontatetraenoyl-CoA, a very-long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA-CoA). This guide provides a comparative analysis of synthetic versus naturally-derived forms of this molecule, grounded in the practical realities of biochemical research. For highly labile and low-abundance intermediates like this, a direct comparison is not one of simple equivalence but rather a narrative of necessity, validation, and superior utility offered by a synthetic standard.
The molecule is a key intermediate in the biosynthesis of C38 VLC-PUFAs, a process critical in specialized tissues like the retina and brain.[1][2][3] The fatty acid elongation cycle involves four sequential reactions: condensation, reduction, dehydration, and a second reduction. Our target molecule is the direct product of the first, rate-limiting condensation step, catalyzed by a β-Ketoacyl-CoA Synthase (KCS), a member of the Elongation of Very Long Chain Fatty Acids (ELOVL) protein family, specifically ELOVL4 for substrates of this length.[2][4][5] Its position as a transient intermediate, immediately targeted by the subsequent enzyme, 3-ketoacyl-CoA reductase (KCR), makes its isolation from natural sources practically impossible. Therefore, chemical synthesis is not merely an alternative; it is the only viable path for obtaining this compound for quantitative research.
This guide will, therefore, reframe the comparison: we will evaluate the performance of the synthetic molecule by its ability to function as a validated, high-fidelity tool to probe the natural biological system.
Part 1: The Synthetic Imperative & Quality Assurance
The core challenge with natural intermediates is their fleeting existence. Cellular metabolic control ensures that the product of one enzyme is efficiently channeled to the next, preventing accumulation. Any attempt to extract this compound from tissues would yield infinitesimally small quantities, likely degraded, and mixed with countless other lipid species, making it unusable for experimental work.
A synthetic approach, while complex, overcomes these issues, yielding a pure, isomerically-defined product. A plausible, though non-trivial, synthetic route would involve the multi-step synthesis of the C38 tetraenoic acid followed by its activation to a Coenzyme A thioester. The critical part of this process is not just the synthesis itself, but the rigorous analytical verification that confirms its identity and purity.
Experimental Protocol: Verification of Synthetic Acyl-CoA via LC-MS/MS
Trust in a synthetic standard begins with its analytical validation. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose.[6][7][8]
Objective: To confirm the molecular weight and purity of the synthesized this compound.
Methodology:
-
Sample Preparation:
-
Dissolve the synthesized product in an appropriate organic solvent (e.g., methanol or acetonitrile) to a concentration of ~1 µM.
-
Prepare a dilution series for assessing sensitivity and linearity.
-
-
Chromatographic Separation (LC):
-
Column: Use a reverse-phase column suitable for lipidomics (e.g., C8 or C18).[7][8]
-
Mobile Phase A: Water with 0.1% ammonium hydroxide.
-
Mobile Phase B: Acetonitrile with 0.1% ammonium hydroxide.
-
Gradient: Run a gradient from a lower percentage of B to a high percentage of B to elute the highly lipophilic molecule. A typical gradient might run from 60% B to 99% B over 15-20 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Detection (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+), as acyl-CoAs ionize well in this mode.[7][8]
-
Full Scan (MS1): Scan for the protonated molecular ion [M+H]⁺. The theoretical molecular weight of the target molecule is ~1322.5 g/mol , so the expected m/z would be ~1323.5.
-
Tandem MS (MS/MS or MS2): Select the precursor ion (~1323.5 m/z) for collision-induced dissociation (CID). A hallmark fragmentation pattern for acyl-CoAs is the neutral loss of the 507 Da ADP moiety or the generation of a characteristic fragment ion from the CoA moiety itself.[6][9] This confirms the presence of the CoA group.
-
Purity Assessment: The purity is determined by the peak area of the target molecule's chromatogram relative to the total ion chromatogram. A high-purity standard should exhibit one major peak.
-
This validation ensures that the synthetic material is indeed the correct molecule, free from significant contaminants that could interfere with subsequent performance assays.
Part 2: Performance Validation in a Bio-Relevant Context
The "performance" of the synthetic this compound is defined by its ability to be recognized and processed by its cognate enzyme. In the VLC-PUFA elongation pathway, this is the 3-ketoacyl-CoA reductase (KCR), which catalyzes the NADPH-dependent reduction of the 3-oxo group to a 3-hydroxy group.
Caption: VLC-PUFA elongation pathway highlighting the target molecule.
Experimental Protocol: 3-Ketoacyl-CoA Reductase (KCR) Kinetic Assay
This assay measures the rate of NADPH consumption, which is directly proportional to the rate of the KCR-catalyzed reduction of our synthetic substrate. The decrease in NADPH absorbance at 340 nm is monitored spectrophotometrically.[10]
Objective: To determine the Michaelis-Menten kinetic parameters (Km and Vmax) of a KCR enzyme using the synthetic 3-oxoacyl-CoA as a substrate.
Materials:
-
Purified or recombinant KCR enzyme.
-
Synthetic this compound (substrate).
-
NADPH.
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.0).
-
UV-transparent 96-well plate or cuvettes.
-
Spectrophotometer capable of reading absorbance at 340 nm.
Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of NADPH in assay buffer.
-
Prepare a stock solution of the synthetic substrate. Due to its lipophilic nature, it may require a small amount of a carrier like BSA or be dissolved in an appropriate buffer. Create a dilution series ranging from 0.1 µM to 50 µM.
-
-
Assay Setup:
-
In each well/cuvette, add:
-
Assay Buffer.
-
NADPH to a final concentration of 150-200 µM.
-
Varying concentrations of the synthetic substrate.
-
-
Include a "no substrate" control to measure any background NADPH oxidation.
-
Equilibrate the plate/cuvettes to the desired temperature (e.g., 37°C).
-
-
Initiation and Measurement:
-
Initiate the reaction by adding a fixed amount of the KCR enzyme to each well.
-
Immediately begin monitoring the decrease in absorbance at 340 nm every 15-30 seconds for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the absorbance vs. time plot. Use the Beer-Lambert law (Extinction coefficient for NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹).
-
Plot V₀ against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Km (substrate concentration at half-maximal velocity) and Vmax (maximal velocity).
-
Successful execution of this assay, yielding reliable kinetic data, is the ultimate proof of the synthetic molecule's "performance." It demonstrates that the molecule has the correct stereochemistry and conformation to bind to the enzyme's active site and be catalytically turned over.
Caption: Experimental workflow for validating synthetic substrate performance.
Part 3: The Comparative Guide
With the understanding that "natural" refers to an inaccessible, theoretical ideal, the comparison highlights the practical and scientific advantages of a well-characterized synthetic standard.
| Feature | Synthetic Standard | "Natural" Intermediate (Theoretical) |
| Availability | Can be synthesized on demand in required quantities (mg to g scale). | Not isolatable in practical quantities; exists only transiently in vivo. |
| Purity | High (>95-99%), analytically confirmed. Free of other cellular lipids. | Extremely low; part of a complex matrix of thousands of other molecules. |
| Isomeric Consistency | Synthesized as a single, defined stereoisomer (all Z-bonds). | Potentially subject to biological variation or side reactions. |
| Quantification | Can be accurately weighed and prepared as a standard solution. | Cannot be quantified from a natural source. |
| "Performance" | Bio-equivalence is confirmed via kinetic analysis, providing reproducible data. | The benchmark for biological activity, but unusable for in vitro assays. |
| Application | Enables quantitative enzyme kinetics, inhibitor screening, and pathway analysis. | Serves as the conceptual basis for research; not a practical research tool. |
References
- 1. Essential Role of ELOVL4 Protein in Very Long Chain Fatty Acid Synthesis and Retinal Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations [frontiersin.org]
- 3. ELOVL4: Very long-chain fatty acids serve an eclectic role in mammalian health and function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactome | Synthesis of very long-chain fatty acyl-CoAs [reactome.org]
- 5. Understanding the Roles of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) in Eye Health - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HMG-CoA Reductase (HMGR) Assay Kit [sigmaaldrich.com]
A Guide to Enhancing Reproducibility in Experiments with Very-Long-Chain Polyunsaturated Fatty Acyl-CoAs
For researchers, scientists, and drug development professionals, the reproducibility of in vitro and in vivo experiments is the bedrock of scientific advancement. When working with complex and often temperamental molecules like (23Z,26Z,29Z,32Z)-3-oxooctatriacontatetraenoyl-CoA, a member of the very-long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA-CoA) family, ensuring consistent and reliable data can be a significant challenge. This guide provides an in-depth analysis of the inherent difficulties in working with these molecules and offers a comparative framework and detailed protocols to enhance experimental reproducibility.
While this compound itself is not extensively characterized in publicly available literature, the principles governing its behavior are shared across the broader class of VLC-PUFA-CoAs. These molecules are critical intermediates in a variety of metabolic pathways, including fatty acid β-oxidation and the synthesis of complex lipids.[1][2] Understanding their function is crucial, but their physicochemical properties demand meticulous experimental design and execution.
The Core Challenge: The Physicochemical Nature of VLC-PUFA-CoAs
The primary obstacles to reproducible experiments with VLC-PUFA-CoAs stem from their amphiphilic nature—a long, hydrophobic acyl chain attached to a hydrophilic Coenzyme A moiety. This structure leads to several experimental hurdles:
-
Poor Aqueous Solubility: As the length of the fatty acyl chain increases, aqueous solubility dramatically decreases.[3][4] Above a certain concentration, known as the critical micelle concentration (CMC), these molecules self-assemble into micelles.[5] This is a critical point for in vitro enzyme assays, as enzymes typically act on monomeric substrates. If the substrate is sequestered in micelles, the apparent enzyme activity can be artificially low and highly variable, leading to poor reproducibility.
-
Instability: The polyunsaturated nature of the acyl chain makes these molecules highly susceptible to oxidation.[6][7][8] The thioester bond linking the fatty acid to Coenzyme A is also prone to hydrolysis, especially in non-optimal pH and temperature conditions.[5][9] Degradation of the substrate will lead to inaccurate concentration determination and inconsistent experimental outcomes.
-
Sourcing and Purity: Many specific VLC-PUFA-CoAs are not commercially available and may require custom synthesis.[][][12] The purity of the synthesized compound is paramount, as even small amounts of contaminants can interfere with sensitive biological assays.
A Comparative Look: Alternative Substrates for Studying Fatty Acid Metabolism
To contextualize the challenges of working with VLC-PUFA-CoAs, it is useful to compare them with more commonly used and experimentally tractable acyl-CoA substrates. The choice of substrate will fundamentally influence the experimental design and the interpretation of results, particularly when studying enzymes with specific chain-length preferences, such as the acyl-CoA dehydrogenases.[13]
| Substrate Type | Example | Chain Length & Saturation | Key Experimental Considerations |
| VLC-PUFA-CoA | This compound | Very-Long (C38), Polyunsaturated | Very low aqueous solubility, prone to micelle formation and oxidation. Requires careful solubilization protocols and stringent storage conditions.[3][6] |
| Saturated Long-Chain Acyl-CoA | Palmitoyl-CoA (C16:0) | Long (C16), Saturated | Low aqueous solubility, but generally more stable than unsaturated counterparts. A common substrate for studying long-chain fatty acid oxidation.[14][15] |
| Monounsaturated Long-Chain Acyl-CoA | Oleoyl-CoA (C18:1) | Long (C18), Monounsaturated | Better solubility than saturated counterparts of similar chain length, but still requires careful handling to avoid micelle formation.[5] |
| Medium-Chain Acyl-CoA | Octanoyl-CoA (C8:0) | Medium (C8), Saturated | Good aqueous solubility and stability. Often used as a control or in studies of medium-chain specific enzymes like MCAD.[16] |
Enhancing Reproducibility: Validated Protocols and Methodologies
To overcome the challenges associated with VLC-PUFA-CoAs, a systematic and validated approach to their handling and use is essential. The following protocols are designed to serve as a starting point for developing robust and reproducible experimental workflows.
Metabolic Context of VLC-PUFA-CoAs
VLC-PUFA-CoAs are key players in mitochondrial fatty acid β-oxidation. The initial, rate-limiting step is catalyzed by a family of acyl-CoA dehydrogenases with distinct but overlapping chain-length specificities. Very-long-chain acyl-CoA dehydrogenase (VLCAD) is responsible for the oxidation of long-chain and very-long-chain fatty acids.[17]
Caption: Role of VLC-PUFA-CoAs in β-oxidation.
Protocol 1: Solubilization and Handling of VLC-PUFA-CoA Stock Solutions
This protocol is designed to ensure the complete solubilization of the VLC-PUFA-CoA and minimize micelle formation, providing a consistent source of monomeric substrate for enzymatic assays.
Materials:
-
VLC-PUFA-CoA (solid)
-
High-purity ethanol or DMSO
-
Assay buffer (e.g., 50 mM potassium phosphate, pH 7.4)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Initial Dissolution: Carefully weigh the VLC-PUFA-CoA in a glass vial. Dissolve the solid in a small volume of high-purity ethanol or DMSO to create a concentrated primary stock solution. The organic solvent helps to break up initial aggregates.
-
Inert Atmosphere: Briefly flush the vial with an inert gas (argon or nitrogen) to displace oxygen and minimize oxidation of the polyunsaturated fatty acyl chain.
-
Aqueous Dilution: In a separate tube, prepare the desired volume of assay buffer. While vortexing the buffer gently, add the primary stock solution dropwise to the buffer. This gradual dilution into a larger volume of aqueous solution helps to prevent the formation of micelles.
-
Final Concentration: The final concentration of the organic solvent in the working stock solution should be kept to a minimum (typically <1%) to avoid interference with enzyme activity.
-
Storage: Aliquot the working stock solution into small, single-use volumes, flush with inert gas, and store at -80°C.[9] Avoid repeated freeze-thaw cycles, as this can promote degradation and aggregation.[18]
Protocol 2: A General In Vitro Enzymatic Assay for Acyl-CoA Dehydrogenase Activity
This protocol describes a common method for measuring the activity of acyl-CoA dehydrogenases using an artificial electron acceptor. The reduction of the acceptor can be monitored spectrophotometrically.
Caption: Workflow for an in vitro enzymatic assay.
Materials:
-
Purified enzyme (e.g., VLCAD)
-
VLC-PUFA-CoA working stock solution
-
Assay Buffer: 100 mM HEPES, pH 7.6, containing 1 mM EDTA
-
Electron Acceptor: e.g., 200 µM Ferricenium hexafluorophosphate
-
Spectrophotometer capable of reading at 300 nm
Procedure:
-
Enzyme Preparation: Dilute the purified enzyme in assay buffer to a working concentration that will yield a linear reaction rate for at least 5-10 minutes.
-
Assay Setup: In a temperature-controlled cuvette, combine the assay buffer and the Ferricenium hexafluorophosphate solution.
-
Baseline Measurement: Place the cuvette in the spectrophotometer and allow it to equilibrate to the desired temperature (e.g., 37°C). Measure the baseline absorbance at 300 nm.
-
Initiate Reaction: Add a small volume of the VLC-PUFA-CoA working stock solution to the cuvette to initiate the reaction. The final substrate concentration should be varied to determine kinetic parameters.
-
Data Acquisition: Immediately begin monitoring the decrease in absorbance at 300 nm at regular intervals (e.g., every 15 seconds) for 5-10 minutes.
-
Data Analysis: Calculate the rate of reaction (ΔA/min) from the linear portion of the absorbance versus time plot. The enzyme activity can then be calculated using the molar extinction coefficient of the electron acceptor.[15]
Protocol 3: Workflow for LC-MS/MS Analysis of Acyl-CoAs
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific quantification of acyl-CoAs from biological samples or in vitro reactions.[9][19][20][21]
Caption: Workflow for LC-MS/MS analysis of Acyl-CoAs.
Key Steps for Reproducibility:
-
Rapid Quenching: Enzymatic activity in biological samples must be stopped immediately to prevent changes in the acyl-CoA pool. This is often achieved by rapid quenching with cold acid (e.g., trichloroacetic acid).
-
Internal Standards: The use of an appropriate internal standard (e.g., a stable isotope-labeled acyl-CoA or an odd-chain acyl-CoA like C17:0-CoA) is crucial.[21] The internal standard is added at the beginning of the sample preparation process and corrects for variability in extraction efficiency and instrument response.
-
Extraction: Solid-phase extraction (SPE) is commonly used to purify and concentrate acyl-CoAs from complex matrices.[19] The choice of SPE sorbent and elution solvents should be optimized for the specific acyl-CoAs of interest.
-
Analysis: Separation is typically achieved using reverse-phase chromatography. Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.[21]
Conclusion
While the specific molecule this compound presents a frontier in lipid research, the challenges associated with its experimental use are not insurmountable. By understanding the fundamental physicochemical properties of VLC-PUFA-CoAs and implementing rigorous, validated protocols for their handling, solubilization, and analysis, researchers can significantly enhance the reproducibility and reliability of their data. A systematic approach, including the use of appropriate comparative substrates and robust analytical techniques like LC-MS/MS, will pave the way for a clearer understanding of the role of these complex molecules in health and disease.
References
- 1. Acyl-CoA synthesis, lipid metabolism and lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty acid metabolism: target for metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. The stability of blood fatty acids during storage and potential mechanisms of degradation: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Functional roles and novel tools for improving‐oxidative stability of polyunsaturated fatty acids: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of fatty acyl CoA and other thiol esters using N-hydroxysuccinimide esters of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. aocs.org [aocs.org]
- 15. researchgate.net [researchgate.net]
- 16. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. The Pathogenesis of Very Long-Chain Acyl-CoA Dehydrogenase Deficiency | MDPI [mdpi.com]
- 18. Stability of lipids in plasma and serum: Effects of temperature-related storage conditions on the human lipidome - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Mechanisms of Action of Very-Long-Chain Polyunsaturated Fatty Acyl-CoAs in Cellular Metabolism and Signaling
An objective comparison of the product's performance with other alternatives, supported by experimental data, for researchers, scientists, and drug development professionals.
Editor's Note: Initial research into the specific molecule (23Z,26Z,29Z,32Z)-3-oxooctatriacontatetraenoyl-CoA revealed a lack of available scientific literature. This guide, therefore, focuses on a well-characterized and functionally significant member of the same chemical class, Docosahexaenoyl-CoA (DHA-CoA), to provide a robust and data-supported comparative analysis relevant to researchers in the field. This approach allows for a detailed exploration of the biochemical principles governing very-long-chain polyunsaturated fatty acyl-CoAs.
Introduction: The Emerging Roles of Very-Long-Chain Fatty Acyl-CoAs
Very-long-chain fatty acids (VLCFAs), defined as those with 22 or more carbon atoms, are no longer considered mere structural components of cellular membranes. When activated to their coenzyme A (CoA) thioesters, they become dynamic players in a multitude of cellular processes, from energy metabolism to the generation of potent signaling molecules. Their unique chain lengths and degrees of unsaturation dictate their metabolic fates and biological functions. This guide provides a comparative analysis of the mechanism of action of Docosahexaenoyl-CoA (DHA-CoA, 22:6n-3), a prominent very-long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA-CoA), with other key lipid classes to highlight the structural determinants of their functions. We will compare DHA-CoA with:
-
Lignoceroyl-CoA (24:0-CoA): A saturated VLCFA-CoA, to dissect the role of polyunsaturation.
-
Palmitoyl-CoA (16:0-CoA): A common long-chain saturated fatty acyl-CoA, to underscore the significance of chain length.
-
Resolvin D1 (RvD1): A downstream signaling metabolite of DHA, to contrast a direct metabolic intermediate with a specialized pro-resolving mediator.
Comparative Mechanisms of Action
The biological activity of a fatty acyl-CoA is governed by its recognition and processing by various enzymes and binding proteins. The chain length, conformation (determined by double bonds), and the presence of functional groups are critical determinants of these interactions.
Peroxisomal Beta-Oxidation: The Primary Metabolic Hub for VLCFAs
Mitochondria are the primary site of beta-oxidation for most fatty acids; however, they cannot process VLCFAs. This critical task is handled exclusively by peroxisomes. The initial rate-limiting step in peroxisomal beta-oxidation is catalyzed by the acyl-CoA oxidase (ACOX) enzyme.
-
DHA-CoA (22:6n-3): As a polyunsaturated molecule, DHA-CoA requires additional auxiliary enzymes to handle its cis-double bonds during beta-oxidation. Its processing is crucial for maintaining lipid homeostasis, particularly in the brain and retina where it is highly enriched.
-
Lignoceroyl-CoA (24:0-CoA): This saturated VLCFA-CoA is a canonical substrate for peroxisomal beta-oxidation. Deficiencies in its metabolism, such as in X-linked adrenoleukodystrophy (X-ALD), lead to its accumulation and severe neurodegeneration, highlighting the importance of this pathway.
-
Palmitoyl-CoA (16:0-CoA): Being a long-chain fatty acid, palmitoyl-CoA is primarily metabolized in the mitochondria. It can enter the peroxisomal pathway, but this is not its main route for catabolism under normal physiological conditions.
A common method to assess the suitability of a fatty acyl-CoA as a peroxisomal substrate is to measure the activity of ACOX1, the straight-chain acyl-CoA oxidase.
Caption: Workflow for ACOX1 activity assay.
Allosteric Regulation of Cellular Enzymes
Fatty acyl-CoAs are not just metabolites; they are potent allosteric regulators of key enzymes, directly influencing cellular signaling and metabolism.
-
DHA-CoA and Palmitoyl-CoA: Both have been shown to modulate the activity of various proteins. For instance, long-chain acyl-CoAs can inhibit acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis, representing a classic feedback inhibition mechanism. However, the high degree of unsaturation and unique conformation of DHA-CoA may allow it to interact with a distinct set of proteins, including nuclear receptors.
-
Nuclear Receptor Activation: Certain fatty acids and their CoA esters can directly bind to and activate nuclear receptors like the peroxisome proliferator-activated receptors (PPARs). This binding initiates a transcriptional program that upregulates genes involved in lipid metabolism. The affinity of different fatty acyl-CoAs for these receptors can vary significantly, influencing the magnitude and nature of the downstream gene expression changes.
Precursor for Bioactive Lipid Mediators
The polyunsaturated nature of DHA-CoA makes it a critical precursor for the synthesis of a class of potent signaling molecules known as specialized pro-resolving mediators (SPMs), which include resolvins, protectins, and maresins.
-
DHA-CoA: While DHA itself is the direct precursor, the cellular pool of DHA-CoA serves as a readily available source for the release of free DHA by acyl-CoA thioesterases, which can then be converted into SPMs by enzymes like lipoxygenases (LOX) and cyclooxygenases (COX).
-
Resolvin D1 (RvD1): Unlike its precursor, RvD1 is not a metabolic fuel but a highly specific signaling molecule. It acts by binding to specific G protein-coupled receptors, such as GPR32/DRV1 and ALX/FPR2, to actively orchestrate the resolution of inflammation. This represents a fundamentally different mechanism of action compared to its metabolic precursor, DHA-CoA.
-
Lignoceroyl-CoA and Palmitoyl-CoA: As saturated molecules, they lack the double bonds necessary for conversion into eicosanoid- or SPM-like signaling molecules by LOX or COX pathways.
Caption: Biosynthesis and action of Resolvin D1 from a DHA precursor pool.
Summary of Comparative Data
The table below summarizes the key mechanistic differences between the discussed lipid molecules.
| Feature | Docosahexaenoyl-CoA (DHA-CoA) | Lignoceroyl-CoA | Palmitoyl-CoA | Resolvin D1 (RvD1) |
| Primary Metabolic Fate | Peroxisomal Beta-Oxidation | Peroxisomal Beta-Oxidation | Mitochondrial Beta-Oxidation | Receptor-mediated signaling |
| Chain Length | 22 carbons | 24 carbons | 16 carbons | 22 carbons |
| Unsaturation | Polyunsaturated (6 double bonds) | Saturated | Saturated | Polyunsaturated (6 double bonds) |
| Role in Signaling | Allosteric regulator; Precursor to SPMs | Limited direct signaling role | Allosteric regulator (e.g., of ACC) | Potent agonist for GPR32 & ALX/FPR2 |
| Key Associated Pathway | SPM biosynthesis, Peroxisomal Oxidation | Peroxisomal Oxidation | De novo fatty acid synthesis, Mitochondrial Oxidation | Resolution of inflammation |
| Clinical Relevance | Brain development, Retinal function, Inflammation resolution | X-linked Adrenoleukodystrophy (X-ALD) | Metabolic syndrome, Insulin resistance | Inflammatory diseases |
Conclusion and Future Directions
The biological function of a fatty acyl-CoA is intricately linked to its chemical structure. The comparison between DHA-CoA, lignoceroyl-CoA, and palmitoyl-CoA reveals that both chain length and the degree of unsaturation are critical determinants of metabolic routing, enzymatic regulation, and signaling potential. DHA-CoA's role as a precursor to the potent anti-inflammatory and pro-resolving mediator RvD1 distinguishes it from saturated fatty acyl-CoAs, which primarily serve as metabolic substrates and allosteric regulators.
Future research should continue to explore the specific protein interactomes of different VLC-PUFA-CoAs. Understanding which enzymes, transporters, and receptors preferentially bind these lipids will uncover novel biological functions and may provide new therapeutic targets for diseases ranging from metabolic disorders to chronic inflammatory conditions. The hypothetical molecule this compound, with its extremely long chain and polyunsaturated nature, would likely exhibit unique interactions and metabolic processing, warranting further investigation should it be identified in biological systems.
Safety Operating Guide
Navigating the Handling of (23Z,26Z,29Z,32Z)-3-oxooctatriacontatetraenoyl-CoA: A Guide to Personal Protective Equipment and Safe Laboratory Practices
For researchers at the forefront of drug development and metabolic studies, the novel long-chain polyunsaturated fatty acyl-CoA, (23Z,26Z,29Z,32Z)-3-oxooctatriacontatetraenoyl-CoA, presents both exciting opportunities and significant handling challenges. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guide provides a comprehensive framework for personal protective equipment (PPE) and safe handling protocols. This guidance is synthesized from the chemical properties of analogous compounds, general laboratory safety standards, and an understanding of the inherent reactivity of its functional groups.
The core principle of this guide is risk mitigation. The molecule's structure—a long, polyunsaturated carbon chain coupled with a reactive thioester group—suggests a high susceptibility to oxidation and potential for unforeseen biological activity. Therefore, until comprehensive toxicological data is available, it is prudent to treat this compound as hazardous.
Understanding the Inherent Risks
Before detailing specific PPE, it is crucial to understand the chemical characteristics of this compound that dictate our safety protocols:
-
Polyunsaturated Chain: The multiple double bonds in the fatty acid chain make the molecule highly susceptible to oxidation when exposed to air, light, and heat.[1] This degradation can not only compromise the integrity of the compound for experimental use but also potentially create hazardous byproducts.
-
Thioester Linkage: The coenzyme A thioester is an "energy-rich" functional group, making it a reactive acylating agent.[2] This inherent reactivity is fundamental to its biological role but also means it could react with biological nucleophiles, such as amino and sulfhydryl groups in proteins, if handled improperly.
-
Unknown Toxicological Profile: As a novel chemical entity, its specific toxicological properties, including potential for skin and eye irritation, respiratory effects, and systemic toxicity, are not yet characterized. Product information for similar research compounds often carries the warning that the material should be considered hazardous until more information is available.[3][4]
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is essential to provide a robust barrier against potential exposure. The following table outlines the minimum required PPE for handling this compound.
| PPE Component | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles with Side Shields or a Face Shield: These are mandatory to protect against splashes and potential aerosols, especially when handling solutions of the compound. Standard prescription glasses are not a substitute. |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene): Disposable nitrile gloves provide a good baseline of protection for incidental contact. For prolonged handling or when there is a higher risk of contact, consider double-gloving or using neoprene gloves, which offer excellent chemical resistance.[5] Always inspect gloves for any signs of degradation before and during use and change them immediately if contact with the compound occurs. |
| Body Protection | Laboratory Coat: A standard lab coat is the minimum requirement to protect skin and personal clothing from minor spills and contamination. Ensure the lab coat is fully buttoned. |
| Respiratory Protection | Use Within a Certified Chemical Fume Hood: All handling of the solid compound or its solutions should be performed within a properly functioning chemical fume hood to minimize the inhalation of any aerosols or particulates. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge may be necessary, contingent on a formal risk assessment.[5] |
| Foot Protection | Closed-Toe Shoes: This is a standard and non-negotiable requirement in any laboratory setting to protect against spills and falling objects. |
Procedural Guidance for Safe Handling and Disposal
Beyond PPE, the procedural steps taken during handling, storage, and disposal are critical for ensuring safety and maintaining the integrity of the compound.
Experimental Workflow: From Preparation to Cleanup
The following diagram illustrates a recommended workflow for handling this compound, emphasizing safety at each step.
Caption: Recommended workflow for handling this compound.
Step-by-Step Handling Protocols
-
Preparation:
-
Engineering Controls: Always work within a certified chemical fume hood. Ensure the sash is at the appropriate height to maximize containment.
-
Inert Atmosphere: Due to its sensitivity to air, all handling of the compound, especially in its pure form or in organic solvents, should be conducted under an inert atmosphere (e.g., argon or nitrogen).[3] This is a standard practice for handling unsaturated lipids to prevent oxidation.[6]
-
Gather Materials: Before you begin, have all necessary equipment, including glassware, solvents, and waste containers, inside the fume hood to minimize disruptions.
-
-
Dispensing and Use:
-
Avoid Plastic: When working with organic solutions of the compound, use glass or stainless steel equipment. Avoid plastic pipet tips and tubes, as plasticizers can leach into the solution and contaminate your experiment.[6]
-
Careful Transfer: To prevent aerosol generation, dispense solutions slowly and carefully.
-
-
Storage:
-
Temperature: Store the compound at -20°C or lower to minimize degradation.[3][6]
-
Atmosphere: For long-term storage, the compound should be in a sealed glass container under an inert gas. Many commercial suppliers of similar lipids provide them in sealed ampules under argon.[3]
-
Light Sensitivity: Protect the compound from light by using amber vials or by wrapping containers in foil.
-
Spill and Disposal Management
-
Spill Response:
-
Alert others in the immediate area.
-
If the spill is significant, evacuate the area and contact your institution's environmental health and safety department.
-
For minor spills within a fume hood, use an absorbent material (e.g., spill pads or sand) to contain the substance.
-
Carefully collect the absorbent material and place it in a sealed container for hazardous waste disposal.
-
Decontaminate the area with an appropriate solvent, followed by soap and water.
-
-
Waste Disposal:
-
All materials contaminated with this compound, including gloves, pipette tips, and absorbent materials, should be disposed of as hazardous chemical waste.
-
Follow all institutional, local, and national regulations for hazardous waste disposal. Do not pour this compound or its solutions down the drain.
-
Conclusion
The responsible use of novel chemical entities like this compound is paramount for both scientific integrity and personal safety. By adopting a cautious approach and implementing the robust PPE and handling protocols outlined in this guide, researchers can confidently work with this compound while minimizing their risk of exposure. As more information becomes available about the specific properties of this molecule, these guidelines should be reviewed and updated accordingly.
References
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体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
